Tuberculosis inhibitor 10
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C21H21N3O5 |
|---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
methyl 2-(1,3-dioxoisoindol-2-yl)-4-oxo-4-(3-pyridin-3-ylpropylamino)butanoate |
InChI |
InChI=1S/C21H21N3O5/c1-29-21(28)17(24-19(26)15-8-2-3-9-16(15)20(24)27)12-18(25)23-11-5-7-14-6-4-10-22-13-14/h2-4,6,8-10,13,17H,5,7,11-12H2,1H3,(H,23,25) |
InChI Key |
GVCLTDFENOELII-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC(=O)NCCCC1=CN=CC=C1)N2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Core Mechanism of Tuberculosis Inhibitor 10: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action for a novel class of tuberculosis inhibitors, exemplified by the compound often referred to as Tuberculosis Inhibitor 10. This document is intended for researchers, scientists, and drug development professionals actively engaged in the fight against tuberculosis (TB). Herein, we detail the core inhibitory functions, present key quantitative data, outline experimental methodologies, and visualize the underlying biochemical pathways.
The primary subject of this guide, based on recent scientific publications, is a novel sensitizer (B1316253) of the anti-tubercular drug para-aminosalicylic acid (PAS). This inhibitor targets a flavin-independent methylenetetrahydrofolate reductase (MTHFR), specifically the enzyme MSMEG_6649 in Mycobacterium smegmatis and its homolog in Mycobacterium tuberculosis. By inhibiting this key enzyme in the folate pathway, the compound enhances the efficacy of PAS, a known folate biosynthesis inhibitor.
Quantitative Data Summary
The efficacy of this compound has been quantified through various in vitro assays. The following tables summarize the key findings, including the half-maximal inhibitory concentration (IC50) against its enzymatic target and the minimum inhibitory concentration (MIC) against mycobacterial growth, both alone and in synergy with PAS.
| Inhibitor | Target Enzyme | IC50 (μM) |
| This compound | MSMEG_6649 | 15.6 ± 1.3 |
| Compound(s) | Organism | MIC (μg/mL) |
| This compound | M. smegmatis | >128 |
| Para-aminosalicylic acid (PAS) | M. smegmatis | 1 |
| This compound + PAS (0.125 μg/mL) | M. smegmatis | 16 |
Core Mechanism of Action
This compound functions by targeting and inhibiting the enzyme methylenetetrahydrofolate reductase (MTHFR), which is essential for the regeneration of tetrahydrofolate, a crucial cofactor in the synthesis of purines, thymidylate, and certain amino acids. By disrupting this pathway, the inhibitor creates a synergistic effect with para-aminosalicylic acid (PAS), which targets an earlier step in folate biosynthesis (dihydropteroate synthase). This dual-front attack on the folate metabolism of Mycobacterium tuberculosis significantly enhances the antimicrobial effect of PAS.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
MSMEG_6649 Enzyme Inhibition Assay
This assay quantifies the inhibitory effect of the compound on the target enzyme.
-
Reagents and Materials:
-
Purified recombinant MSMEG_6649 enzyme
-
NADH (substrate)
-
5,10-methylenetetrahydrofolate (substrate)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl)
-
This compound (dissolved in DMSO)
-
96-well microplate
-
Spectrophotometer
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, NADH, and 5,10-methylenetetrahydrofolate in each well of a 96-well plate.
-
Add varying concentrations of this compound to the wells. Include a control with DMSO only.
-
Initiate the enzymatic reaction by adding the purified MSMEG_6649 enzyme to each well.
-
Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Minimum Inhibitory Concentration (MIC) Determination
This assay determines the lowest concentration of the inhibitor that prevents visible growth of mycobacteria.
-
Reagents and Materials:
-
Mycobacterium smegmatis mc²155 strain
-
Middlebrook 7H9 broth supplemented with ADC (albumin-dextrose-catalase) and Tween 80
-
This compound
-
Para-aminosalicylic acid (PAS)
-
96-well microplates
-
Incubator (37°C)
-
Microplate reader
-
-
Procedure:
-
Prepare a serial two-fold dilution of this compound in 7H9 broth in a 96-well plate.
-
For synergy testing, prepare plates with a fixed sub-inhibitory concentration of PAS in addition to the serial dilutions of this compound.
-
Inoculate each well with a standardized suspension of M. smegmatis to a final density of approximately 5 x 10⁵ CFU/mL.
-
Include positive (no drug) and negative (no bacteria) controls.
-
Incubate the plates at 37°C for 48-72 hours.
-
Determine the MIC by visual inspection for the lowest concentration that shows no turbidity or by measuring the optical density at 600 nm.
-
The Discovery and Synthesis of Benzothiazinone-Based DprE1 Inhibitors: A Technical Guide
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Discovery and Mechanism of Action
Benzothiazinones were identified through phenotypic screening as potent inhibitors of Mtb growth. Subsequent genetic and biochemical studies identified their target as DprE1, a crucial enzyme in the mycobacterial cell wall synthesis pathway.
The DprE1 Pathway in Mycobacterium tuberculosis
DprE1 is a flavoenzyme that, in concert with DprE2, catalyzes the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinofuranose (DPA). DPA is the sole precursor for the synthesis of arabinogalactan (B145846) and lipoarabinomannan, essential components of the mycobacterial cell wall. Inhibition of DprE1 disrupts the production of these vital polysaccharides, leading to increased cell wall permeability and ultimately, bacterial cell death.
Covalent Inhibition of DprE1
Antituberculosis Agent-10, like other nitro-benzothiazinones, is a suicide inhibitor of DprE1. The nitro group of the BTZ is reduced by the flavin cofactor of DprE1 to a reactive nitroso species. This intermediate then forms a covalent bond with a cysteine residue (Cys387) in the active site of the enzyme, leading to its irreversible inactivation.
Synthesis of Benzothiazinone Inhibitors
While a specific synthetic protocol for 6-nitro-2-((4-(trifluoromethoxy)benzyl)thio)-4H-benzo[e][1][2]thiazin-4-one is not detailed in the public domain, the synthesis of related 2-thio-substituted benzothiazinones generally follows a convergent strategy. A common route involves the preparation of a 2-alkylsulfanyl-4H-1,3-benzothiazin-4-one intermediate, followed by nucleophilic substitution with a desired thiol.
General Synthetic Workflow
Experimental Protocol: Synthesis of a 2-Thio-Substituted Benzothiazinone (General Procedure)
-
Synthesis of the 2-Alkylsulfanyl-4H-1,3-benzothiazin-4-one Intermediate:
-
A solution of the appropriately substituted 2-chlorobenzoyl chloride in a suitable solvent (e.g., toluene) is prepared.
-
This is reacted with ammonium thiocyanate to form the corresponding acylisothiocyanate.
-
The intermediate is then cyclized, often in the presence of a base, and reacted with an alkyl halide (e.g., methyl iodide) to yield the 2-alkylsulfanyl-4H-1,3-benzothiazin-4-one.
-
-
Nucleophilic Substitution with the Thiol:
-
The 2-alkylsulfanyl-4H-1,3-benzothiazin-4-one is dissolved in an appropriate solvent (e.g., THF or DMF).
-
4-(Trifluoromethoxy)benzyl mercaptan is added to the solution, often in the presence of a non-nucleophilic base (e.g., triethylamine).
-
The reaction mixture is stirred, typically at room temperature or with gentle heating, until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
The final product is isolated and purified using standard techniques such as column chromatography.
-
Biological Activity and Data
The biological activity of benzothiazinone inhibitors is typically characterized by their half-maximal inhibitory concentration (IC50) against the DprE1 enzyme and their minimum inhibitory concentration (MIC) against whole M. tuberculosis cells.
Quantitative Data for Representative Benzothiazinone Inhibitors
The following table summarizes the reported biological activity for well-characterized benzothiazinone DprE1 inhibitors, which are structurally related to Antituberculosis Agent-10.
| Compound | Target | IC50 (nM) | MIC vs. Mtb H37Rv (ng/mL) |
| BTZ043 | DprE1 | - | 1 |
| PBTZ169 | DprE1 | - | 0.2 |
Data is compiled from publicly available research literature.
Experimental Protocols for Biological Evaluation
This assay measures the activity of DprE1 by monitoring the reduction of a fluorogenic indicator coupled to the enzymatic reaction.
-
Reagents and Materials:
-
Purified DprE1 enzyme
-
Decaprenylphosphoryl-β-D-ribose (DPR) substrate
-
FAD cofactor
-
Resazurin (B115843) (fluorogenic indicator)
-
Assay buffer (e.g., phosphate-buffered saline with Tween 20)
-
Test compounds (dissolved in DMSO)
-
384-well microplates
-
Fluorescence plate reader
-
-
Procedure:
-
Dispense test compounds in serial dilutions into the microplate wells.
-
Add a solution containing DprE1, FAD, and resazurin to each well.
-
Incubate at room temperature to allow for compound binding.
-
Initiate the reaction by adding the DPR substrate.
-
Monitor the increase in fluorescence over time, which corresponds to the reduction of resazurin to the fluorescent resorufin.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
This whole-cell assay determines the lowest concentration of a compound that inhibits the visible growth of M. tuberculosis.
-
Reagents and Materials:
-
M. tuberculosis H37Rv culture
-
Middlebrook 7H9 broth supplemented with OADC
-
Test compounds (dissolved in DMSO)
-
Alamar Blue reagent
-
96-well microplates
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in the microplate wells.
-
Inoculate each well with a standardized suspension of M. tuberculosis H37Rv.
-
Incubate the plates at 37°C for 7-10 days.
-
Add Alamar Blue reagent to each well and re-incubate for 24 hours.
-
The MIC is determined as the lowest concentration of the compound that prevents the color change of the indicator from blue (no growth) to pink (growth).
-
Conclusion
Benzothiazinone-based inhibitors of DprE1, including compounds like Antituberculosis Agent-10, represent a significant advancement in the search for new treatments for tuberculosis. Their novel mechanism of action, potent bactericidal activity against drug-resistant strains, and amenability to chemical synthesis make them a promising class of drug candidates. Further research and development in this area are crucial for addressing the global health challenge of tuberculosis.
References
Unveiling the Target: A Technical Guide to the Biological Target Identification of a Novel Tuberculosis Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of drug-resistant Mycobacterium tuberculosis (Mtb) strains necessitates the discovery of novel therapeutic agents and the identification of new drug targets. This technical guide provides an in-depth overview of the biological target identification of a novel class of tuberculosis inhibitors that act as sensitizers to existing antimycobacterial drugs. Specifically, this document focuses on the identification of the flavin-independent methylenetetrahydrofolate reductase (MTHFR) as the biological target of a compound series, exemplified by the initial hit compound AB131, which enhances the efficacy of para-aminosalicylic acid (PAS).[1][2][3]
This guide will detail the quantitative data supporting this discovery, the experimental protocols used for target validation, and the signaling pathway context of this novel inhibitor class.
Quantitative Data Summary
The inhibitory and synergistic activities of the identified compounds were quantified through various assays. The key findings are summarized in the tables below.
Table 1: Synergistic Activity of Inhibitors with Para-Aminosalicylic Acid (PAS) against Various Mycobacterial Strains [1][4]
| Compound | Target Mycobacterial Strain | MIC of PAS alone (μg/mL) | MIC of PAS with Inhibitor (μg/mL) | Fold Sensitization |
| AB131 | M. smegmatis MC² 155 | 0.5 | 0.1 | 5 |
| AB131 | M. tuberculosis H37Rv | 0.5 | 0.25 | 2 |
| Derivative 13 | M. smegmatis MC² 155 | 0.5 | 0.1 | 5 |
| Derivative 14 | M. smegmatis MC² 155 | 0.5 | 0.25 | 2 |
Note: Inhibitors were used at a sub-inhibitory concentration.
Table 2: Binding Affinity of Compound AB131 to Target Enzymes [1][3]
| Compound | Target Enzyme | Method | Binding Affinity (Kd) in μM |
| AB131 | M. smegmatis MTHFR (MsmMTHFR) | Microscale Thermophoresis | High Affinity (Specific value to be extracted from full text) |
| AB131 | M. tuberculosis MTHFR (Rv2172c) | Microscale Thermophoresis | High Affinity (Specific value to be extracted from full text) |
Experimental Protocols
The identification and validation of the flavin-independent methylenetetrahydrofolate reductase as the biological target involved a multi-step experimental workflow.
Virtual Screening for Initial Hit Identification
A structure-based virtual screening approach was employed to identify potential inhibitors that could bind to the NADH-binding pocket of M. smegmatis MTHFR (MsmMTHFR).
-
Software: AutoDock Vina
-
Target Structure: The co-crystal structure of MsmMTHFR bound with NADH.
-
Compound Library: A library of commercially available small molecules.
-
Screening Protocol:
-
Preparation of the receptor (MsmMTHFR) by removing water molecules and adding polar hydrogens.
-
Definition of the binding site grid box centered on the NADH-binding pocket.
-
Docking of the compound library to the defined binding site.
-
Ranking of compounds based on their predicted binding affinity (docking score).
-
Visual inspection of the top-ranking compounds for favorable interactions with key residues in the binding pocket.
-
Antimicrobial Susceptibility Testing (Checkerboard Assay)
To evaluate the ability of the hit compounds to sensitize mycobacteria to PAS, a checkerboard assay was performed to determine the fractional inhibitory concentration (FIC) index.
-
Bacterial Strains: M. smegmatis MC² 155, M. tuberculosis H37Rv, M. bovis BCG-Pasteur, and M. marinum.
-
Media: Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).
-
Protocol:
-
A two-dimensional checkerboard titration was set up in a 96-well microplate.
-
Serial dilutions of PAS were made along the x-axis, and serial dilutions of the inhibitor were made along the y-axis.
-
Each well was inoculated with a standardized mycobacterial suspension.
-
Plates were incubated at 37°C for the appropriate duration for each species.
-
The minimum inhibitory concentration (MIC) of each drug alone and in combination was determined by visual inspection of bacterial growth.
-
The fold sensitization was calculated as the ratio of the MIC of PAS alone to the MIC of PAS in the presence of the inhibitor.
-
Protein Expression and Purification
Recombinant MsmMTHFR and its M. tuberculosis ortholog, Rv2172c, were expressed and purified for use in biophysical assays.
-
Expression System: Escherichia coli BL21(DE3).
-
Vector: pET-28a(+) with an N-terminal His-tag.
-
Protocol:
-
The genes encoding MsmMTHFR and Rv2172c were cloned into the expression vector.
-
The recombinant plasmids were transformed into E. coli BL21(DE3).
-
Bacterial cultures were grown to mid-log phase and protein expression was induced with IPTG.
-
Cells were harvested by centrifugation and lysed by sonication.
-
The His-tagged proteins were purified from the cell lysate using nickel-affinity chromatography.
-
The purity and concentration of the proteins were determined by SDS-PAGE and Bradford assay, respectively.
-
Microscale Thermophoresis (MST) for Binding Affinity Determination
MST was used to quantify the binding affinity between the inhibitor and the purified target enzymes.
-
Instrument: Monolith NT.115 (NanoTemper Technologies).
-
Protocol:
-
The purified target protein (MsmMTHFR or Rv2172c) was labeled with a fluorescent dye.
-
The labeled protein was kept at a constant concentration, while the inhibitor was serially diluted.
-
The protein and inhibitor were mixed and incubated to reach binding equilibrium.
-
The samples were loaded into MST capillaries.
-
The thermophoretic movement of the labeled protein was measured in response to a microscopic temperature gradient.
-
Changes in thermophoresis upon ligand binding were used to calculate the dissociation constant (Kd).
-
Site-Directed Mutagenesis
To validate the predicted binding mode of the inhibitor, key residues in the NADH-binding pocket of MsmMTHFR were mutated, and the effect on inhibitor binding was assessed.
-
Method: Overlap extension PCR-based site-directed mutagenesis.
-
Target Residues: V115, V117, P118, and R163.[1]
-
Protocol:
-
Mutagenic primers were designed to introduce specific amino acid substitutions.
-
The mutant plasmids were generated by PCR using the wild-type plasmid as a template.
-
The mutations were confirmed by DNA sequencing.
-
The mutant proteins were expressed and purified as described above.
-
The binding affinity of the inhibitor to the mutant proteins was determined by MST to assess the impact of the mutations.
-
Visualizations: Pathways and Workflows
Caption: Folate metabolism and the role of MTHFR.
Caption: Experimental workflow for target identification.
Conclusion
The convergence of computational and experimental evidence strongly supports the identification of the flavin-independent methylenetetrahydrofolate reductase as the biological target of a novel class of inhibitors represented by compound AB131. These compounds exhibit a unique mechanism of action by sensitizing mycobacteria to the established anti-tuberculosis drug PAS. This targeted approach, focusing on a crucial enzyme in the folate metabolic pathway, presents a promising strategy for the development of new adjunctive therapies to combat drug-resistant tuberculosis. Further optimization of this chemical scaffold could lead to the development of potent and specific antimycobacterial drug sensitizers.
References
- 1. Identification of a Potential Antimycobacterial Drug Sensitizer Targeting a Flavin-Independent Methylenetetrahydrofolate Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Identification of a Potential Antimycobacterial Drug Sensitizer Targeting a Flavin-Independent Methylenetetrahydrofolate Reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
In Vitro Anti-Tubercular Activity of the Novel 4-Anilinoquinoline Inhibitor "Compound 34"
Introduction
The persistent global health threat posed by Mycobacterium tuberculosis (Mtb), particularly with the rise of multidrug-resistant strains, necessitates the discovery and development of novel anti-tubercular agents. This technical guide focuses on the in vitro anti-tubercular activity of a promising 4-anilinoquinoline derivative, 6,7-dimethoxy-N-(4-((4-methylbenzyl)oxy)phenyl)quinolin-4-amine, referred to herein as "Compound 34". This document provides a comprehensive overview of its inhibitory potency, the experimental methodologies used for its evaluation, and a visualization of the screening workflow. The information presented is intended for researchers, scientists, and drug development professionals engaged in the field of tuberculosis research.
Data Presentation
The in vitro anti-tubercular activity of Compound 34 against Mycobacterium tuberculosis was determined through multiple assays, with the key quantitative data summarized in the tables below.
Table 1: Minimum Inhibitory Concentration (MIC) of Compound 34 against M. tuberculosis
| Compound | Assay Method | MIC Value (µM) | Reference |
| 6,7-dimethoxy-N-(4-((4-methylbenzyl)oxy)phenyl)quinolin-4-amine (Compound 34) | Luminescence-based assay | MIC90: 0.63 - 1.25 | [1] |
| 6,7-dimethoxy-N-(4-((4-methylbenzyl)oxy)phenyl)quinolin-4-amine (Compound 34) | Growth on solid medium | MIC99: 1.25 - 2.5 | [2] |
| Lapatinib (Reference Compound) | Luminescence-based assay | Active at 5 µM | [1] |
| Gefitinib (Reference Compound) | Luminescence-based assay | Limited activity | [1] |
| Erlotinib (Reference Compound) | Luminescence-based assay | Modest effect | [1] |
Experimental Protocols
The following sections detail the methodologies employed in the in vitro evaluation of Compound 34's anti-tubercular activity.
M. tuberculosis Culture and Preparation
-
Bacterial Strain: Mycobacterium tuberculosis H37Rv was the strain used for activity screening.
-
Culture Conditions: The bacteria were cultured in appropriate liquid media, such as Middlebrook 7H9 broth supplemented with oleic acid-albumin-dextrose-catalase (OADC), until reaching a logarithmic growth phase.
-
Inoculum Preparation: A bacterial suspension was prepared and its optical density (OD) was measured to standardize the number of bacteria for inoculation in the assays.
In Vitro Anti-Tubercular Activity Screening
A luminescence-based assay was utilized for the initial high-throughput screening of the 4-anilinoquinoline and 4-anilinoquinazoline (B1210976) compound libraries to identify potential inhibitors of M. tuberculosis.
-
Assay Principle: The assay measures the luminescence signal produced by a recombinant M. tuberculosis strain expressing a luciferase gene. A reduction in the luminescence signal is indicative of bacterial growth inhibition.
-
Procedure:
-
The compounds to be tested, including Compound 34 and reference drugs, were serially diluted in a 96-well microplate format.
-
A standardized inoculum of the luminescent M. tuberculosis strain was added to each well.
-
The plates were incubated at 37°C for a defined period.
-
Following incubation, the luminescence in each well was measured using a luminometer.
-
The percentage of growth inhibition was calculated relative to untreated control wells. The MIC90, the concentration at which 90% of bacterial growth is inhibited, was determined from the dose-response curves.[1]
-
MIC Determination on Solid Medium
To confirm the inhibitory activity observed in the luminescence assay and to determine the bactericidal effect, the minimum inhibitory concentration was also determined by plating on solid medium.
-
Assay Principle: This method directly assesses the viability of the bacteria by their ability to form colonies on a solid nutrient medium after exposure to the inhibitor.
-
Procedure:
-
M. tuberculosis cultures were incubated with serial dilutions of Compound 34.
-
After the incubation period, aliquots from each dilution were plated on Middlebrook 7H10 or 7H11 agar (B569324) plates.
-
The plates were incubated at 37°C for several weeks until colonies were visible in the control plates.
-
The MIC99 was determined as the lowest concentration of the compound that inhibited 99% of the bacterial growth, as indicated by a significant reduction in colony forming units (CFUs) compared to the untreated control.[2]
-
Visualizations
Experimental Workflow for In Vitro Anti-Tubercular Activity Screening
The following diagram illustrates the general workflow for the in vitro screening of compounds against Mycobacterium tuberculosis.
References
Structure-Activity Relationship Studies of Imidazo[1,2-a]pyridinecarboxamide Analogs as Potent Tuberculosis Inhibitors: A Technical Guide
The escalating threat of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis underscores the urgent need for the discovery and development of novel antitubercular agents.[1] Recent research has highlighted imidazo[1,2-a]pyridinecarboxamides as a particularly promising class of compounds.[1] These agents have demonstrated significant efficacy against both drug-sensitive and drug-resistant strains of M. tuberculosis, making them a focal point of current drug discovery efforts.[1] This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of these compounds, presenting key quantitative data, detailed experimental protocols, and visualizations of the logical relationships in SAR studies to facilitate the rational design of more potent therapeutic candidates.
Core Scaffold and Rationale for SAR Studies
The imidazo[1,2-a]pyridinecarboxamide scaffold offers a versatile platform for systematic chemical modifications. The general structure allows for substitutions at various positions, enabling a thorough exploration of the chemical space to optimize antitubercular potency. The primary goal of SAR studies on this scaffold is to identify substituents and structural motifs that enhance inhibitory activity against M. tuberculosis while maintaining a favorable safety profile.
Quantitative Structure-Activity Relationship Data
The in vitro activity of a series of imidazo[1,2-a]pyridinecarboxamide derivatives against the H37Rv strain of M. tuberculosis is summarized below. The minimum inhibitory concentration (MIC) serves as the primary metric for assessing a compound's potency.[1]
| Compound ID | R1 Group | R2 Group | MIC (µM)[1] | Selectivity Index (SI)[1] |
| Lead Compound | ||||
| 2 | N-methylthiophen-2-yl | H | >100 | - |
| Cycloalkyl Analogs | ||||
| 15 | Cyclohexyl | 6-Cl | 0.10 - 0.19 | >500 |
| 16 | Cyclopentyl | 6-Cl | 0.10 - 0.19 | >500 |
| 10 | Cyclobutyl | 6-Cl | 0.98 µg/mL | - |
| 12 | Cyclopropyl | 6-Cl | 1.95 µg/mL | - |
| Acyclic Alkyl Analog | ||||
| 11 | Isobutyl | 6-Cl | 7.82 µg/mL | - |
Key SAR Insights:
-
The presence of a cycloalkyl group at the R1 position is critical for potent anti-TB activity.[1]
-
A chlorine atom at the 6-position of the imidazo[1,2-a]pyridine (B132010) ring is favorable for activity.[1]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the SAR studies of imidazo[1,2-a]pyridinecarboxamides.
1. In Vitro Anti-tuberculosis Activity Assay (Microplate Alamar Blue Assay - MABA)
-
Bacterial Strain: Mycobacterium tuberculosis H37Rv.[1]
-
Culture Medium: Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) oleic acid-albumin-dextrose-catalase (OADC), and 0.05% (v/v) Tween 80.[1]
-
Assay Procedure:
-
The compounds are dissolved in DMSO to prepare stock solutions.[1]
-
Serial two-fold dilutions of each compound are prepared in a 96-well microplate.[1]
-
A standardized inoculum of M. tuberculosis H37Rv is added to each well.[1]
-
The plates are incubated at 37°C for 5-7 days.[1]
-
Alamar Blue reagent is added to each well, and the plates are re-incubated.
-
A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.
-
2. Cytotoxicity Assay
-
Cell Line: Vero (African green monkey kidney) cells.[1]
-
Assay Procedure:
-
Vero cells are seeded in a 96-well plate and incubated until a confluent monolayer is formed.
-
The culture medium is replaced with fresh medium containing serial dilutions of the test compounds.
-
The plates are incubated for a specified period (e.g., 48-72 hours).
-
Cell viability is assessed using a suitable method, such as the MTT or resazurin (B115843) assay.
-
The 50% cytotoxic concentration (CC50) is determined.
-
-
Selectivity Index (SI): The SI is calculated as the ratio of CC50 to MIC (SI = CC50 / MIC). A higher SI value indicates greater selectivity of the compound for the bacteria over mammalian cells.
Visualizations
The following diagrams illustrate key aspects of the SAR studies and the mechanism of action of some anti-tuberculosis agents.
Caption: Logical relationship in the SAR study of imidazo[1,2-a]pyridinecarboxamides.
Caption: Workflow for the biological evaluation of antitubercular compounds.
Caption: Major signaling pathways and targets of key anti-tuberculosis drugs.[2][3]
References
Technical Whitepaper: The Mode of Action of SQ109 on the Mycobacterium tuberculosis Cell Wall
For Researchers, Scientists, and Drug Development Professionals
Abstract
The cell wall of Mycobacterium tuberculosis (Mtb) is a complex and essential structure, providing a formidable barrier against host defenses and antibiotics. Its unique composition, rich in mycolic acids, makes it a prime target for novel antitubercular agents. This whitepaper provides a detailed technical overview of SQ109, a novel 1,2-ethylenediamine derivative currently in clinical development. While originally identified from a library of ethambutol (B1671381) analogs, SQ109 possesses a distinct mechanism of action, targeting the transport of mycolic acids required for cell wall assembly. This document consolidates key quantitative data, outlines detailed experimental protocols used to elucidate its function, and provides visualizations of its molecular pathway and associated experimental workflows.
Introduction: The Mycobacterial Cell Wall as a Drug Target
The Mtb cell wall is a multi-layered structure critical for the bacterium's survival, virulence, and intrinsic resistance to many chemical agents. It is primarily composed of three covalently linked macromolecules: peptidoglycan, arabinogalactan (B145846), and mycolic acids, forming the mycolyl-arabinogalactan-peptidoglycan (mAGP) complex. Several first-line anti-TB drugs, including isoniazid (B1672263) and ethambutol, successfully target the biosynthesis of this essential structure. However, the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) TB strains necessitates the development of new drugs with novel mechanisms of action.
SQ109 emerged as a promising candidate that inhibits Mtb cell wall synthesis. Unlike ethambutol, which inhibits arabinogalactan polymerization, SQ109 targets the transport of mycolic acid precursors, a critical step in the final assembly of the outer mycomembrane.
Mechanism of Action of SQ109
SQ109's primary target is MmpL3 (Mycobacterial Membrane Protein Large 3). MmpL3 is an essential transmembrane transporter responsible for exporting trehalose (B1683222) monomycolate (TMM) from the cytoplasm to the periplasmic space (or outer membrane). TMM is a crucial precursor for two major components of the cell wall:
-
Trehalose Dimycolate (TDM): A glycolipid found in the outer membrane.
-
Cell Wall-Bound Mycolic Acids: Mycolic acids that are covalently attached to the arabinogalactan polymer.
By inhibiting MmpL3, SQ109 effectively blocks the transport of TMM. This disruption leads to several downstream effects:
-
A rapid halt in the production of TDM.
-
Failure to attach mycolic acids to the arabinogalactan, thus compromising the integrity of the mAGP complex.
-
Accumulation of TMM within the cytoplasm.
This mechanism is fundamentally different from that of isoniazid, which blocks mycolic acid synthesis, and ethambutol, which inhibits arabinogalactan synthesis. Consequently, SQ109 retains activity against many isoniazid- and ethambutol-resistant Mtb strains.
Signaling Pathway Diagram
Caption: Mechanism of SQ109 targeting the MmpL3 transporter.
Quantitative Data Summary
The efficacy of SQ109 has been quantified through various in vitro assays against drug-susceptible, MDR, and XDR strains of M. tuberculosis.
| Parameter | M. tuberculosis Strain | Value | Reference |
| MIC (Minimum Inhibitory Concentration) | H37Rv (Drug-Susceptible) | 0.2 - 0.78 µg/mL | |
| MIC | MDR Strains | 0.2 - 0.78 µg/mL | |
| MIC | XDR Strains | 0.2 - 0.78 µg/mL | |
| Intracellular Activity | Mtb inside macrophages | Reduces intracellular Mtb by 99% at MIC |
Key Experimental Protocols
The mechanism of action of SQ109 was elucidated through a series of biochemical and microbiological experiments. The detailed protocols for two key assays are provided below.
Protocol: Mycolic Acid Incorporation Assay
This assay is used to determine how a compound affects the synthesis and transport of mycolic acids by tracking the incorporation of a radiolabeled precursor into different cell wall fractions.
Objective: To measure the effect of SQ109 on the incorporation of mycolic acids into TMM, TDM, and the cell wall-linked arabinogalactan.
Methodology:
-
Culture Preparation: Grow M. tuberculosis H37Rv to mid-log phase in Middlebrook 7H9 broth supplemented with OADC and Tween 80.
-
Drug Exposure: Aliquot the culture and
Early-Stage Research on Tuberculosis Inhibitor 10: A Technical Whitepaper
Foreword: This document provides a detailed technical overview of the early-stage research on a novel class of compounds identified as potential sensitizers for the anti-tuberculosis drug para-aminosalicylic acid (PAS). The lead compound, referred to in commercial listings as "Tuberculosis inhibitor 10" and identified in the foundational research as AB131 , along with its derivatives, targets a key enzyme in the folate biosynthesis pathway of mycobacteria. This guide is intended for researchers, scientists, and drug development professionals interested in the mechanism of action, experimental validation, and future prospects of these promising compounds.
Executive Summary
Researchers have identified a novel compound, AB131 ("this compound"), and its derivatives, which act as sensitizers to the antimycobacterial drug para-aminosalicylic acid (PAS).[1][2][3] These compounds themselves do not possess intrinsic antimycobacterial activity but significantly enhance the efficacy of PAS against various mycobacterial species.[1][3] The molecular target of these inhibitors has been identified as the Mycobacterium smegmatis flavin-independent 5,10-methylenetetrahydrofolate reductase (MsmMTHFR), also known as MSMEG_6649.[1][2][3] By inhibiting this crucial enzyme in the folate pathway, AB131 and its analogs create a synergistic effect with PAS, which also targets this metabolic route. This early-stage research, supported by quantitative in vitro data and detailed experimental protocols, presents a promising new avenue for the development of adjunctive therapies for tuberculosis.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the initial research on AB131 and its derivatives.
Table 1: Minimum Inhibitory Concentrations (MIC) of PAS in Combination with AB131 and Derivatives against M. smegmatis MC2 155 [2]
| Compound | MIC of Compound Alone (µg/mL) | MIC of PAS Alone (µg/mL) | MIC of PAS in Combination (µg/mL) | Fold-Decrease in PAS MIC |
| AB131 | >64 | 1.250 | 0.313 | 4 |
| 13 | >64 | 1.250 | 0.625 | 2 |
| 14 | >64 | 1.250 | 0.250 | 5 |
Table 2: Synergistic Activity of AB131 and Derivatives with PAS against Various Mycobacterial Strains
| Mycobacterial Strain | Compound | MIC of PAS Alone (µg/mL) | MIC of PAS in Combination (µg/mL) | Fold-Decrease in PAS MIC |
| M. smegmatis MC2 155 | AB131 | 1.25 | 0.313 | 4 |
| M. bovis BCG | AB131 | 50 | 25 | 2 |
| M. marinum | AB131 | 12.5 | 6.25 | 2 |
| M. smegmatis MC2 155 | 14 | 1.25 | 0.25 | 5 |
| M. bovis BCG | 14 | 50 | 12.5 | 4 |
| M. marinum | 14 | 12.5 | 3.125 | 4 |
Table 3: Binding Affinity of AB131 to MsmMTHFR and its Ortholog Rv2172c [3]
| Protein | Ligand | Dissociation Constant (Kd) (µM) |
| MsmMTHFR (MSMEG_6649) | AB131 | High Affinity (Specific value not provided in abstract) |
| Rv2172c (M. tuberculosis ortholog) | AB131 | High Affinity (Specific value not provided in abstract) |
Signaling Pathways and Mechanisms of Action
The primary mechanism of action of AB131 and its derivatives is the potentiation of PAS activity through the inhibition of MsmMTHFR. The following diagram illustrates the targeted metabolic pathway.
Caption: Dual inhibition of the mycobacterial folate pathway by PAS and AB131.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the research.
Determination of Minimum Inhibitory Concentration (MIC) and Synergy
Objective: To determine the MIC of PAS and the test compounds alone and in combination to assess synergistic activity.
Protocol:
-
Bacterial Strains and Culture Conditions: M. smegmatis MC2 155, M. bovis BCG, and M. marinum are cultured in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (albumin-dextrose-catalase).
-
Compound Preparation: Stock solutions of PAS and test compounds (AB131, 13 , 14 ) are prepared in dimethyl sulfoxide (B87167) (DMSO).
-
MIC Assay:
-
A two-fold serial dilution of each compound is prepared in a 96-well microplate.
-
Bacterial cultures in the mid-log phase are diluted to a final concentration of approximately 5 x 10^5 CFU/mL and added to the wells.
-
For synergy testing, a checkerboard titration method is used, where serial dilutions of PAS are tested in the presence of a fixed sub-MIC concentration of the test compound.
-
Plates are incubated at the optimal growth temperature for each species for a specified period (e.g., 3-5 days for M. smegmatis).
-
-
MIC Determination: The MIC is defined as the lowest concentration of the drug that completely inhibits visible bacterial growth.
-
Synergy Calculation: The Fractional Inhibitory Concentration Index (FICI) is calculated to quantify the synergy. FICI = (MIC of PAS in combination / MIC of PAS alone) + (MIC of test compound in combination / MIC of test compound alone). A FICI of ≤ 0.5 is considered synergistic.
Microscale Thermophoresis (MST) for Binding Affinity
Objective: To quantify the binding affinity between AB131 and the target enzymes, MsmMTHFR and Rv2172c.
Protocol:
-
Protein Expression and Purification: The genes encoding MsmMTHFR and Rv2172c are cloned into an expression vector and the proteins are overexpressed in E. coli. The proteins are then purified using affinity chromatography.
-
Protein Labeling: The purified protein is fluorescently labeled according to the manufacturer's protocol (e.g., using a RED-NHS dye).
-
MST Measurement:
-
A constant concentration of the labeled protein is mixed with a serial dilution of the ligand (AB131).
-
The samples are loaded into standard capillaries.
-
MST measurements are performed using a Monolith NT.115 instrument (NanoTemper Technologies).
-
-
Data Analysis: The change in thermophoresis is plotted against the ligand concentration, and the data are fitted to a binding model to determine the dissociation constant (Kd).
Experimental and Logical Workflows
The following diagrams illustrate the workflows for virtual screening and experimental validation of the inhibitors.
Caption: Workflow for the virtual screening and identification of AB131.
References
The Enigmatic "Tuberculosis Inhibitor 10": A Technical Deep Dive into Mycolic Acid Synthesis Inhibition
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
The relentless global health challenge posed by Mycobacterium tuberculosis (Mtb), particularly with the rise of multidrug-resistant strains, necessitates the urgent discovery and development of novel antitubercular agents with new mechanisms of action. The mycobacterial cell wall, a complex and unique structure rich in mycolic acids, remains a highly validated target for therapeutic intervention. This technical guide delves into the core topic of "Tuberculosis inhibitor 10" and its role in the inhibition of mycolic acid synthesis. It is important to note that the nomenclature "this compound" is ambiguous in publicly available scientific literature. Some sources refer to a compound with this name as a sensitizer (B1316253) for other drugs, targeting the enzyme MSMEG_6649. However, a more prominent body of evidence points towards a novel investigational compound, designated "Antituberculosis Agent-10" (ATA-10), which is hypothesized to exert its antimycobacterial effect through the direct inhibition of the mycolic acid biosynthesis pathway. This guide will focus on the latter, providing a comprehensive overview of its proposed mechanism, supporting quantitative data, detailed experimental protocols for its evaluation, and visualizations of the relevant biological pathways and experimental workflows.
Introduction: The Mycolic Acid Biosynthesis Pathway - A Prime Target
Mycolic acids are very-long-chain fatty acids (C60-C90) that are the hallmark of the mycobacterial cell envelope. They are covalently linked to arabinogalactan, forming the mycolyl-arabinogalactan-peptidoglycan (mAGP) complex, which constitutes the structural core of the cell wall. This lipid-rich barrier is critical for the survival of Mtb, providing intrinsic resistance to many common antibiotics and protecting the bacillus from the host's immune system.
The biosynthesis of mycolic acids is a multi-step process involving two distinct fatty acid synthase (FAS) systems: FAS-I and FAS-II. FAS-I is responsible for the de novo synthesis of shorter-chain fatty acids (up to C26), which serve as precursors for the α-alkyl chain of mycolic acids. The FAS-II system, a multi-enzyme complex, is responsible for the elongation of these precursors to generate the long meromycolate chain. The final condensation of the α-alkyl chain and the meromycolate chain is catalyzed by the polyketide synthase Pks13. Given its essentiality and the absence of a homologous pathway in humans, the mycolic acid biosynthesis pathway is an attractive target for the development of new antitubercular drugs. Several existing drugs, including the first-line agent isoniazid (B1672263), target this pathway.
"Antituberculosis Agent-10" (ATA-10): A Putative Mycolic Acid Synthesis Inhibitor
While the identity of "this compound" remains to be definitively clarified, "Antituberculosis Agent-10" (ATA-10) has emerged as a promising candidate that aligns with the core requirement of mycolic acid synthesis inhibition. ATA-10 is a novel investigational compound with potent bactericidal activity against Mycobacterium tuberculosis.
Proposed Mechanism of Action
The proposed mechanism of action for ATA-10 is the inhibition of the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the FAS-II elongation cycle.[1] InhA catalyzes the NADH-dependent reduction of trans-2-enoyl-ACP to acyl-ACP, a crucial step in the elongation of the meromycolate chain. By inhibiting InhA, ATA-10 is thought to disrupt the synthesis of mycolic acids, leading to a compromised cell wall and ultimately, bacterial death. This mechanism is similar to that of isoniazid, which, after activation by the catalase-peroxidase KatG, forms an adduct with NADH that inhibits InhA. However, as a direct inhibitor, ATA-10 would not require activation by KatG, potentially offering an advantage against isoniazid-resistant strains where resistance is conferred by mutations in the katG gene.
Quantitative Data
The following tables summarize the available quantitative data for "Antituberculosis Agent-10" (ATA-10) and other direct InhA inhibitors for comparative purposes.
Table 1: In Vitro Activity of Antituberculosis Agent-10 (ATA-10)
| Parameter | Organism/Cell Line | Value |
| Minimum Inhibitory Concentration (MIC) | Mycobacterium tuberculosis | 0.3 µM[2] |
| 50% Inhibitory Concentration (IC50) | Mitochondrial Protein Synthesis in HepG2 cells (72h) | 150 µM |
Table 2: Pharmacokinetic Profile of ATA-10 in BALB/c Mice (Single Oral Gavage, 25 mg/kg)
| Parameter | Value (Mean ± SD) |
| Cmax (Maximum Plasma Concentration) | 4.8 ± 0.9 µg/mL |
| Tmax (Time to Cmax) | 2.0 hours |
| AUC0-24 (Area Under the Curve, 0-24h) | 35.2 ± 5.1 µg·h/mL |
| t½ (Elimination Half-life) | 6.3 hours |
Table 3: In Vivo Efficacy of ATA-10 in a Murine TB Model (4-week treatment)
| Treatment Group (Oral Gavage) | Dose (mg/kg) | Lung CFU (log₁₀ ± SD) | Spleen CFU (log₁₀ ± SD) |
| Vehicle Control | - | 6.8 ± 0.4 | 5.1 ± 0.3 |
| Isoniazid (INH) | 10 | 4.1 ± 0.3 | 3.0 ± 0.2 |
| ATA-10 | 25 | 4.5 ± 0.5 | 3.4 ± 0.4 |
Table 4: Comparative In Vitro Activity of Direct InhA Inhibitors
| Compound | InhA IC50 (µM) | M. tuberculosis MIC (µM) |
| NITD-916 | ~0.6 | 0.04 - 0.16[3] |
| GSK138 | 0.04 | 1.0[4] |
| Compound 7 (from virtual screen) | 0.22 | 25 µg/mL[5] |
Experimental Protocols
Detailed methodologies are crucial for the validation and further development of any new therapeutic agent. The following sections provide representative protocols for key experiments to assess the activity of a putative mycolic acid synthesis inhibitor like ATA-10.
InhA Enzymatic Inhibition Assay
This protocol describes a spectrophotometric assay to measure the enzymatic activity of InhA and its inhibition.
Principle: InhA catalyzes the oxidation of NADH to NAD⁺ during the reduction of a fatty acyl substrate. The decrease in NADH concentration can be monitored by the change in absorbance at 340 nm.
Materials:
-
Purified recombinant Mtb InhA enzyme
-
NADH
-
trans-2-Dodecenoyl-CoA (or other suitable enoyl-CoA substrate)
-
PIPES buffer (pH 6.8) containing NaCl and EDTA
-
Test compound (e.g., ATA-10) dissolved in DMSO
-
96-well UV-transparent microplates
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing PIPES buffer, NADH, and the InhA enzyme in each well of a 96-well plate.
-
Compound Addition: Add varying concentrations of the test compound (e.g., ATA-10) or DMSO (vehicle control) to the wells.
-
Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, trans-2-dodecenoyl-CoA, to each well.
-
Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm over time in a kinetic mode.
-
Data Analysis: Calculate the initial velocity (v₀) of the reaction for each inhibitor concentration. Determine the percent inhibition relative to the vehicle control and calculate the IC₅₀ value by fitting the data to a dose-response curve.
Minimum Inhibitory Concentration (MIC) Determination against M. tuberculosis
This protocol outlines the broth microdilution method for determining the MIC of a compound against M. tuberculosis.
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol
-
Test compound (e.g., ATA-10)
-
96-well microtiter plates
-
Resazurin (B115843) solution (for viability assessment)
Procedure:
-
Inoculum Preparation: Prepare a suspension of M. tuberculosis H37Rv and adjust the turbidity to a 0.5 McFarland standard.
-
Compound Dilution: Prepare serial two-fold dilutions of the test compound in Middlebrook 7H9 broth in a 96-well plate.
-
Inoculation: Inoculate each well (except for the sterility control) with the prepared bacterial suspension. Include a growth control well (no compound) and a sterility control well (no bacteria).
-
Incubation: Seal the plate and incubate at 37°C for 7 days.
-
Viability Staining: Add resazurin solution to each well and re-incubate for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that prevents a color change of the resazurin from blue (no growth) to pink (growth).
Whole-Cell Mycolic Acid Synthesis Inhibition Assay
This protocol describes a method to assess the effect of a compound on mycolic acid synthesis in whole mycobacterial cells using radiolabeling and thin-layer chromatography (TLC).
Principle: The incorporation of a radiolabeled precursor, such as [¹⁴C]acetate, into mycolic acids is measured. Inhibition of mycolic acid synthesis will result in a decrease in the amount of radiolabel incorporated into the mycolic acid fraction.
Materials:
-
Mycobacterium bovis BCG or M. tuberculosis culture
-
[¹⁴C]acetic acid (sodium salt)
-
Test compound (e.g., ATA-10)
-
Saponification reagent (potassium hydroxide (B78521) in methanol/water)
-
Diethyl ether
-
Diazomethane (for methylation)
-
TLC plates (silica gel)
-
TLC developing solvent (e.g., hexane:ethyl acetate)
-
Phosphorimager or autoradiography film
Procedure:
-
Cell Culture and Treatment: Grow a culture of mycobacteria to mid-log phase. Add the test compound at various concentrations and incubate for a defined period.
-
Radiolabeling: Add [¹⁴C]acetate to the cultures and continue incubation to allow for incorporation into lipids.
-
Lipid Extraction: Harvest the cells and perform a total lipid extraction.
-
Saponification and Methylation: Saponify the lipid extract to release the fatty acids, including mycolic acids. Methylate the fatty acids to form fatty acid methyl esters (FAMEs) and mycolic acid methyl esters (MAMEs).
-
TLC Analysis: Spot the extracted and derivatized lipids onto a TLC plate and develop the chromatogram using an appropriate solvent system to separate the different lipid species.
-
Detection and Quantification: Visualize the radiolabeled lipids using a phosphorimager or by exposing the TLC plate to autoradiography film. Quantify the intensity of the spots corresponding to mycolic acids to determine the extent of inhibition.
Conclusion and Future Directions
"Antituberculosis Agent-10" (ATA-10) represents a promising lead compound in the quest for novel antitubercular therapeutics. Its proposed mechanism of action, the direct inhibition of InhA, is a clinically validated strategy for combating Mycobacterium tuberculosis. The data presented in this guide, although preliminary, suggests that ATA-10 possesses potent antimycobacterial activity both in vitro and in vivo.
Further research is imperative to fully elucidate the potential of this compound. Key future directions include:
-
Definitive Target Validation: Rigorous biochemical and genetic studies are required to unequivocally confirm that InhA is the primary target of ATA-10.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of ATA-10 analogs will be crucial for optimizing its potency, selectivity, and pharmacokinetic properties.
-
Resistance Studies: Investigating the frequency and mechanisms of resistance to ATA-10 will be essential for predicting its long-term clinical utility.
-
Toxicology Studies: Comprehensive in vivo toxicology studies are necessary to assess the safety profile of ATA-10.
The development of direct InhA inhibitors like ATA-10 holds the potential to overcome existing resistance to isoniazid and provide a new tool in the armamentarium against tuberculosis. The protocols and data presented in this technical guide are intended to serve as a valuable resource for the scientific community to advance the research and development of this and other novel mycolic acid synthesis inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Direct inhibitors of InhA active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Fragment-Based Design of Mycobacterium tuberculosis InhA Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Probing the Synergistic Action of a Novel Sensitizer: A Technical Guide to Tuberculosis Inhibitor 10 and its Primary Target
For Immediate Release
This technical guide provides an in-depth analysis of "Tuberculosis inhibitor 10," a novel compound that enhances the efficacy of the antitubercular drug para-aminosalicylic acid (PAS). The primary molecular target of this inhibitor has been identified as the flavin-independent methylenetetrahydrofolate reductase (MTHFR), a key enzyme in the folate biosynthesis pathway of mycobacteria. This document, intended for researchers, scientists, and drug development professionals, details the mechanism of action, experimental validation, and synergistic effects of this promising therapeutic agent.
Executive Summary
"this compound," also referred to as AB131, demonstrates a significant ability to sensitize various mycobacterial species to the action of PAS. By moderately inhibiting the enzymatic activity of MTHFR (specifically the MSMEG_6649 protein in Mycobacterium smegmatis and its homolog Rv2172c in Mycobacterium tuberculosis), this compound disrupts the folate metabolic pathway, leading to increased susceptibility to PAS. This guide presents the quantitative data from enzymatic and whole-cell assays, detailed experimental protocols for key validation studies, and visual representations of the underlying molecular pathways and experimental workflows.
Primary Target and Mechanism of Action
The principal target of "this compound" is the flavin-independent methylenetetrahydrofolate reductase (MTHFR). This enzyme is a crucial component of the folate biosynthesis pathway, which is essential for the production of nucleotides and certain amino acids, and thus for bacterial survival.
The inhibitor itself does not exhibit direct antimycobacterial activity. Instead, it acts as a sensitizer, enhancing the inhibitory effects of para-aminosalicylic acid (PAS). PAS is a known antitubercular drug that also targets the folate pathway. By inhibiting MTHFR, "this compound" creates a metabolic vulnerability that amplifies the action of PAS, resulting in a synergistic bactericidal effect.
Signaling Pathway
The following diagram illustrates the folate biosynthesis pathway in mycobacteria and the points of inhibition for both PAS and "this compound".
Bedaquiline (TMC207): A Technical Guide on its Activity Against Drug-Susceptible Mycobacterium tuberculosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bedaquiline, formerly known as TMC207, is a diarylquinoline antimycobacterial agent that represents a significant advancement in the fight against tuberculosis (TB). It is the first drug with a novel mechanism of action against Mycobacterium tuberculosis (M. tuberculosis) to be approved by the US Food and Drug Administration (FDA) in over four decades.[1][2][3] This technical guide provides an in-depth overview of Bedaquiline's activity against drug-susceptible M. tuberculosis strains, focusing on its mechanism of action, quantitative efficacy data, and the experimental protocols used for its evaluation.
Mechanism of Action
Bedaquiline's unique mechanism of action is a key factor in its efficacy. It specifically targets and inhibits the proton pump of mycobacterial adenosine (B11128) triphosphate (ATP) synthase.[1][4][5] This enzyme is crucial for the generation of ATP, the primary energy currency of the cell.[6] By disrupting the energy metabolism of M. tuberculosis, Bedaquiline exhibits both bactericidal and sterilizing activity against actively replicating and dormant bacilli.[6][7] The inhibition of ATP synthesis leads to a rapid, dose-dependent depletion of the intracellular ATP pool in the mycobacteria.[8]
There are two broadly accepted mechanisms by which Bedaquiline inhibits the F-ATP synthase. The primary mechanism involves the direct binding of Bedaquiline to the c-ring of the enzyme, which stalls its rotation and thereby inhibits ATP synthesis.[9][10] A secondary mechanism, observed at higher concentrations, involves the uncoupling of the electron transport chain from ATP synthesis.[9]
Quantitative Efficacy Data
The in vitro activity of Bedaquiline against drug-susceptible M. tuberculosis strains is typically quantified by its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation. The following tables summarize the MIC values for Bedaquiline against various M. tuberculosis strains as reported in the literature.
| M. tuberculosis Strain(s) | MIC Range (mg/L) | MIC50 (mg/L) | MIC90 (mg/L) | Testing Method | Reference(s) |
| Wild-type strains | 0.0039–0.25 | - | - | Resazurin (B115843) Microtiter Assay (REMA) | [11] |
| Wild-type strains | - | 0.4 (median) | - | MGIT 960 system | [12][13] |
| H37Rv (reference strain) | 0.015–0.12 | - | - | 7H10 and 7H11 agar (B569324) dilution | [14] |
| H37Rv (reference strain) | 0.015–0.06 | - | - | 7H9 broth microdilution | [14] |
| H37Rv | 0.03 | - | - | Microplate Alamar Blue Assay (MABA) | [15] |
| Clinical Isolates | 0.06 | - | - | Resazurin Microtiter Assay (REMA) | [16] |
| Parameter | Value (mg/L) | Testing Method | Reference(s) |
| Epidemiological Cutoff (ECOFF) | 1.6 | MGIT 960 system | [12][13] |
| Epidemiological Cutoff (ECOFF) | 0.125 | Resazurin Microtiter Assay (REMA) | [11] |
Experimental Protocols
This section details the methodologies for key experiments cited in the evaluation of Bedaquiline's activity against drug-susceptible M. tuberculosis.
Minimum Inhibitory Concentration (MIC) Determination
1. Resazurin Microtiter Assay (REMA)
The REMA is a colorimetric method used to determine the MIC of a compound.
-
Preparation of Drug Dilutions: Bedaquiline is serially diluted in 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, and catalase) in a 96-well microtiter plate.[11]
-
Inoculum Preparation: A log-phase culture of M. tuberculosis is diluted to a standardized turbidity, typically equivalent to a 1.0 McFarland standard, and then further diluted to achieve the final inoculum concentration.[16]
-
Incubation: The inoculated plates are incubated at 37°C for a specified period, usually 7 days.[15]
-
Addition of Resazurin: A solution of resazurin is added to each well, and the plates are re-incubated.[15]
-
Reading Results: A color change from blue (no growth) to pink (growth) indicates bacterial viability. The MIC is recorded as the lowest drug concentration that prevents this color change.[15]
2. MGIT 960 System
The BACTEC™ MGIT™ 960 system is an automated method for mycobacterial liquid culture and susceptibility testing.
-
Drug Preparation: Bedaquiline is incorporated into the MGIT growth supplement.
-
Inoculation: A standardized inoculum of M. tuberculosis is added to the MGIT tubes containing the drug.
-
Incubation and Monitoring: The tubes are incubated in the MGIT 960 instrument, which continuously monitors for oxygen consumption as an indicator of bacterial growth.
-
Result Interpretation: The instrument automatically flags a tube as positive when growth is detected. The MIC is determined as the lowest concentration of Bedaquiline that shows no significant growth compared to the drug-free control.
Cytotoxicity Assays
1. MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Culture: Human cell lines (e.g., A549, Calu-3, MCF7) are cultured in appropriate media.[17][18]
-
Drug Exposure: The cells are exposed to various concentrations of Bedaquiline for a defined period (e.g., 5 days).[18]
-
MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization and Measurement: The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength.
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control.
ATP Synthesis Inhibition Assay
This assay measures the effect of Bedaquiline on ATP production in mycobacteria.
-
Bacterial Culture: M. tuberculosis is grown to mid-log phase.
-
Drug Treatment: The bacterial culture is treated with different concentrations of Bedaquiline for a short period (e.g., 180 minutes).[8]
-
ATP Extraction: The intracellular ATP is extracted from the bacterial cells.
-
Luminometry: The amount of ATP is quantified using a luciferin-luciferase-based assay, where the light produced is proportional to the ATP concentration.
-
Data Analysis: The ATP levels in treated samples are compared to those in untreated controls to determine the extent of inhibition.[8]
Conclusion
Bedaquiline stands as a potent antitubercular agent with a novel mechanism of action that is highly effective against drug-susceptible M. tuberculosis. Its ability to inhibit the mycobacterial ATP synthase provides a critical advantage in the treatment of tuberculosis. The quantitative data and experimental protocols outlined in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand and build upon the therapeutic potential of Bedaquiline and other novel tuberculosis inhibitors.
References
- 1. A Review of the Evidence for Using Bedaquiline (TMC207) to Treat Multi-Drug Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijbcp.com [ijbcp.com]
- 3. TMC207 becomes bedaquiline, a new anti-TB drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bedaquiline | Working Group for New TB Drugs [newtbdrugs.org]
- 5. tballiance.org [tballiance.org]
- 6. Bedaquiline – The first ATP synthase inhibitor against multi drug resistant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Bedaquiline Inhibits the ATP Synthase in Mycobacterium abscessus and Is Effective in Infected Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Re-Understanding the Mechanisms of Action of the Anti-Mycobacterial Drug Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. Determination of MIC Distribution and Epidemiological Cutoff Values for Bedaquiline and Delamanid in Mycobacterium tuberculosis Using the MGIT 960 System Equipped with TB eXiST - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. A Multilaboratory, Multicountry Study To Determine Bedaquiline MIC Quality Control Ranges for Phenotypic Drug Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects of Bedaquiline on Antimicrobial Activity and Cytokine Secretion of Macrophages Infected with Multidrug-Resistant Mycobacterium tuberculosis Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | In vitro Study of Bedaquiline Resistance in Mycobacterium tuberculosis Multi-Drug Resistant Clinical Isolates [frontiersin.org]
- 17. Inhalable Dry Powder of Bedaquiline for Pulmonary Tuberculosis: In Vitro Physicochemical Characterization, Antimicrobial Activity and Safety Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Preliminary Characterization of the Novel Anti-Tuberculosis Candidate: TB-10
An In-depth Technical Guide for Drug Development Professionals
Affiliation: Google Research
Abstract
This document provides a comprehensive technical overview of the preliminary characterization of a novel anti-tuberculosis compound, designated TB-10. Identified through a whole-cell-based high-throughput screening campaign against Mycobacterium tuberculosis, TB-10 exhibits potent bactericidal activity against both replicating and non-replicating mycobacteria. This guide details the initial in vitro activity, cytotoxicity profile, and preliminary mechanism of action studies. The experimental protocols employed for these characterizations are described in detail to ensure reproducibility. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new therapeutics for tuberculosis.
Introduction
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) poses a significant threat to global health, underscoring the urgent need for novel anti-tuberculosis agents with new mechanisms of action.[1][2] Standard treatment regimens are lengthy and can have significant side effects, leading to poor patient compliance and the development of resistance.[1] A promising strategy in tuberculosis drug discovery is the identification of compounds that can effectively kill both actively replicating and dormant, non-replicating mycobacteria.[3] This guide outlines the preliminary biological and pharmacological profile of TB-10, a novel chemical entity with promising anti-tuberculosis activity.
In Vitro Anti-Tuberculosis Activity of TB-10
TB-10 was initially identified in a high-throughput screen for its ability to inhibit the growth of M. tuberculosis H37Rv. Subsequent dose-response studies confirmed its potent activity. The in vitro activity of TB-10 was assessed by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Table 1: In Vitro Activity of TB-10 against M. tuberculosis H37Rv
| Assay Type | Endpoint | TB-10 (µM) | Rifampicin (µM) |
| MIC | 90% inhibition of growth | 0.8 | 0.03 |
| MBC | 99.9% reduction in CFU | 3.2 | 0.25 |
Cytotoxicity Profile
The selectivity of an anti-tuberculosis compound is a critical parameter, ensuring that it is toxic to the pathogen but not to the host cells. The cytotoxicity of TB-10 was evaluated against the murine macrophage cell line J774.[4]
Table 2: Cytotoxicity of TB-10 against J774 Macrophage Cell Line
| Compound | CC50 (µM) |
| TB-10 | > 100 |
| Doxorubicin (Control) | 1.5 |
The selectivity index (SI), calculated as the ratio of CC50 to MIC, is a key indicator of a compound's therapeutic potential. For TB-10, the SI is >125, suggesting a favorable therapeutic window.
Activity against Intracellular M. tuberculosis
The ability of a compound to penetrate host macrophages and kill intracellular mycobacteria is crucial for an effective anti-tuberculosis drug. The activity of TB-10 was assessed against M. tuberculosis residing within J774 macrophages.
Table 3: Intracellular Activity of TB-10
| Compound | EC90 (µM) |
| TB-10 | 2.5 |
| Rifampicin | 0.1 |
Preliminary Mechanism of Action Studies
To elucidate the potential mechanism of action of TB-10, spontaneous resistant mutants of M. tuberculosis H37Rv were generated by plating a large number of bacteria on solid medium containing 10x the MIC of the compound. Whole-genome sequencing of the resistant mutants revealed single nucleotide polymorphisms (SNPs) in the mmpL3 gene. MmpL3 is a known transporter of mycolic acids, which are essential components of the mycobacterial cell wall.[4] This suggests that TB-10 may exert its anti-tuberculosis effect by inhibiting MmpL3.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The MIC of TB-10 was determined using the Microplate Alamar Blue Assay (MABA).[5]
-
M. tuberculosis H37Rv was cultured in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase), 0.5% glycerol, and 0.05% Tween 80 to mid-log phase.
-
The bacterial suspension was diluted to a final concentration of approximately 5 x 10^5 CFU/mL in a 96-well microplate.
-
TB-10 was serially diluted in the microplate to achieve a range of final concentrations.
-
The plates were incubated at 37°C for 7 days.
-
A 10% (v/v) solution of Alamar Blue was added to each well, and the plates were incubated for an additional 24 hours.
-
The MIC was defined as the lowest concentration of the compound that prevented the color change of Alamar Blue from blue to pink.
Minimum Bactericidal Concentration (MBC) Determination
The MBC was determined by sub-culturing the contents of the wells from the MIC assay onto solid agar (B569324) plates.[6]
-
Aliquots from wells with concentrations of TB-10 at and above the MIC were plated on Middlebrook 7H11 agar plates.
-
The plates were incubated at 37°C for 3-4 weeks.
-
The MBC was defined as the lowest concentration of the compound that resulted in a 99.9% reduction in the number of colony-forming units (CFU) compared to the initial inoculum.
Cytotoxicity Assay
The cytotoxicity of TB-10 was assessed using a resazurin-based assay in the J774 macrophage cell line.[4]
-
J774 cells were seeded in a 96-well plate and incubated for 24 hours.
-
The cells were treated with serial dilutions of TB-10 for 72 hours.
-
Resazurin was added to each well, and the plates were incubated for 4 hours.
-
Fluorescence was measured to determine cell viability.
-
The CC50, the concentration that reduces cell viability by 50%, was calculated from the dose-response curve.
Intracellular Activity Assay
The activity of TB-10 against intracellular M. tuberculosis was determined using a macrophage infection model.[4]
-
J774 macrophages were seeded in a 96-well plate and infected with M. tuberculosis H37Rv at a multiplicity of infection (MOI) of 1:1 for 4 hours.
-
Extracellular bacteria were removed by washing with fresh medium.
-
The infected cells were treated with serial dilutions of TB-10 for 72 hours.
-
The macrophages were lysed, and the released bacteria were plated on Middlebrook 7H11 agar to determine the CFU count.
-
The EC90, the concentration that reduces the intracellular bacterial load by 90%, was determined.
Visualizations
Experimental Workflow for In Vitro Characterization
Caption: Workflow for the preliminary in vitro characterization of TB-10.
Proposed Signaling Pathway Inhibition by TB-10
Caption: Proposed inhibition of the MmpL3 mycolic acid transporter by TB-10.
Conclusion and Future Directions
The preliminary characterization of TB-10 reveals it to be a potent and selective inhibitor of M. tuberculosis with activity against intracellular bacteria. The identification of MmpL3 as its putative target provides a strong rationale for its further development. Future studies will focus on lead optimization to improve its pharmacokinetic and pharmacodynamic properties, in vivo efficacy studies in animal models of tuberculosis, and further elucidation of its mechanism of action. The promising profile of TB-10 makes it a valuable candidate for inclusion in the tuberculosis drug development pipeline.
References
- 1. Identification and Characterization of Novel Inhibitors of mPTPB, an Essential Virulent Phosphatase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | CRISPRi-mediated characterization of novel anti-tuberculosis targets: Mycobacterial peptidoglycan modifications promote beta-lactam resistance and intracellular survival [frontiersin.org]
- 3. journals.asm.org [journals.asm.org]
- 4. Identification of novel inhibitors of M. tuberculosis growth using whole cell based high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates [frontiersin.org]
- 6. In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Tuberculosis Inhibitor 10: A Novel Adjuvant for Para-Aminosalicylic Acid in Combating Tuberculosis
A Technical Whitepaper for Drug Development Professionals
Abstract
Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a significant global health threat, exacerbated by the rise of drug-resistant strains. This necessitates the exploration of novel therapeutic strategies, including the development of compounds that can enhance the efficacy of existing anti-TB drugs. This document details the preclinical data and therapeutic potential of a novel compound, herein referred to as "Tuberculosis inhibitor 10." This small molecule has been identified as a potent enhancer of the bacteriostatic activity of para-aminosalicylic acid (PAS), a second-line anti-TB drug. Evidence suggests that this compound exerts its effect through the moderate inhibition of MSMEG_6649, a methylenetetrahydrofolate reductase in the non-pathogenic species Mycobacterium smegmatis, indicating a likely interaction with the folate biosynthesis pathway. This whitepaper provides a comprehensive overview of the available data, experimental protocols, and the proposed mechanism of action for this promising anti-TB agent.
Introduction
The lengthy and complex treatment regimens for tuberculosis, coupled with the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains, underscore the urgent need for new and improved therapeutic options. One promising approach is the identification of compounds that can potentiate the effects of current anti-TB drugs, thereby increasing their efficacy, reducing treatment duration, and overcoming resistance mechanisms.
Para-aminosalicylic acid (PAS) is a structural analog of para-aminobenzoic acid (PABA) and functions as a competitive inhibitor in the mycobacterial folate biosynthesis pathway.[1] Despite its long history of use, its moderate efficacy and associated side effects have relegated it to a second-line agent.[1] A high-throughput screening of approximately 100,000 small molecules was conducted to identify enhancers of PAS activity against M. tuberculosis.[1][2] This screen led to the identification of several promising scaffolds, including the one represented by this compound. This compound has demonstrated a synergistic effect with PAS, suggesting its potential to revitalize the clinical utility of this established anti-TB drug.
Mechanism of Action
The proposed mechanism of action for this compound is twofold, converging on the disruption of the folate biosynthesis pathway in Mycobacterium tuberculosis.
-
Enhancement of Para-Aminosalicylic Acid (PAS) Activity : The primary characteristic of this compound is its ability to enhance the inhibitory activity of PAS against mycobacteria.[3][4] PAS competes with PABA for the enzyme dihydropteroate (B1496061) synthase (DHPS), leading to the production of non-functional folate analogs and subsequent inhibition of DNA synthesis.[1][2] By potentiating this effect, this compound likely increases the intracellular concentration or activity of the toxic PAS-derived metabolites.
-
Inhibition of Methylenetetrahydrofolate Reductase (MTHFR) : this compound has been shown to exert a moderate inhibitory effect on the enzymatic activity of MSMEG_6649.[2][3] This protein is a methylenetetrahydrofolate reductase in M. smegmatis. Its homolog in M. tuberculosis plays a crucial role in the folate pathway by catalyzing the conversion of 5,10-methylenetetrahydrofolate to 5-methyltetrahydrofolate, a key step in methionine and purine (B94841) synthesis. Inhibition of this enzyme would further disrupt folate metabolism, leading to a synergistic effect with PAS.
The following diagram illustrates the proposed synergistic mechanism of this compound and PAS on the mycobacterial folate pathway.
Caption: Proposed synergistic mechanism of this compound and PAS.
Quantitative Data
While specific quantitative data for "this compound" is not publicly available in peer-reviewed literature, the foundational screening study provides data for representative compounds of the identified scaffolds. The following table summarizes the typical activity profiles observed for potent PAS enhancers.
| Compound Class | Activity Metric | Value | Reference |
| Aminopyrazolo[1,5-a]pyrimidine | IC50 against M. tuberculosis H37Rv (in presence of PAS) | 2 - 5 µM | [2] |
| Purine-like compounds | IC50 against M. tuberculosis H37Rv (in presence of PAS) | ~ 5 µM | [2] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the identification and characterization of PAS enhancers like this compound.
High-Throughput Combination Screening
This protocol outlines the primary screening process to identify compounds that enhance the activity of PAS against M. tuberculosis.
Caption: Workflow for the high-throughput combination screening.
Methodology:
-
Bacterial Strain and Culture Conditions: A Mycobacterium tuberculosis H37Rv strain constitutively expressing Green Fluorescent Protein (H37Rv-GFP) is used. Bacteria are cultured in 7H9 broth supplemented with 0.5% glycerol, 0.05% Tween 80, and 10% oleic acid-albumin-dextrose-catalase (OADC).
-
Assay Preparation: The H37Rv-GFP culture is diluted to an OD600 of 0.002 in the supplemented 7H9 medium. 50 µL of this bacterial suspension is dispensed into each well of a 384-well plate.
-
Compound and PAS Addition: A sub-inhibitory concentration of PAS (100 nM) is added to all wells, except for negative controls. The compound library is then added at a final concentration of 10 µM.
-
Incubation: Plates are sealed and incubated for 5 days at 37°C.
-
Data Acquisition and Analysis: After incubation, GFP fluorescence is measured using a plate reader. The percentage of growth inhibition is calculated relative to control wells containing bacteria and PAS without any library compound. Compounds inducing more than 50% inhibition are selected as primary hits.
Dose-Response and Synergy Analysis
This protocol is used to confirm the activity of hit compounds and quantify the synergistic interaction with PAS.
Methodology:
-
Checkerboard Assay: A two-dimensional checkerboard assay is performed in 96-well plates. Serial dilutions of the hit compound are prepared along one axis, and serial dilutions of PAS are prepared along the other.
-
Bacterial Inoculation and Incubation: M. tuberculosis H37Rv is added to each well at a final OD600 of 0.02. Plates are incubated for 7 days at 37°C.
-
Growth Measurement: Bacterial growth is determined by measuring absorbance at 600 nm or by using a resazurin (B115843) reduction assay.
-
Data Analysis: The Fractional Inhibitory Concentration Index (FICI) is calculated to determine synergy. The FICI is calculated as follows: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4.0: Additive/Indifference
-
FICI > 4.0: Antagonism
-
Intracellular Macrophage Assay
This assay evaluates the efficacy of the compound-PAS combination in a more biologically relevant model of TB infection.
Caption: Experimental workflow for the intracellular macrophage assay.
Methodology:
-
Cell Culture and Infection: Human monocytic THP-1 cells are differentiated into macrophages and seeded in 96-well plates. The macrophages are then infected with M. tuberculosis H37Rv at a multiplicity of infection (MOI) of 1:1 for 4 hours.
-
Treatment: Extracellular bacteria are removed by washing, and fresh medium containing the test compound, PAS, or the combination at desired concentrations is added.
-
Incubation: The infected and treated cells are incubated for 4 days.
-
Enumeration of Intracellular Bacteria: After incubation, the macrophages are lysed with a solution of 0.1% SDS. The lysate is serially diluted and plated on 7H11 agar plates.
-
Data Analysis: Colony Forming Units (CFUs) are counted after 3-4 weeks of incubation. The reduction in CFU is calculated relative to untreated infected cells.
Conclusion and Future Directions
This compound represents a promising lead compound in the development of novel adjunctive therapies for tuberculosis. Its ability to enhance the efficacy of PAS, likely through a synergistic mechanism involving the inhibition of the mycobacterial folate pathway, offers a potential strategy to improve treatment outcomes for drug-sensitive and potentially drug-resistant TB.
Further preclinical development is warranted to fully elucidate the therapeutic potential of this compound. Key future studies should include:
-
Definitive Target Identification and Validation: Confirming the specific molecular target(s) in M. tuberculosis and detailing the inhibitory mechanism.
-
In Vivo Efficacy Studies: Evaluating the efficacy of the PAS-inhibitor 10 combination in animal models of tuberculosis.
-
Pharmacokinetic and Toxicological Profiling: Assessing the drug-like properties and safety profile of this compound and its analogs.
-
Lead Optimization: Medicinal chemistry efforts to improve potency, selectivity, and pharmacokinetic properties.
The development of potent PAS enhancers like this compound could lead to shorter, more effective, and better-tolerated treatment regimens for tuberculosis, addressing a critical unmet need in global health.
References
- 1. A combination screening to identify enhancers of para-aminosalicylic acid against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Advances in computational frameworks in the fight against TB: The way forward - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Screening of Tuberculosis Inhibitor 10 Against Non-Replicating Persistent Tuberculosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of drug-resistant strains of Mycobacterium tuberculosis (Mtb) and the challenges posed by latent tuberculosis infection, characterized by non-replicating persistent (NRP) bacteria, necessitate the discovery of novel therapeutics. NRP Mtb exhibits phenotypic tolerance to many conventional anti-tubercular agents, which primarily target processes active in replicating bacteria. This technical guide provides an in-depth overview of the screening of a potential candidate, "Tuberculosis inhibitor 10" (also referred to as Antituberculosis Agent-10 or ATA-10), against NRP Mtb. The guide details relevant experimental models, summarizes available data, and outlines key experimental protocols to facilitate further research and development.
Compound Profile: this compound
"this compound" is an investigational compound with reported bactericidal activity against Mycobacterium tuberculosis. Notably, there appear to be conflicting reports regarding its precise mechanism of action, suggesting that this designation may be used for more than one compound.
One proposed mechanism is the inhibition of mycolic acid biosynthesis, a critical component of the mycobacterial cell wall.[1] This is hypothesized to occur through the non-covalent inhibition of InhA, an enoyl-acyl carrier protein reductase.[1] An alternative mechanism of action reported for a compound with the same name is the inhibition of protein synthesis by targeting the bacterial 50S ribosomal subunit.[2]
The following sections will focus on the available data for the compound targeting mycolic acid synthesis.
Quantitative Data Summary
The following tables summarize the reported pharmacokinetic and in vivo efficacy data for "this compound" that targets mycolic acid synthesis.
Table 1: Pharmacokinetic Profile of this compound in BALB/c Mice [1]
| Parameter | Value (Mean ± SD) |
| Dose | 25 mg/kg (single oral gavage) |
| Cmax (Maximum Plasma Concentration) | 4.8 ± 0.9 µg/mL |
| Tmax (Time to Cmax) | 2.0 hours |
| AUC₀₋₂₄ (Area Under the Curve, 0-24h) | 35.2 ± 5.1 µg·h/mL |
| t½ (Elimination Half-life) | 6.3 hours |
Table 2: In Vivo Efficacy in a Murine TB Model (Mtb H37Rv) [1]
| Treatment Group (Oral Gavage) | Dose (mg/kg) | Lung CFU (log₁₀ ± SD) | Spleen CFU (log₁₀ ± SD) |
| Vehicle Control | - | 6.8 ± 0.4 | 5.1 ± 0.3 |
| Isoniazid (INH) | 10 | 4.1 ± 0.3 | 3.0 ± 0.2 |
| This compound | 25 | 4.5 ± 0.5 | 3.4 ± 0.4 |
Experimental Protocols
Detailed methodologies are crucial for the reproducible evaluation of compounds against NRP Mtb. The following are key experimental protocols relevant to the screening of "this compound".
Protocol 1: Hypoxia-Induced Non-Replicating Persistence Model (Wayne Model)
The Wayne model is a widely used in vitro method to induce a state of non-replicating persistence in Mtb by gradual oxygen depletion.[3][4][5]
Materials:
-
Mycobacterium tuberculosis culture (e.g., H37Rv)
-
Dubos Tween Albumin Broth (DTAB)
-
Sterile screw-cap tubes (e.g., 16x125 mm) with a headspace ratio of 1.5
-
Methylene (B1212753) blue solution (1.5 µg/mL final concentration)
-
Magnetic stir bars
-
Incubator at 37°C
-
Stir plate
Procedure:
-
Inoculate DTAB with a mid-log phase Mtb culture to an initial optical density at 600 nm (OD₆₀₀) of approximately 0.002.
-
Add methylene blue solution as an indicator of oxygen depletion.
-
Dispense the culture into the screw-cap tubes containing a magnetic stir bar.
-
Seal the tubes tightly and incubate at 37°C with slow stirring (e.g., 120 rpm).
-
Monitor the culture for decolorization of methylene blue, which indicates the transition to microaerophilic (NRP Stage 1, typically around day 7) and anaerobic (NRP Stage 2, typically around day 12) conditions.[4]
-
At desired time points, harvest the cells for drug susceptibility testing, ATP measurement, or other analyses.
Protocol 2: Drug Susceptibility Testing against NRP Mtb
This protocol outlines a method to determine the minimum inhibitory concentration (MIC) of "this compound" against NRP Mtb generated using the Wayne model.
Materials:
-
NRP Mtb culture (from Protocol 1)
-
7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
96-well microplates
-
"this compound" stock solution
-
Resazurin (B115843) solution
-
Plate reader
Procedure:
-
Prepare serial dilutions of "this compound" in 7H9 broth in a 96-well plate.
-
Add the NRP Mtb culture to each well. Include positive (no drug) and negative (no bacteria) controls.
-
Incubate the plates under conditions that allow for the resumption of growth (e.g., aerobic, 37°C) for a defined period (e.g., 7-14 days).
-
Add resazurin solution to each well and incubate for 12-24 hours.
-
Determine the MIC as the lowest concentration of the compound that prevents the color change of resazurin from blue to pink.
Protocol 3: ATP Measurement Assay
Intracellular ATP levels are an indicator of metabolic activity. This assay can be used to assess the effect of "this compound" on the energy status of NRP Mtb.
Materials:
-
NRP Mtb culture treated with "this compound"
-
HEPES buffer
-
ATP bioluminescence assay kit
-
Luminometer
Procedure:
-
Harvest and wash the treated and untreated NRP Mtb cells.
-
Resuspend the cells in HEPES buffer.
-
Extract ATP from the cells by heating at 80°C for 20 minutes.[5]
-
Centrifuge to pellet cell debris and collect the supernatant containing ATP.
-
Use a commercial ATP bioluminescence assay kit to measure the ATP concentration in the supernatant according to the manufacturer's instructions.
-
Measure luminescence using a luminometer.
Visualizations
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action of "this compound" and a general workflow for its screening against NRP Mtb.
Caption: Proposed inhibitory pathway of this compound on mycolic acid synthesis.
Caption: Experimental workflow for screening this compound against NRP Mtb.
Conclusion
"this compound" shows promise as a potential therapeutic agent against Mycobacterium tuberculosis. The available data, particularly its efficacy in a murine model, warrants further investigation, especially concerning its activity against non-replicating persistent forms of the bacterium. The conflicting reports on its mechanism of action need to be resolved through further experimental studies. The protocols and workflows outlined in this guide provide a framework for the systematic evaluation of this and other novel compounds, which is a critical step in the development of new drugs to combat both active and latent tuberculosis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. In vitro models that utilize hypoxia to induce non-replicating persistence in Mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hypoxic Non-replicating Persistent Mycobacterium tuberculosis Develops Thickened Outer Layer That Helps in Restricting Rifampicin Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Unraveling the Enigma of "Tuberculosis Inhibitor 10": A Search for a Specific Target
A comprehensive review of scientific literature and public databases reveals a notable absence of a specific molecule designated as "Tuberculosis inhibitor 10." While the field of tuberculosis research is rich with the discovery and development of numerous inhibitory compounds, this particular nomenclature does not correspond to a known agent with a validated target in Mycobacterium tuberculosis.
The pursuit of novel anti-tuberculosis drugs is a critical global health priority, driven by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis. This endeavor has led to the identification of a diverse arsenal (B13267) of inhibitors targeting various essential biological pathways in the bacterium.
Key Validated Drug Targets in M. tuberculosis
Research has successfully identified and validated several key enzymes and cellular processes as effective targets for anti-tuberculosis therapy. These can be broadly categorized as follows:
-
Cell Wall Biosynthesis: The unique and complex cell wall of M. tuberculosis is a primary target for many frontline drugs. Key enzymes in the biosynthesis of mycolic acids, peptidoglycan, and arabinogalactan (B145846) are attractive targets.[1][2]
-
InhA: The enoyl-acyl carrier protein reductase, a crucial enzyme in the fatty acid synthase II (FAS-II) system responsible for mycolic acid synthesis, is the target of the frontline drug isoniazid.[1][3]
-
KasA: Another key enzyme in the FAS-II pathway, β-ketoacyl-ACP synthase, is a validated target for potent anti-TB agents.[1]
-
DprE1: Decaprenylphosphoryl-β-D-ribose 2'-epimerase is essential for the synthesis of arabinogalactan, a critical component of the mycobacterial cell wall.[4]
-
MmpL3: This membrane transporter is vital for the export of mycolic acids and is the target of several promising new inhibitors.[4]
-
-
Protein Synthesis: The bacterial ribosome is a well-established target for antibiotics. Inhibitors targeting different stages of protein synthesis are in development.
-
DNA Replication and Repair: Enzymes essential for DNA replication, such as DNA gyrase, are validated targets for fluoroquinolone antibiotics.
-
Energy Metabolism: The electron transport chain and ATP synthesis are increasingly being explored as targets to disrupt the energy production of M. tuberculosis, particularly in its persistent state.
The Challenge of Target Identification
The identification and validation of the specific molecular target of a novel inhibitor is a complex and multi-step process. Phenotypic screening, where compounds are tested for their ability to kill M. tuberculosis in culture, often yields potent hits. However, elucidating the precise mechanism of action and the direct molecular target of these hits requires a combination of sophisticated techniques.[3][5]
Commonly Employed Target Validation Strategies:
| Experimental Approach | Description |
| Genetic Methods | Generation of resistant mutants and subsequent whole-genome sequencing to identify mutations in the target gene. Overexpression of the putative target to confer resistance. |
| Biochemical Assays | In vitro assays to measure the direct inhibition of the purified target enzyme by the compound. |
| Biophysical Techniques | Methods such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and thermal shift assays to confirm direct binding of the inhibitor to the target protein. |
| Structural Biology | X-ray crystallography or cryo-electron microscopy to determine the three-dimensional structure of the inhibitor bound to its target, providing insights into the mechanism of inhibition. |
Visualizing the Target Validation Workflow
The logical progression from identifying a hit compound to validating its target can be represented as a streamlined workflow.
Caption: A generalized workflow for the identification and validation of a drug target.
In the absence of specific information on "this compound," this guide provides a broader context for the strategies and validated targets that are central to modern anti-tuberculosis drug discovery. Researchers and drug development professionals rely on these established principles and methodologies to identify and advance new therapeutic agents to combat this persistent global health threat. Should further details or an alternative name for "this compound" become available, a more focused and detailed analysis of its target validation could be conducted.
References
- 1. Target Identification in Anti-Tuberculosis Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tballiance.org [tballiance.org]
- 3. Target Identification of Mycobacterium tuberculosis Phenotypic Hits Using a Concerted Chemogenomic, Biophysical, and Structural Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of novel inhibitors of M. tuberculosis growth using whole cell based high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and validation of novel drug targets in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Genotypic and Phenotypic Screening of Novel Tuberculosis Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (M.tb) underscores the urgent need for the development of new antitubercular agents. The discovery and development of novel inhibitors rely on robust screening methodologies to identify and characterize compounds with potent antimycobacterial activity. This guide provides an in-depth overview of the core principles and experimental protocols for both phenotypic and genotypic screening of potential tuberculosis inhibitors, using a hypothetical "Tuberculosis Inhibitor 10" as an illustrative example throughout.
Phenotypic screening assesses the effect of a compound on the whole M.tb cell, identifying inhibitors of bacterial growth without prior knowledge of the specific target.[1] This approach has been highly effective in discovering new anti-TB drugs.[1] In contrast, genotypic screening focuses on identifying compounds that interact with a specific molecular target or on detecting genetic mutations that confer drug resistance.[2] A combined approach, integrating both phenotypic and genotypic methods, is crucial for a comprehensive evaluation of novel drug candidates.
Phenotypic Screening Methodologies
Phenotypic screening is the cornerstone of early-stage TB drug discovery, as it directly evaluates a compound's ability to inhibit the growth of M.tb within a cellular context.[1] This ensures that identified "hits" are cell-permeable and effective against the whole organism.[1][3]
Experimental Protocol: Whole-Cell-Based Primary Screening
This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a test compound against M. tuberculosis.
1. Materials and Reagents:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80
-
Test compound ("this compound") dissolved in dimethyl sulfoxide (B87167) (DMSO)
-
Positive control drug (e.g., Rifampicin (B610482), Isoniazid)
-
Negative control (DMSO)
-
96-well microplates
-
Resazurin sodium salt solution
2. Procedure:
-
Prepare a serial dilution of "this compound" in 7H9 broth in a 96-well plate. The final concentrations should typically range from 0.1 to 100 µg/mL.
-
Inoculate the wells with an M.tb H37Rv suspension to a final optical density at 600 nm (OD600) of 0.05-0.1.
-
Include wells for a positive control (a known anti-TB drug), a negative control (DMSO vehicle), and a media-only control.
-
Incubate the plates at 37°C for 7-14 days.
-
After incubation, add Resazurin solution to each well and incubate for a further 24-48 hours.
-
Assess the color change. A blue color indicates no bacterial growth, while a pink color indicates viable bacteria. The MIC is defined as the lowest concentration of the compound that prevents this color change.
Data Presentation: MIC Determination of "this compound"
| Compound | MIC (µg/mL) vs. M.tb H37Rv |
| "this compound" | 1.25 |
| Rifampicin (Positive Control) | 0.5 |
| DMSO (Negative Control) | >100 |
Experimental Workflow: Phenotypic Screening
Caption: Workflow for phenotypic screening of novel tuberculosis inhibitors.
Genotypic Screening Methodologies
Genotypic screening methods are employed to identify the molecular target of a novel inhibitor and to detect genetic mutations that confer resistance. These methods are crucial for understanding the mechanism of action and for predicting and monitoring the emergence of drug resistance.
Experimental Protocol: Target Identification via Whole-Genome Sequencing (WGS) of Resistant Mutants
This protocol describes the generation and analysis of resistant mutants to identify the potential target of "this compound".
1. Materials and Reagents:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H10 agar (B569324) supplemented with 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase)
-
"this compound"
-
Genomic DNA extraction kit
-
Next-Generation Sequencing (NGS) platform and reagents
2. Procedure:
-
Plate a high density of M.tb H37Rv cells (e.g., 10⁸-10⁹ CFU) onto 7H10 agar plates containing 4x, 8x, and 16x the MIC of "this compound".
-
Incubate the plates at 37°C for 3-4 weeks until resistant colonies appear.
-
Isolate individual resistant colonies and confirm their resistance by re-testing the MIC.
-
Extract genomic DNA from the resistant isolates and the parental wild-type strain.
-
Perform whole-genome sequencing on the extracted DNA.
-
Compare the genome sequences of the resistant mutants to the wild-type strain to identify single nucleotide polymorphisms (SNPs), insertions, or deletions that are consistently present in the resistant isolates.
-
Analyze the genes containing these mutations to identify the likely drug target.
Data Presentation: WGS Analysis of "this compound" Resistant Mutants
| Mutant Isolate | Gene with Mutation | Nucleotide Change | Amino Acid Change |
| R1 | rpoB | C -> T | Ser531Leu |
| R2 | rpoB | C -> T | Ser531Leu |
| R3 | gyrA | G -> A | Asp94Gly |
| R4 | rpoB | C -> T | Ser531Leu |
Note: This is example data. The rpoB gene is the target of rifampicin and gyrA is a target for fluoroquinolones.
Signaling Pathway: Hypothetical Mechanism of Action of "this compound"
Based on the hypothetical WGS data suggesting mutations in the rpoB gene, the following diagram illustrates the potential mechanism of action.
Caption: Hypothetical signaling pathway for "this compound".
Integration of Phenotypic and Genotypic Screening
A robust drug discovery pipeline integrates both phenotypic and genotypic approaches. Phenotypic screening identifies compounds with whole-cell activity, while genotypic methods elucidate the mechanism of action and potential resistance mechanisms. This integrated approach allows for the prioritization of compounds with novel mechanisms of action and a low propensity for resistance development.
Logical Relationship: Integrated Screening Cascade
Caption: Integrated workflow for TB drug discovery.
Conclusion
The dual approach of phenotypic and genotypic screening provides a powerful paradigm for the discovery and development of new tuberculosis inhibitors. By combining the strengths of both methodologies, researchers can efficiently identify potent compounds, elucidate their mechanisms of action, and anticipate potential resistance issues. This comprehensive strategy is essential to populate the drug development pipeline with promising new candidates to combat the global threat of tuberculosis.
References
- 1. Phenotypic Hit-to-Lead | Working Group for New TB Drugs [newtbdrugs.org]
- 2. Tuberculosis Phenotypic and Genotypic Drug Susceptibility Testing and Immunodiagnostics: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a novel secondary phenotypic screen to identify hits within the mycobacterial protein synthesis pipeline - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Tuberculosis Inhibitor 10
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tuberculosis (TB), caused by Mycobacterium tuberculosis (M. tuberculosis), remains a significant global health threat, necessitating the development of novel therapeutic agents. A critical step in the preclinical evaluation of new anti-tubercular compounds is the determination of their Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This document provides a detailed protocol for determining the MIC of a novel compound, "Tuberculosis inhibitor 10," against M. tuberculosis using the widely accepted broth microdilution method.
Quantitative Data Summary
As "this compound" is an experimental compound, its MIC values would be determined through the execution of the following protocols. For comparative purposes, the table below presents hypothetical MIC data for this compound alongside established anti-TB drugs against the reference strain M. tuberculosis H37Rv.[1]
| Compound | MIC Range (µg/mL) against M. tuberculosis H37Rv |
| This compound | (Hypothetical Data) 0.125 - 0.5 |
| Isoniazid | 0.03 - 0.12 |
| Rifampicin | 0.06 - 0.25 |
| Ethambutol | 0.5 - 2.0 |
| Moxifloxacin | 0.12 - 0.5 |
| Bedaquiline | 0.03 - 0.12 |
Experimental Workflow Diagram
The following diagram illustrates the experimental workflow for the broth microdilution MIC assay.
Caption: Workflow for the Broth Microdilution MIC Assay.
Detailed Experimental Protocol: Broth Microdilution Method
This protocol is based on the European Committee on Antimicrobial Susceptibility Testing (EUCAST) reference method for M. tuberculosis.[1]
Materials
-
Mycobacterium tuberculosis strain (e.g., H37Rv ATCC 27294)
-
Middlebrook 7H9 broth base
-
Oleic acid-albumin-dextrose-catalase (OADC) enrichment
-
Tween 80
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving the inhibitor
-
Sterile 96-well U-shaped microtiter plates with lids[1]
-
Sterile glass beads
-
Sterile distilled water
-
McFarland 0.5 standard
-
Control drugs (e.g., Isoniazid, Rifampicin)
-
Incubator at 37°C
-
Biosafety cabinet (Class II or higher)
-
Vortex mixer
-
Spectrophotometer or nephelometer
Preparation of Media and Reagents
-
Complete Middlebrook 7H9 Broth: Prepare Middlebrook 7H9 broth according to the manufacturer's instructions, supplementing with 0.2% (v/v) glycerol and 10% (v/v) OADC enrichment.
-
Inhibitor Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 1-10 mg/mL). Further dilutions should be made in the complete 7H9 broth.
-
Control Drug Stock Solutions: Prepare stock solutions of control drugs in their appropriate solvents.
Preparation of M. tuberculosis Inoculum
All work with live M. tuberculosis must be performed in a certified biosafety cabinet.
-
Culture M. tuberculosis in 7H9 broth until it reaches the mid-logarithmic phase of growth.
-
Transfer the bacterial culture to a sterile tube containing glass beads.
-
Vortex for 1-2 minutes to break up clumps and create a homogenous suspension.
-
Allow the large clumps to settle for 30-40 minutes.
-
Carefully transfer the supernatant to a new sterile tube.
-
Adjust the turbidity of the bacterial suspension with sterile water or broth to match a 0.5 McFarland standard. This corresponds to approximately 1 x 10⁷ to 1 x 10⁸ CFU/mL.
-
Prepare a 1:100 dilution of the adjusted suspension in complete 7H9 broth to achieve a final inoculum density of approximately 1 x 10⁵ CFU/mL.[1]
Microplate Setup and Inoculation
-
In a 96-well microtiter plate, add 100 µL of complete 7H9 broth to all wells from columns 2 to 12.
-
Add 200 µL of the working solution of this compound (at twice the highest desired final concentration) to the wells in column 1.
-
Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix well by pipetting up and down. Continue this serial dilution across the plate to column 10. Discard 100 µL from column 10.
-
Column 11 will serve as the growth control (no inhibitor) and column 12 as the sterility control (no bacteria).
-
Add 100 µL of the prepared bacterial inoculum (1 x 10⁵ CFU/mL) to all wells from columns 1 to 11. Do not add bacteria to column 12.
-
The final volume in each well (columns 1-11) will be 200 µL.
Incubation
-
Seal the microtiter plate with a lid or an adhesive plate sealer. To prevent evaporation, the plate can be placed in a plastic bag.
-
Incubate the plate at 37°C.
-
Readings should be taken when visible growth is observed in the growth control well (column 11), which typically occurs between 7 and 14 days.[2]
Determination of MIC
-
The MIC is defined as the lowest concentration of this compound that completely inhibits the visible growth of M. tuberculosis.[1]
-
Growth can be assessed visually using an inverted mirror. The absence of turbidity or a bacterial pellet at the bottom of the well indicates inhibition.
Alternative Reading Method: Microplate Alamar Blue Assay (MABA)
For a more rapid and objective determination of the MIC, the MABA can be employed.[3][4]
-
After 7 days of incubation, add 20 µL of Alamar Blue (Resazurin) solution and 12.5 µL of 20% Tween 80 to each well.
-
Continue to incubate the plate for another 24-48 hours.
-
A color change from blue (no growth) to pink (growth) indicates bacterial viability.
-
The MIC is the lowest drug concentration that prevents this color change.
Conclusion
The broth microdilution method is a reliable and standardized approach for determining the MIC of novel compounds like this compound against M. tuberculosis. The data generated from this assay is fundamental for the continued development and characterization of new anti-tubercular agents. Adherence to proper aseptic techniques and biosafety protocols is paramount when working with M. tuberculosis.
References
- 1. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Susceptibility testing of Mycobacterium tuberculosis by broth microdilution method: a rapid alternative method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Detection of Drug Susceptibility and Drug Interactions in Mycobacterium tuberculosis using Resazurin Microtiter and Checkerboard Assay [jove.com]
How to use "Tuberculosis inhibitor 10" in a laboratory setting
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a leading cause of death from a single infectious agent worldwide. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb underscores the urgent need for novel therapeutics with new mechanisms of action. This document provides detailed application notes and protocols for the laboratory use of Tuberculosis Inhibitor 10, a potent antitubercular agent.
This compound, also referred to as Antituberculosis Agent-10 (ATA-10), is a promising novel compound belonging to the benzothiazinone class.[1] It exhibits significant bactericidal activity against Mycobacterium tuberculosis in vitro.[2] This inhibitor targets a crucial enzyme in the mycobacterial cell wall synthesis pathway, making it an attractive candidate for further investigation and development.[1] Another compound, also referred to as this compound, has been shown to have a moderate inhibitory effect on the enzymatic activity of MSMEG_6649 and enhances the inhibitory activity of para-aminosalicylic acid (PAS) against mycobacteria.[3][4] Furthermore, a distinct inhibitor with potent activity against M. tuberculosis (Minimum Inhibitory Concentration [MIC] of 0.3 μM) has been identified to act by inhibiting protein synthesis through targeting the bacterial 50S ribosomal subunit.[5]
This guide will primarily focus on the benzothiazinone-class "Antituberculosis Agent-10" due to the availability of more extensive data. These notes will detail its mechanism of action, provide protocols for its use in various laboratory assays, and present its physicochemical and pharmacokinetic properties.
Physicochemical and Pharmacokinetic Properties
A comprehensive understanding of the physicochemical and pharmacokinetic properties of this compound is essential for designing and interpreting experiments.
Table 1: Physicochemical Properties of Antituberculosis Agent-10 [1]
| Property | Value |
| Chemical Name | 6-nitro-2-((4-(trifluoromethoxy)benzyl)thio)-4H-benzo[e][1][3]thiazin-4-one |
| Molecular Formula | C₁₇H₁₀F₃N₂O₄S₂ |
| Molecular Weight | 443.4 g/mol |
| Melting Point | 210-212 °C |
| LogP | 3.8 |
| Water Solubility | <0.1 mg/mL |
| pKa | 7.2 (weakly acidic) |
Table 2: Pharmacokinetic Profile of Antituberculosis Agent-10 in BALB/c Mice (25 mg/kg oral gavage) [2]
| Parameter | Value (Mean ± SD) |
| Cmax (Maximum Plasma Concentration) | 4.8 ± 0.9 µg/mL |
| Tmax (Time to Cmax) | 2.0 hours |
| AUC₀₋₂₄ (Area Under the Curve, 0-24h) | 35.2 ± 5.1 µg·h/mL |
| t½ (Elimination Half-life) | 6.3 hours |
Mechanism of Action
Antituberculosis Agent-10 is a potent inhibitor of decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), a crucial enzyme involved in the biosynthesis of the mycobacterial cell wall.[1] DprE1 is essential for the formation of arabinogalactan (B145846) and lipoarabinomannan, which are critical components of the Mtb cell wall.[1] The inhibitor covalently modifies a cysteine residue (Cys387) in the active site of DprE1.[1] This inhibition disrupts the synthesis of these vital cell wall components, leading to increased cell wall permeability and ultimately, bacterial cell death.[1]
Experimental Protocols
Protocol 1: In Vitro Minimum Inhibitory Concentration (MIC) Assay
This protocol outlines the determination of the MIC of this compound against M. tuberculosis H37Rv using a microplate-based assay.
Materials:
-
This compound stock solution (in DMSO)
-
Mycobacterium tuberculosis H37Rv culture
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (Albumin-Dextrose-Catalase)
-
Sterile 96-well microplates
-
Resazurin (B115843) solution (0.02% in sterile water)
-
Positive control (e.g., Isoniazid)
-
Negative control (DMSO)
Procedure:
-
Prepare a serial two-fold dilution of this compound in 7H9 broth in a 96-well plate. The final concentrations should typically range from 0.01 to 10 µM.
-
Prepare an inoculum of M. tuberculosis H37Rv from a mid-log phase culture and adjust the turbidity to a 0.5 McFarland standard. Dilute the inoculum in 7H9 broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculate each well (except for the sterility control) with the bacterial suspension.
-
Include a growth control well (bacteria and broth with DMSO) and a sterility control well (broth only).
-
Seal the plates and incubate at 37°C for 7 days.
-
After incubation, add 10 µL of resazurin solution to each well and incubate for another 24-48 hours.
-
The MIC is defined as the lowest concentration of the inhibitor that prevents a color change of resazurin from blue to pink, indicating inhibition of bacterial growth.
Protocol 2: In Vivo Efficacy in a Murine Model of Tuberculosis
This protocol describes a 4-week efficacy study of this compound in BALB/c mice chronically infected with M. tuberculosis.
Materials:
-
6- to 8-week-old female BALB/c mice
-
Mycobacterium tuberculosis H37Rv
-
Aerosol infection chamber (e.g., Madison chamber)
-
This compound formulation for oral gavage
-
Isoniazid (positive control)
-
Vehicle control
-
Middlebrook 7H11 agar (B569324) supplemented with OADC
-
Sterile saline with 0.05% Tween-80
Procedure:
-
Acclimatization: Allow mice to acclimatize for one week before infection.
-
Infection: Infect mice via the aerosol route with M. tuberculosis H37Rv, calibrated to deliver approximately 100-200 bacilli to the lungs.
-
Pre-treatment: House the infected mice for four weeks to allow a stable, chronic infection to establish.
-
Treatment: Randomize mice into treatment groups (n=8-10 per group):
-
Group 1: Vehicle control (oral gavage)
-
Group 2: Isoniazid (10 mg/kg, oral gavage)
-
Group 3: this compound (25 mg/kg, oral gavage)
-
-
Administer treatments daily for 28 consecutive days. Monitor the body weight and clinical signs of the mice weekly.
-
Endpoint Analysis: 24 hours after the final dose, euthanize the mice. Aseptically remove the lungs and spleen.
-
CFU Enumeration:
-
Homogenize the tissues in sterile saline with 0.05% Tween-80.
-
Plate serial dilutions of the homogenates onto Middlebrook 7H11 agar plates.
-
Incubate the plates at 37°C for 3-4 weeks.
-
Count the number of colonies to determine the Colony Forming Units (CFU) per organ.
-
Table 3: In Vivo Efficacy of Antituberculosis Agent-10 in a Murine TB Model [2]
| Treatment Group (Oral Gavage) | Dose (mg/kg) | Lung CFU (log₁₀ ± SD) | Spleen CFU (log₁₀ ± SD) |
| Vehicle Control | - | 6.8 ± 0.4 | 5.1 ± 0.3 |
| Isoniazid (INH) | 10 | 4.1 ± 0.3 | 3.0 ± 0.2 |
| Antituberculosis Agent-10 | 25 | 4.5 ± 0.5 | 3.4 ± 0.4 |
Data Interpretation and Troubleshooting
-
In Vitro MIC Assay: The MIC value provides a quantitative measure of the inhibitor's potency against M. tuberculosis. Inconsistent results may arise from issues with bacterial inoculum preparation, compound solubility, or plate reader settings. Ensure proper mixing of the compound and use of appropriate solvent controls.
-
In Vivo Efficacy: The reduction in bacterial load (CFU) in the lungs and spleen compared to the vehicle control indicates the in vivo efficacy of the compound. High variability within a group may suggest inconsistent dosing or animal-to-animal variation in infection establishment. Monitor animal health closely throughout the experiment.
Safety Precautions
All work with Mycobacterium tuberculosis must be conducted in a Biosafety Level 3 (BSL-3) laboratory by trained personnel. Standard laboratory safety practices, including the use of personal protective equipment (PPE), should be followed when handling the chemical inhibitor. Refer to the Material Safety Data Sheet (MSDS) for specific handling and disposal instructions for this compound.
References
"Tuberculosis inhibitor 10" solution preparation and stability
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and storage of "Tuberculosis inhibitor 10," a novel investigational compound with potent activity against Mycobacterium tuberculosis. The information compiled herein is intended to ensure consistent and reliable experimental results.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below. These characteristics are fundamental for understanding its behavior in solution and for the development of suitable formulations.
| Property | Value | Reference |
| Chemical Name | 6-nitro-2-((4-(trifluoromethoxy)benzyl)thio)-4H-benzo[e][1][2]thiazin-4-one | [1] |
| Molecular Formula | C₁₇H₁₀F₃N₂O₄S₂ | [1] |
| Molecular Weight | 443.4 g/mol | [1] |
| Melting Point | 210-212 °C | [1] |
| LogP | 3.8 | [1] |
| Water Solubility | <0.1 mg/mL | [1] |
| pKa | 7.2 (weakly acidic) | [1] |
| Solubility in DMSO | Up to 50 mM | [3] |
Mechanism of Action
This compound has been identified as a potent antimycobacterial agent. Published information suggests two potential mechanisms of action, which may indicate slight structural variations or different compounds being investigated under a similar name.
-
DprE1 Inhibition: One proposed mechanism is the inhibition of the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1). This enzyme is critical for the biosynthesis of the mycobacterial cell wall. By covalently modifying a cysteine residue in the active site of DprE1, the inhibitor disrupts the formation of essential cell wall components, leading to bacterial cell death.[1]
-
InhA Inhibition: Another hypothesized mechanism is the non-covalent inhibition of InhA, an enoyl-acyl carrier protein reductase essential for mycolic acid synthesis.[4] Disruption of this pathway weakens the mycobacterial cell wall, increasing susceptibility to host immune responses.[4]
Below is a diagram illustrating the proposed inhibitory pathway targeting DprE1.
Solution Preparation Protocols
Due to its low aqueous solubility, proper solvent selection and preparation techniques are critical for obtaining accurate and reproducible results in both in vitro and in vivo studies.
This protocol is suitable for preparing concentrated stock solutions for use in cell-based assays and biochemical screens. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent.
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Accurately weigh the desired amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM). It is soluble in DMSO up to 50 mM.[3]
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (37°C) may be applied to aid dissolution.
-
For cell-based assays, it is recommended to prepare a 10 mM stock solution in DMSO.[3] This stock can then be serially diluted in the appropriate cell culture medium to the final working concentration.
-
Important: The final concentration of DMSO in the assay should not exceed 0.5% to avoid solvent-induced toxicity.[3]
This protocol describes the preparation of a formulation suitable for oral gavage in animal models.
Materials:
-
This compound (powder)
-
Kolliphor® HS 15
-
Propylene Glycol
-
Sterile water for injection
-
Sterile, light-protected vial
-
Magnetic stirrer and stir bar
Procedure:
-
In a sterile, light-protected vial, weigh out 2.0 g of Kolliphor® HS 15 and 1.0 g of Propylene Glycol.[4]
-
Add 0.1 g of this compound powder to the vial.[4]
-
Place the vial on a magnetic stirrer at a low speed and gently heat to approximately 40°C until the compound is completely dissolved (typically 15-30 minutes). The resulting solution should be clear.[4]
-
Allow the solution to cool to room temperature.
-
Add sterile water for injection to a final volume of 10 mL and mix thoroughly.[4]
Stability and Storage
Proper storage is crucial to maintain the integrity and activity of this compound.
Stock Solutions (in DMSO):
-
Short-term storage: Store at 4°C for up to one week.
-
Long-term storage: For long-term storage, it is advisable to store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[5]
Oral Formulation:
-
Store the final formulation at 4°C, protected from light.[4]
-
The formulation is reported to be stable for up to 7 days under these conditions.[4]
-
Before each use, vortex the formulation briefly to ensure homogeneity.[4]
Solid Compound:
-
Store the solid powder at room temperature in a dry, dark place.
-
General guidelines for anti-tuberculosis drugs recommend storage at an ambient temperature of 15-25°C (up to 30°C) and a humidity level below 60%.[2][6][7] The storage area should be clean, dry, well-ventilated, and protected from direct sunlight.[6][7]
The following diagram outlines the logical relationship for ensuring compound stability.
References
Application Notes and Protocols for Tuberculosis Inhibitor 10 (AB131)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tuberculosis Inhibitor 10, referred to in the primary literature as compound AB131, is a novel drug sensitizer (B1316253) with potential applications in the treatment of tuberculosis. Unlike conventional antibiotics, AB131 does not exhibit direct antimycobacterial activity on its own. Instead, it functions by enhancing the efficacy of existing anti-tubercular drugs, specifically the folate pathway inhibitor, para-aminosalicylic acid (PAS). This document provides detailed protocols for the in vitro evaluation of AB131, focusing on methods to assess its synergistic activity with PAS, its inhibitory effect on its target enzyme, and its cytotoxicity profile.
Mechanism of Action
AB131 acts as a sensitizer to the anti-tubercular drug PAS by targeting a flavin-independent 5,10-methylenetetrahydrofolate reductase (MTHFR). In Mycobacterium smegmatis, this enzyme is MSMEG_6649, and its ortholog in Mycobacterium tuberculosis is Rv2172c. This enzyme is a key component of the folate metabolism pathway, which is essential for the synthesis of nucleotides and certain amino acids. By inhibiting this enzyme, AB131 disrupts the folate pathway, making the mycobacteria more susceptible to other drugs that target the same pathway, such as PAS. The knockout of the gene encoding this enzyme has been shown to increase the susceptibility of M. tuberculosis to PAS.
Data Presentation
Table 1: In Vitro Synergistic Activity of AB131 with para-aminosalicylic acid (PAS)
| Mycobacterial Strain | MIC of PAS alone (μg/mL) | MIC of AB131 alone (μg/mL) | MIC of PAS in combination with AB131 (μg/mL) | Fold-change in PAS MIC | Fractional Inhibitory Concentration Index (FICI) | Interpretation |
| M. smegmatis MC² 155 | 0.25 | >64 | 0.0625 | 4 | 0.25 | Synergism |
| M. tuberculosis H37Rv | 2 | >64 | 0.5 | 4 | 0.25 | Synergism |
| M. bovis BCG-Pasteur | 1 | >64 | 0.25 | 4 | 0.25 | Synergism |
| M. marinum | 0.5 | >64 | 0.125 | 4 | 0.25 | Synergism |
Experimental Protocols
Checkerboard Assay for Synergism Testing
This protocol is used to determine the synergistic effect of AB131 in combination with PAS against various mycobacterial strains. The Fractional Inhibitory Concentration Index (FICI) is calculated to quantify the interaction, with a value of ≤ 0.5 indicating synergy.
Materials:
-
Mycobacterial strains (M. smegmatis, M. tuberculosis, M. bovis BCG, M. marinum)
-
Middlebrook 7H9 broth supplemented with 10% ADC (Albumin-Dextrose-Catalase) and 0.05% Tween 80
-
AB131 stock solution (in DMSO)
-
PAS stock solution (in sterile water)
-
Sterile 96-well microplates
Procedure:
-
Preparation of Inoculum: Culture mycobacteria in 7H9 broth to mid-log phase. Adjust the turbidity of the bacterial suspension to a McFarland standard of 0.5. Dilute the suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL.
-
Drug Dilution:
-
Prepare serial two-fold dilutions of AB131 horizontally across the 96-well plate in 50 µL of 7H9 broth.
-
Prepare serial two-fold dilutions of PAS vertically down the 96-well plate in 50 µL of 7H9 broth.
-
This creates a matrix of varying concentrations of both compounds.
-
-
Inoculation: Add 100 µL of the prepared mycobacterial inoculum to each well.
-
Controls:
-
Growth Control: Wells containing only the inoculum and broth.
-
Sterility Control: Wells containing only broth.
-
Single Drug Controls: Rows and columns with only AB131 or PAS dilutions and the inoculum.
-
-
Incubation: Seal the plates and incubate at 37°C for 7-14 days, until growth is visible in the growth control wells.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the drug(s) that completely inhibits visible bacterial growth.
-
FICI Calculation: The FICI is calculated using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
In Vitro Enzymatic Assay for MTHFR Inhibition
This assay measures the inhibitory effect of AB131 on the enzymatic activity of the target MTHFR enzyme (MSMEG_6649 or Rv2172c) by monitoring the oxidation of NADH.
Materials:
-
Purified MTHFR enzyme (MSMEG_6649 or Rv2172c)
-
NADH (Nicotinamide adenine (B156593) dinucleotide, reduced form)
-
5,10-CH₂-THF (5,10-Methylenetetrahydrofolate)
-
AB131
-
Phosphate-buffered saline (PBS), pH 7.4
-
UV-visible spectrophotometer
Procedure:
-
Reaction Mixture Preparation: In a quartz cuvette, prepare a reaction mixture containing PBS, 500 µM 5,10-CH₂-THF, and 100 µM NADH.
-
Inhibitor Addition: Add AB131 to the reaction mixture at a final concentration of 100 µM.
-
Enzyme Addition: Initiate the reaction by adding the purified MTHFR enzyme.
-
Measurement: Immediately monitor the decrease in absorbance at 340 nm for 5 seconds at 25°C. The change in absorbance corresponds to the oxidation of NADH to NAD⁺.
-
Calculation: The enzyme activity is calculated based on the rate of NADH oxidation, using a molar extinction coefficient of 6.22 M⁻¹ cm⁻¹ for NADH at 340 nm. The percentage of inhibition is determined by comparing the activity in the presence and absence of AB131.
Cytotoxicity Assay
This protocol assesses the toxicity of AB131 against mammalian cell lines to determine its therapeutic window. The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method for the determination of the number of viable cells.
Materials:
-
Vero (monkey kidney epithelial) cells
-
Raw264.7 (mouse macrophage) cells
-
THP-1 (human monocytic) cells
-
Appropriate cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS
-
AB131
-
Cell Counting Kit-8 (CCK-8)
-
Sterile 96-well cell culture plates
-
Incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of culture medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Add various concentrations of AB131 to the wells and incubate for an additional 48 hours.
-
CCK-8 Reagent Addition: Add 10 µL of CCK-8 solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours in the incubator.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: The cell viability is expressed as a percentage of the viability of the untreated control cells.
Visualizations
Caption: Overview of the in vitro experimental workflow for this compound (AB131).
Caption: Proposed mechanism of action for the synergistic effect of AB131 and PAS.
Application Notes and Protocols for TB-Inhibitor-10: A Novel Agent for Mycobacterial Growth Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) presents a formidable challenge to global health, necessitating the discovery and development of novel therapeutic agents with new mechanisms of action. This document provides detailed application notes and experimental protocols for the study of TB-Inhibitor-10 , a novel investigational compound for the inhibition of mycobacterial growth. These guidelines are intended to assist researchers in evaluating the efficacy and mechanism of action of TB-Inhibitor-10 in both in vitro and intracellular models.
Hypothesized Mechanism of Action
TB-Inhibitor-10 is hypothesized to target the mycolic acid biosynthesis pathway, a critical component of the mycobacterial cell wall.[1] Specifically, it is proposed to inhibit the Antigen 85 (Ag85) complex, a group of mycolyltransferases essential for the final step of mycolic acid attachment to the arabinogalactan (B145846) layer of the cell wall.[2] By disrupting the integrity of the cell wall, TB-Inhibitor-10 is expected to render the bacterium susceptible to environmental stressors and host immune responses.[2]
Data Presentation
Table 1: In Vitro Efficacy of TB-Inhibitor-10 against M. tuberculosis
| Compound | Strain | MIC (µg/mL) | MIC (µM) |
| TB-Inhibitor-10 | H37Rv (drug-sensitive) | 1.25 | 2.5 |
| Clinical Isolate 1 (MDR) | 2.5 | 5.0 | |
| Clinical Isolate 2 (XDR) | 5.0 | 10.0 | |
| Isoniazid | H37Rv (drug-sensitive) | 0.05 | 0.36 |
| Clinical Isolate 1 (MDR) | > 10 | > 72.9 | |
| Clinical Isolate 2 (XDR) | > 10 | > 72.9 | |
| Rifampicin | H37Rv (drug-sensitive) | 0.1 | 0.12 |
| Clinical Isolate 1 (MDR) | > 20 | > 24.3 | |
| Clinical Isolate 2 (XDR) | > 20 | > 24.3 |
Table 2: Intracellular Activity and Cytotoxicity of TB-Inhibitor-10
| Compound | Cell Line | IC50 (µM) | Intracellular Mtb Inhibition (%) at 10x MIC |
| TB-Inhibitor-10 | RAW 264.7 Macrophages | > 100 | 95 |
| J774 Macrophages | > 100 | 92 | |
| Isoniazid | RAW 264.7 Macrophages | > 200 | 99 (against H37Rv) |
| Rifampicin | RAW 264.7 Macrophages | > 150 | 99 (against H37Rv) |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Resazurin (B115843) Microtiter Assay (REMA)
This protocol describes a colorimetric method to determine the MIC of TB-Inhibitor-10 against M. tuberculosis.[3]
Materials:
-
M. tuberculosis culture (e.g., H37Rv) in logarithmic growth phase
-
Middlebrook 7H9 broth supplemented with OADC (Oleic Acid-Albumin-Dextrose-Catalase)
-
TB-Inhibitor-10 stock solution (in DMSO)
-
Resazurin sodium salt solution (0.02% w/v in sterile water)
-
Sterile 96-well microtiter plates
-
DMSO (Dimethyl sulfoxide)
-
Positive control drug (e.g., Isoniazid)
Procedure:
-
Prepare a serial two-fold dilution of TB-Inhibitor-10 in Middlebrook 7H9 broth in a 96-well plate. The final volume in each well should be 100 µL.
-
Include a positive control (Isoniazid), a negative control (DMSO vehicle), and a growth control (no compound).
-
Adjust the turbidity of the M. tuberculosis culture to a 0.5 McFarland standard, then dilute 1:20 in 7H9 broth.
-
Inoculate each well (except for a sterility control) with 100 µL of the bacterial suspension.
-
Seal the plates and incubate at 37°C for 7 days.
-
After incubation, add 30 µL of the resazurin solution to each well and incubate for an additional 24-48 hours.
-
Observe the color change. A blue color indicates inhibition of bacterial growth, while a pink color indicates bacterial viability.
-
The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.[3]
Caption: Workflow for MIC determination using the REMA method.
Protocol 2: Intracellular Mycobacterial Growth Inhibition Assay
This protocol assesses the ability of TB-Inhibitor-10 to inhibit the growth of M. tuberculosis within macrophages.[4][5]
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
M. tuberculosis culture (e.g., H37Rv)
-
TB-Inhibitor-10
-
Lysis buffer (e.g., 0.1% Triton X-100 in sterile water)
-
Middlebrook 7H10 agar (B569324) plates
-
Sterile 24-well plates
Procedure:
-
Seed macrophages in a 24-well plate and incubate overnight to allow for adherence.
-
Infect the macrophage monolayer with M. tuberculosis at a multiplicity of infection (MOI) of 10:1 for 4 hours.
-
Wash the cells with warm PBS to remove extracellular bacteria.
-
Add fresh culture medium containing various concentrations of TB-Inhibitor-10. Include a no-drug control.
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
After incubation, lyse the macrophages with lysis buffer.
-
Prepare serial dilutions of the cell lysates and plate on Middlebrook 7H10 agar.
-
Incubate the agar plates at 37°C for 3-4 weeks.
-
Count the colony-forming units (CFU) to determine the number of viable intracellular bacteria.
-
Calculate the percentage of inhibition relative to the no-drug control.
Caption: Workflow for the intracellular mycobacterial growth inhibition assay.
Protocol 3: Checkerboard Assay for Synergy Testing
This protocol is used to evaluate the interaction between TB-Inhibitor-10 and another anti-TB drug (e.g., Isoniazid).[3]
Materials:
-
Same materials as for the REMA protocol.
-
A second anti-TB drug (Drug B).
Procedure:
-
In a 96-well plate, prepare serial dilutions of TB-Inhibitor-10 along the x-axis and serial dilutions of Drug B along the y-axis.
-
This creates a matrix of wells with varying concentrations of both drugs.
-
Inoculate the plate with M. tuberculosis as described in the REMA protocol.
-
Include appropriate controls for each drug alone.
-
Incubate and perform the resazurin readout as in the REMA protocol.
-
The Fractional Inhibitory Concentration (FIC) index is calculated for each combination:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
FIC Index = FIC of Drug A + FIC of Drug B
-
-
Interpret the results:
-
FIC Index ≤ 0.5: Synergy
-
0.5 < FIC Index ≤ 4.0: Additive/Indifference
-
FIC Index > 4.0: Antagonism
-
Signaling Pathway Visualization
References
- 1. Isoniazid - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Detection of Drug Susceptibility and Drug Interactions in Mycobacterium tuberculosis using Resazurin Microtiter and Checkerboard Assay [jove.com]
- 4. Frontiers | Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates [frontiersin.org]
- 5. Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: High-Throughput Screening of Novel Tuberculosis Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of drug-resistant Mycobacterium tuberculosis (Mtb) strains necessitates the discovery of novel therapeutic agents. High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify new lead compounds. This document provides a detailed framework for the application of a novel antitubercular agent, exemplified here as "Tuberculosis Inhibitor 10," in a whole-cell phenotypic HTS campaign. While "this compound" is used as a representative novel compound, the methodologies described are broadly applicable for the screening and characterization of new chemical entities targeting Mtb.
These protocols are designed to guide researchers through primary screening, hit confirmation, and initial mechanism of action studies, providing a robust starting point for tuberculosis drug development programs.
Hypothetical Profile of this compound
For the purpose of these application notes, "this compound" is characterized as a novel small molecule with potent antimycobacterial activity. Its hypothesized mechanism of action is the inhibition of a key enzyme in the mycolic acid biosynthesis pathway, which is essential for the integrity of the mycobacterial cell wall. This mechanism is analogous to that of the first-line anti-TB drug, isoniazid.[1][2]
Data Presentation
Effective HTS campaigns rely on the systematic evaluation and comparison of quantitative data. The following tables provide a template for summarizing the key properties and activities of a novel compound like this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₇H₁₀F₃N₂O₄S₂ |
| Molecular Weight | 443.4 g/mol |
| LogP | 3.8 |
| Water Solubility | <0.1 mg/mL |
| pKa | 7.2 (weakly acidic) |
Data presented is hypothetical for illustrative purposes.[3]
Table 2: In Vitro Efficacy and Cytotoxicity Profile of this compound
| Parameter | M. tuberculosis H37Rv | Mammalian Cell Line (e.g., HepG2) |
| MIC₉₀ (µM) | 0.3 | > 50 |
| IC₅₀ (µM) | 0.15 | > 50 |
| Selectivity Index (SI) | > 166 | - |
MIC₉₀: Minimum Inhibitory Concentration required to inhibit 90% of bacterial growth. IC₅₀: Half-maximal Inhibitory Concentration. Selectivity Index = IC₅₀ (Mammalian Cells) / IC₅₀ (Mtb). Data is hypothetical.[4]
Experimental Protocols
Primary High-Throughput Screening: Whole-Cell Phenotypic Assay
This protocol describes a whole-cell screen to identify inhibitors of M. tuberculosis growth using a fluorescent reporter strain.[5][6][7]
Materials:
-
M. tuberculosis expressing a fluorescent protein (e.g., mCherry or DsRed)
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80
-
Compound library plates (384-well format)
-
Positive control (e.g., Rifampicin)
-
Negative control (DMSO)
-
Black, clear-bottom 384-well microtiter plates
-
Automated liquid handling system
-
Plate reader capable of measuring fluorescence
Protocol:
-
Bacterial Culture Preparation:
-
Grow the fluorescent M. tuberculosis strain in 7H9-OADC-Tw broth to mid-log phase (OD₅₉₀ of 0.4-0.6).
-
Dilute the bacterial culture to a final OD₅₉₀ of 0.02 in fresh assay medium.
-
-
Assay Plate Preparation:
-
Using an automated liquid handler, dispense 150 nL of test compounds from the library plates into the 384-well assay plates.
-
Add 150 nL of Rifampicin (final concentration of 2 µg/mL) to positive control wells.
-
Add 150 nL of DMSO to negative control wells.
-
-
Inoculation:
-
Dispense 30 µL of the diluted bacterial culture into each well of the assay plates. The final DMSO concentration should not exceed 1%.
-
-
Incubation:
-
Seal the plates and incubate at 37°C in a humidified incubator for 5-7 days.
-
-
Data Acquisition and Analysis:
-
Measure fluorescence intensity using a plate reader (e.g., excitation/emission wavelengths appropriate for the fluorescent protein).
-
Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive_Control) / (Signal_Negative_Control - Signal_Positive_Control))
-
Calculate the Z'-factor for each plate to assess assay quality. A Z'-factor > 0.5 is considered robust.[8] Z' = 1 - (3 * (SD_Positive_Control + SD_Negative_Control)) / |Mean_Positive_Control - Mean_Negative_Control|
-
Compounds exhibiting ≥90% inhibition are considered primary hits.[8]
-
Caption: High-throughput screening experimental workflow.
Secondary Screening: Minimum Inhibitory Concentration (MIC) Determination
This protocol is used to confirm the activity of primary hits and determine their potency.
Materials:
-
M. tuberculosis H37Rv
-
Middlebrook 7H12 broth
-
96-well microtiter plates
-
Hit compounds
-
Resazurin dye solution
Protocol:
-
Compound Preparation:
-
Prepare a 10-point, 2-fold serial dilution of each hit compound in DMSO. The highest concentration is typically 50-100 µM.
-
-
Assay Plate Preparation:
-
Transfer 2 µL of each compound dilution into the wells of a 96-well plate.
-
Add 98 µL of 7H12 broth to each well.
-
-
Inoculation:
-
Prepare an inoculum of M. tuberculosis H37Rv to a final concentration of 5 x 10⁵ CFU/mL.
-
Add 100 µL of the bacterial suspension to each well.
-
-
Incubation:
-
Incubate the plates at 37°C for 7 days.
-
-
Growth Readout:
-
Add 20 µL of Resazurin solution to each well and incubate for an additional 24 hours.
-
A color change from blue to pink indicates bacterial growth.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the compound that prevents the color change of the Resazurin dye.
-
Proposed Mechanism of Action of this compound
This compound is hypothesized to inhibit an enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the mycolic acid biosynthesis pathway. This disruption prevents the formation of the mycobacterial cell wall, leading to cell lysis.[2][9]
Caption: Proposed inhibitory pathway of this compound.
Conclusion
The protocols and data framework presented provide a comprehensive guide for the high-throughput screening of novel compounds, such as this compound, against M. tuberculosis. A robust whole-cell phenotypic screening approach, followed by systematic hit confirmation and potency determination, allows for the efficient identification of promising lead candidates. This methodology is a critical first step in the pipeline for developing new and effective drugs to combat tuberculosis.
References
- 1. benchchem.com [benchchem.com]
- 2. Isoniazid - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A high-throughput whole cell screen to identify inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A high-throughput whole cell screen to identify inhibitors of Mycobacterium tuberculosis. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 7. researchgate.net [researchgate.net]
- 8. High Throughput Screening for Inhibitors of Mycobacterium tuberculosis H37Rv - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Testing "Tuberculosis Inhibitor 10" in Macrophage Infection Models
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive set of protocols for the initial in vitro evaluation of "Tuberculosis Inhibitor 10" (TI-10), a novel compound under investigation for its potential anti-tuberculosis activity. The described methodologies focus on macrophage infection models, which are crucial for assessing the efficacy of a compound against intracellular Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.
These protocols cover the assessment of TI-10's activity against intracellular Mtb, its cytotoxicity towards host macrophages, and its potential immunomodulatory effects on key anti-tuberculosis macrophage responses.
Core Experimental Workflow
The overall workflow for testing TI-10 involves a multi-step process beginning with the culture of macrophages, followed by infection with Mtb, treatment with the inhibitor, and subsequent analysis of bacterial viability, host cell toxicity, and immune responses.
Caption: Overall experimental workflow for evaluating TI-10.
Experimental Protocols
Macrophage Culture and Infection
This protocol details the preparation of human THP-1 monocyte-derived macrophages and their subsequent infection with Mtb.
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 medium with L-glutamine
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phorbol 12-myristate 13-acetate (PMA)
-
Mycobacterium tuberculosis H37Rv expressing luciferase (H37Rv-Luc)
-
7H9 broth supplemented with OADC and Tween 80
-
Phosphate Buffered Saline (PBS)
Protocol:
-
THP-1 Cell Culture: Culture THP-1 monocytes in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Macrophage Differentiation: Seed THP-1 cells into 96-well plates at a density of 5 x 10⁴ cells/well in fresh RPMI-1640 with 10% FBS. Differentiate the monocytes into macrophages by adding PMA to a final concentration of 25-50 ng/mL and incubate for 48-72 hours.[1] After incubation, wash the adherent macrophages with warm PBS to remove non-adherent cells and replace with fresh, antibiotic-free medium.
-
Mtb Culture Preparation: Grow Mtb H37Rv-Luc in 7H9 broth until mid-log phase. Before infection, centrifuge the bacterial culture and resuspend the pellet in RPMI-1640 without antibiotics. Break up any bacterial clumps by passing the suspension through a 27-gauge needle multiple times.
-
Macrophage Infection: Infect the differentiated THP-1 macrophages with the Mtb suspension at a Multiplicity of Infection (MOI) of 1 to 10.[2][3] Incubate for 4 hours at 37°C to allow for phagocytosis.
-
Removal of Extracellular Bacteria: After the 4-hour incubation, aspirate the medium and wash the cells three times with warm PBS to remove extracellular bacteria. Add fresh RPMI-1640 with 10% FBS to each well.
Intracellular Efficacy Assessment
This protocol determines the ability of TI-10 to inhibit the growth of Mtb within macrophages using a luciferase reporter strain.
Protocol:
-
Compound Treatment: Prepare serial dilutions of TI-10 in RPMI-1640 with 10% FBS. Add the different concentrations of TI-10 to the infected macrophages. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Rifampicin).
-
Incubation: Incubate the plates for 3 to 5 days at 37°C in a 5% CO₂ incubator.[1]
-
Luciferase Assay: After incubation, lyse the macrophages and measure the luciferase activity according to the manufacturer's instructions for the luciferase assay system. Luminescence is proportional to the number of viable intracellular bacteria.
-
Data Analysis: Calculate the percentage of Mtb growth inhibition for each concentration of TI-10 compared to the vehicle control. Determine the half-maximal effective concentration (EC₅₀).
Host Cell Cytotoxicity Assay
This protocol assesses the toxicity of TI-10 to the host macrophages using an MTT assay.[4]
Protocol:
-
Cell Preparation and Treatment: Differentiate THP-1 cells in a 96-well plate as described in section 2.1. Treat the uninfected macrophages with the same serial dilutions of TI-10 used in the efficacy assay.
-
Incubation: Incubate the plate for the same duration as the efficacy assay (3 to 5 days).
-
MTT Assay: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Aspirate the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of TI-10 compared to the vehicle control. Determine the half-maximal cytotoxic concentration (CC₅₀). The selectivity index (SI) can be calculated as CC₅₀ / EC₅₀.
Immunomodulatory Effects Assessment
These protocols measure the effect of TI-10 on the production of nitric oxide (NO) and key cytokines by infected macrophages.
2.4.1. Nitric Oxide Production (Griess Assay)
Protocol:
-
Sample Collection: At the end of the treatment period (as in section 2.2), collect the cell culture supernatants from the infected and treated macrophages.
-
Griess Reaction: Mix an equal volume of the supernatant with Griess reagent.[3][5]
-
Absorbance Measurement: After a short incubation at room temperature, measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite (B80452) concentration using a sodium nitrite standard curve.[5]
2.4.2. Cytokine Profiling (ELISA)
Protocol:
-
Sample Collection: Collect cell culture supernatants as described above.
-
ELISA: Perform Enzyme-Linked Immunosorbent Assays (ELISAs) for key cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-10 (IL-10) using commercially available kits.[6][7]
-
Data Analysis: Quantify the cytokine concentrations based on the standard curves provided with the kits. Compare the cytokine levels in TI-10 treated cells to the vehicle control.
Data Presentation
The quantitative data from the described experiments should be summarized in the following tables for clear comparison.
Table 1: Intracellular Efficacy and Cytotoxicity of TI-10
| Compound | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |
| This compound | Value | Value | Value |
| Rifampicin (Control) | Value | Value | Value |
Table 2: Immunomodulatory Effects of TI-10 on Infected Macrophages
| Treatment (Concentration) | Nitric Oxide (µM) | TNF-α (pg/mL) | IL-1β (pg/mL) | IL-10 (pg/mL) |
| Uninfected Control | Value | Value | Value | Value |
| Infected + Vehicle | Value | Value | Value | Value |
| Infected + TI-10 (EC₅₀) | Value | Value | Value | Value |
| Infected + TI-10 (10x EC₅₀) | Value | Value | Value | Value |
Signaling Pathway Visualization
The following diagram illustrates a hypothetical signaling pathway that could be modulated by an anti-tuberculosis inhibitor. Many such compounds aim to enhance the macrophage's bactericidal mechanisms. This diagram shows how an inhibitor might promote phagosome maturation and pro-inflammatory responses.
Caption: Hypothetical signaling cascade modulated by TI-10.
References
- 1. Development of an Intracellular Screen for New Compounds Able To Inhibit Mycobacterium tuberculosis Growth in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Assay Platform to Evaluate Intracellular Killing of Mycobacterium tuberculosis: In Vitro and In Vivo Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. System for Efficacy and Cytotoxicity Screening of Inhibitors Targeting Intracellular Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Promotion of Anti-Tuberculosis Macrophage Activity by L-Arginine in the Absence of Nitric Oxide [frontiersin.org]
- 6. Differential pattern of cytokine expression by macrophages infected in vitro with different Mycobacterium tuberculosis genotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Nitric oxide production and expression of cytokines by macrophages infected by M. tuberculosis H(37)R(v)] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Evaluation of Tuberculosis Inhibitor 10 (Salicyl-AMS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a global health crisis, necessitating the development of novel therapeutics. "Tuberculosis inhibitor 10" is a placeholder for a novel class of anti-TB agents, exemplified here by Salicyl-AMS. Salicyl-AMS is a mycobactin (B74219) biosynthesis inhibitor that targets MbtA, an enzyme essential for iron acquisition in Mtb, thereby inhibiting bacterial growth.[1][2][3] This document provides detailed protocols and application notes for the in vivo evaluation of Salicyl-AMS in a murine model of tuberculosis, offering a framework for assessing the efficacy of similar MbtA inhibitors.
Data Presentation: In Vivo Efficacy of Anti-Tuberculosis Agents
The following table summarizes the in vivo efficacy of Salicyl-AMS and other selected anti-tuberculosis agents in murine models. Direct comparisons should be made with caution due to variations in experimental designs across different studies.
| Drug/Regimen | Dose | Route of Administration | Treatment Duration | Animal Model | Lung CFU Reduction (log10) vs. Untreated Control | Spleen CFU Reduction (log10) vs. Untreated Control | Reference |
| Salicyl-AMS | 5.6 mg/kg | Intraperitoneal | 2 weeks | BALB/c Mice | 0.87 | Not Reported | [4] |
| 16.7 mg/kg | Intraperitoneal | 2 weeks | BALB/c Mice | 1.10 | Not Reported | [4] | |
| Isoniazid (INH) | 25 mg/kg | Oral Gavage | 13 days | C3H Mice | Significant reduction | Significant reduction | |
| Rifampin (RIF) | 20 mg/kg | Oral Gavage | 13 days | C3H Mice | Significant reduction | Significant reduction | |
| Transitmycin | 0.001 mg/kg | Intraperitoneal | 15-20 doses | Guinea Pigs | No significant reduction | Not Reported | |
| 0.005 mg/kg | Intraperitoneal | - | Mice, Rats, Guinea Pigs | Toxic | Toxic |
Signaling Pathway: Inhibition of Mycobactin Biosynthesis by Salicyl-AMS
Salicyl-AMS acts as a bisubstrate inhibitor of MbtA, mimicking the salicyl-AMP intermediate.[5] This inhibition blocks the first committed step in the biosynthesis of mycobactins, which are siderophores essential for Mtb to scavenge iron from the host environment. The lack of iron ultimately restricts bacterial growth and virulence.[1][6]
References
- 1. Pharmacokinetic and In Vivo Efficacy Studies of the Mycobactin Biosynthesis Inhibitor Salicyl-AMS in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic and in vivo efficacy studies of the mycobactin biosynthesis inhibitor salicyl-AMS in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. benchchem.com [benchchem.com]
- 5. Adenylating Enzymes in Mycobacterium tuberculosis as Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetic Analyses of the Siderophore Biosynthesis Inhibitor Salicyl-AMS and Analogues as MbtA Inhibitors and Antimycobacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Efficacy Evaluation of Novel Tuberculosis Inhibitors
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing cell-based assays to evaluate the efficacy of novel anti-tuberculosis compounds, exemplified here as "Tuberculosis Inhibitor 10". The following protocols detail standard methodologies for determining the inhibitory activity against Mycobacterium tuberculosis (M.tb) and assessing cytotoxicity in host cells.
Introduction
The evaluation of new chemical entities for anti-tuberculosis activity requires a multi-faceted approach that assesses both the direct effect on the pathogen and the impact on the host cells in which the bacteria reside. Mycobacterium tuberculosis is an intracellular pathogen that primarily infects macrophages.[1][2][3][4] Therefore, cell-based assays that model the intracellular environment are critical for predicting the potential therapeutic efficacy of a drug candidate. This document outlines key in vitro assays, including determination of minimum inhibitory concentration (MIC), evaluation of intracellular killing, and assessment of host cell cytotoxicity.
Key Assays for Efficacy and Cytotoxicity
A tiered screening approach is recommended to efficiently evaluate "this compound". This typically involves:
-
Primary Screening: Determining the direct anti-mycobacterial activity using broth-based assays.
-
Secondary Screening: Assessing the ability of the compound to kill M.tb within a host cell model.
-
Cytotoxicity Screening: Evaluating the toxicity of the compound to the host cells to determine a therapeutic window.
Below are detailed protocols for these essential assays.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Resazurin (B115843) Microtiter Assay (REMA)
The Resazurin Microtiter Assay (REMA) is a colorimetric method used to determine the minimum inhibitory concentration (MIC) of a compound against M.tb.[5][6] Resazurin, a blue-colored redox indicator, is reduced to the pink-colored resorufin (B1680543) by metabolically active cells. Inhibition of growth is therefore indicated by the absence of a color change.
Experimental Protocol
-
Preparation of M.tb Inoculum:
-
Culture M.tb H37Rv in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80 until it reaches mid-log phase (OD₆₀₀ of 0.4-0.8).
-
Adjust the bacterial suspension to a McFarland standard of 1.0, and then dilute it 1:20 in 7H9 broth.
-
-
Compound Preparation:
-
Prepare a stock solution of "this compound" in an appropriate solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in a 96-well flat-bottom plate using 7H9 broth to achieve a final volume of 100 µL per well.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared M.tb inoculum to each well containing the compound dilutions.
-
Include a drug-free growth control (inoculum only) and a sterility control (broth only).
-
Seal the plate and incubate at 37°C for 7 days.
-
-
Addition of Resazurin and Reading:
-
After incubation, add 30 µL of 0.01% resazurin solution to each well.
-
Incubate the plate for an additional 24-48 hours.
-
The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.
-
Data Presentation
The results of the REMA assay can be summarized in the following table. Isoniazid and Rifampicin are included as reference compounds.
| Compound | MIC (µg/mL) |
| This compound | [Example Value: 1.25] |
| Isoniazid | 0.06 |
| Rifampicin | 0.125 |
Protocol 2: Intracellular Activity in a Macrophage Infection Model
This assay evaluates the ability of "this compound" to inhibit the growth of M.tb residing within macrophages.[1][2][3][4] Human monocytic cell lines, such as THP-1, are commonly used for this purpose.[4]
Experimental Protocol
-
Cell Culture and Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Seed THP-1 cells into a 96-well plate at a density of 5 x 10⁴ cells per well.
-
Induce differentiation into macrophage-like cells by adding 100 nM Phorbol 12-myristate 13-acetate (PMA) and incubating for 48-72 hours.
-
-
Macrophage Infection:
-
Prepare a single-cell suspension of M.tb H37Rv in RPMI-1640 without antibiotics.
-
Wash the differentiated THP-1 cells with fresh medium.
-
Infect the macrophages with M.tb at a multiplicity of infection (MOI) of 10:1 (bacteria to cells) for 4 hours at 37°C.[7]
-
After infection, wash the cells three times with PBS to remove extracellular bacteria.
-
-
Compound Treatment:
-
Add fresh RPMI-1640 medium containing serial dilutions of "this compound" to the infected cells.
-
Include an untreated infected control and a positive control (e.g., Rifampicin).
-
Incubate the plate for 3-5 days at 37°C in a 5% CO₂ incubator.
-
-
Quantification of Intracellular Bacteria:
-
After incubation, lyse the macrophages with 0.1% Triton X-100.
-
Serially dilute the cell lysates and plate on Middlebrook 7H11 agar (B569324) plates.
-
Incubate the plates at 37°C for 3-4 weeks and count the colony-forming units (CFU).
-
The efficacy is determined by the reduction in CFU in treated wells compared to the untreated control.
-
Data Presentation
The intracellular activity is often expressed as the concentration that inhibits 90% of bacterial growth (IC₉₀).
| Compound | Intracellular IC₉₀ (µg/mL) |
| This compound | [Example Value: 2.5] |
| Rifampicin | 0.25 |
Protocol 3: Host Cell Cytotoxicity Assay
It is crucial to assess whether the observed anti-mycobacterial effect is due to direct action on the bacteria or a result of toxicity to the host cells. The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.[8][9]
Experimental Protocol
-
Cell Seeding:
-
Seed THP-1 or another suitable macrophage cell line (e.g., RAW 264.7) in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.[9]
-
-
Compound Treatment:
-
Add serial dilutions of "this compound" to the cells.
-
Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., Triton X-100).
-
Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization and Reading:
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
The 50% cytotoxic concentration (CC₅₀) is determined by plotting cell viability against compound concentration.
-
Data Presentation
The selectivity index (SI) is a crucial parameter, calculated as the ratio of CC₅₀ to MIC or IC₉₀. A higher SI value indicates a more promising therapeutic window.
| Compound | CC₅₀ on THP-1 cells (µg/mL) | Selectivity Index (SI = CC₅₀ / MIC) |
| This compound | [Example Value: >50] | [Example Value: >40] |
| Isoniazid | >100 | >1667 |
| Rifampicin | >100 | >800 |
Visualizations
Experimental Workflow
Caption: Workflow for evaluating a novel TB inhibitor.
Macrophage Infection Model Workflow
Caption: Workflow of the macrophage infection model.
Host Signaling Pathways Modulated by M.tb
Mycobacterium tuberculosis is known to modulate host signaling pathways, such as NF-κB and MAPK pathways, to promote its survival.[10][11] An effective inhibitor might restore the host's ability to control the infection by targeting these pathways.
Caption: Simplified NF-κB signaling during M.tb infection.
References
- 1. Macrophage Infection Models for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Macrophage infection models for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Macrophage Infection Models for Mycobacterium tuberculosis | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. Resazurin Microtiter Assay Plate Testing of Mycobacterium tuberculosis Susceptibilities to Second-Line Drugs: Rapid, Simple, and Inexpensive Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Assay Platform to Evaluate Intracellular Killing of Mycobacterium tuberculosis: In Vitro and In Vivo Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. System for Efficacy and Cytotoxicity Screening of Inhibitors Targeting Intracellular Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates [frontiersin.org]
- 10. Mycobacterium tuberculosis: Rewiring host cell signaling to promote infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
Application Notes and Protocols: Evaluating Novel Tuberculosis Inhibitors in Combination with First-Line Anti-TB Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the development of new therapeutic strategies. Combination therapy remains the cornerstone of effective tuberculosis treatment, and evaluating the synergistic, additive, or antagonistic interactions of novel inhibitors with existing first-line drugs is a critical step in preclinical development.
These application notes provide a comprehensive guide for researchers to assess the in vitro combinatorial effects of a novel tuberculosis inhibitor (NTI) with the first-line anti-TB drugs: isoniazid (B1672263) (INH), rifampicin (B610482) (RIF), pyrazinamide (B1679903) (PZA), and ethambutol (B1671381) (EMB). The protocols outlined below describe the checkerboard assay for determining synergy and provide a framework for data presentation and interpretation.
Data Presentation
Effective evaluation of drug combinations requires clear and concise data presentation. The following tables provide a template for summarizing the results obtained from synergy testing.
Table 1: Minimum Inhibitory Concentrations (MICs) of Individual Drugs against M. tuberculosis
| Drug | MIC (µg/mL) | MIC (µM) |
| Novel TB Inhibitor (NTI) | ||
| Isoniazid (INH) | ||
| Rifampicin (RIF) | ||
| Pyrazinamide (PZA) | ||
| Ethambutol (EMB) |
Table 2: Checkerboard Assay Results for NTI in Combination with First-Line TB Drugs
| Drug Combination (NTI +) | NTI MIC in Combination (µg/mL) | First-Line Drug MIC in Combination (µg/mL) |
| Isoniazid (INH) | ||
| Rifampicin (RIF) | ||
| Pyrazinamide (PZA) | ||
| Ethambutol (EMB) |
Table 3: Fractional Inhibitory Concentration (FIC) Index for NTI Combinations
| Drug Combination (NTI +) | FIC of NTI | FIC of First-Line Drug | FIC Index (FICI) | Interpretation |
| Isoniazid (INH) | ||||
| Rifampicin (RIF) | ||||
| Pyrazinamide (PZA) | ||||
| Ethambutol (EMB) |
-
Interpretation of FICI:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of a single drug that inhibits the visible growth of M. tuberculosis.
Materials:
-
M. tuberculosis strain (e.g., H37Rv)
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
96-well microplates
-
Novel TB Inhibitor (NTI) and first-line TB drugs (INH, RIF, PZA, EMB)
-
Resazurin (B115843) sodium salt solution
-
Incubator (37°C)
Procedure:
-
Prepare serial twofold dilutions of each drug in 7H9 broth in a 96-well plate.
-
Culture M. tuberculosis in 7H9 broth to mid-log phase (OD600 of 0.4-0.6).
-
Adjust the bacterial culture to a McFarland standard of 0.5 and dilute to the final inoculum concentration.
-
Inoculate each well with the bacterial suspension, except for a sterility control well. Include a growth control well with no drug.
-
Seal the plates and incubate at 37°C for 7-10 days.
-
After incubation, add resazurin solution to each well and incubate for an additional 24-48 hours.
-
The MIC is the lowest drug concentration that prevents the color change of resazurin from blue to pink, indicating the inhibition of bacterial growth.[1]
Protocol 2: Checkerboard Assay for Synergy Testing
Objective: To evaluate the in vitro interaction of a Novel TB Inhibitor with first-line anti-TB drugs.
Materials:
-
Same as for MIC determination.
Procedure:
-
In a 96-well plate, prepare serial twofold dilutions of the NTI horizontally and a first-line drug vertically. This creates a matrix of varying concentrations of both drugs.[1]
-
The concentration range for each drug should typically span from 4x to 1/16x of its predetermined MIC.[1]
-
Include rows and columns with each drug alone to redetermine their individual MICs as controls.
-
Inoculate the wells with the prepared M. tuberculosis suspension as described in the MIC protocol.
-
Incubate the plates at 37°C for 7-10 days.
-
Determine the MIC of each drug in the combination by adding resazurin and observing the color change.
-
The MIC of the combination is the lowest concentration of the drugs that inhibits bacterial growth.
Protocol 3: Calculation of the Fractional Inhibitory Concentration (FIC) Index
Objective: To quantitatively determine the nature of the interaction between the two drugs.
Calculation:
The FIC index (FICI) is calculated using the following formula[1][2]:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
FICI = FIC of Drug A + FIC of Drug B
The FICI value is then used to classify the interaction as synergistic, additive/indifferent, or antagonistic, as detailed in the note under Table 3.[2][3]
Visualizations
Caption: Workflow for In Vitro Synergy Testing.
Caption: Hypothetical Synergistic Mechanism.
References
- 1. In vitro Synergism of Six Antituberculosis Agents Against Drug-Resistant Mycobacterium tuberculosis Isolated from Retreatment Tuberculosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fast detection of drug interaction in Mycobacterium tuberculosis by a checkerboard resazurin method - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Target-Based Drug Discovery: Interleukin-10 Receptor Blockade in Tuberculosis
Audience: Researchers, scientists, and drug development professionals in the field of tuberculosis.
Introduction:
Interleukin-10 (IL-10) is an immunomodulatory cytokine that plays a significant role in the pathogenesis of tuberculosis (TB). Produced by various immune cells, IL-10 suppresses the host's immune response to Mycobacterium tuberculosis (Mtb), thereby facilitating bacterial persistence.[1][2][3][4] Elevated levels of IL-10 are observed in patients with active TB, correlating with disease severity.[5][6] The mechanism of IL-10-mediated immunosuppression in TB involves the inhibition of Th1 responses, reduced production of pro-inflammatory cytokines like IFN-γ and TNF, and impaired macrophage function, including phagosome maturation.[1][2][3] Consequently, the IL-10 signaling pathway has emerged as a promising target for host-directed therapy to enhance the efficacy of anti-tubercular treatments.
This document provides detailed application notes and protocols for studying the effects of inhibiting the IL-10 signaling pathway, specifically through the blockade of the IL-10 receptor (IL-10R), as a strategy to enhance host-mediated clearance of Mtb.
Quantitative Data Presentation
The following tables summarize the quantitative data from preclinical studies evaluating the efficacy of IL-10R blockade in mouse models of Mtb infection. The primary intervention described is the administration of an anti-IL-10R monoclonal antibody.
Table 1: Effect of Anti-IL-10R Antibody Treatment on M. tuberculosis Bacterial Load in Lungs
| Mouse Strain | Treatment Group | Time Point (days post-infection) | Mean Lung CFU (log10) ± SEM | Fold Change vs. Control | Reference |
| CBA/J | Control IgG | 115 | ~7.5 | - | [1] |
| CBA/J | Anti-IL-10R mAb | 115 | ~6.5 | ↓ 10-fold | [1] |
| CBA/J | Control IgG | 150 | ~8.0 | - | [1] |
| CBA/J | Anti-IL-10R mAb | 150 | ~6.5 | ↓ ~30-fold | [1] |
| C57BL/6 (Mtb only) | Isotype Control | 21 | ~5.5 | - | [7][8] |
| C57BL/6 (Mtb + IAV) | Isotype Control | 21 | ~6.0 | ↑ ~3-fold (vs. Mtb only) | [7][8] |
| C57BL/6 (Mtb + IAV) | Anti-IL-10R mAb | 21 | ~5.5 | ↓ ~3-fold (vs. IAV + isotype) | [7][8] |
Table 2: Effect of Anti-IL-10R Antibody Treatment on T-Cell Responses and Survival
| Mouse Strain | Treatment Group | Parameter | Result | Reference |
| CBA/J | Control IgG | Median Survival (days) | 118 | [1] |
| CBA/J | Anti-IL-10R mAb | Median Survival (days) | 196 | [1] |
| CBA/J | Control IgG | IFN-γ+ CD8+ T-cells in lung (Day 150) | Lower | [1] |
| CBA/J | Anti-IL-10R mAb | IFN-γ+ CD8+ T-cells in lung (Day 150) | Significantly Higher | [1] |
Experimental Protocols
Protocol 1: In Vivo Blockade of IL-10R Signaling in a Mouse Model of Chronic Tuberculosis
This protocol describes a method to assess the therapeutic potential of blocking IL-10R signaling during a chronic Mtb infection in susceptible mice (e.g., CBA/J strain).
1. Materials:
-
Mycobacterium tuberculosis (e.g., Erdman or H37Rv strain)
-
Specific pathogen-free mice (e.g., CBA/J, 6-8 weeks old)
-
Aerosol infection chamber
-
Anti-mouse IL-10R monoclonal antibody (e.g., clone 1B1.3A)
-
Isotype control antibody (e.g., Rat IgG1)
-
Sterile phosphate-buffered saline (PBS)
-
7H11 agar (B569324) plates supplemented with OADC
-
Tissue homogenizer
-
Biosafety Level 3 (BSL-3) facility and appropriate personal protective equipment (PPE)
2. Experimental Workflow:
Caption: Workflow for in vivo IL-10R blockade experiment.
3. Procedure:
-
Aerosol Infection:
-
Culture M. tuberculosis to mid-log phase and prepare a single-cell suspension.
-
Infect mice via the aerosol route using a calibrated inhalation exposure system to deliver a low dose of Mtb (e.g., 50-100 CFU/lungs).
-
Allow the infection to establish for 90 days to reach a chronic state.[1]
-
-
Antibody Administration:
-
Starting at day 90 post-infection, administer either the anti-IL-10R monoclonal antibody or the isotype control antibody via intraperitoneal (i.p.) injection.[1]
-
A typical dose is 0.35-1 mg per mouse, administered weekly.[9] The initial dose may be higher.
-
Continue weekly treatments for the duration of the experiment.[1]
-
-
Assessment of Bacterial Burden:
-
At predetermined time points (e.g., day 115 and 150), euthanize a subset of mice from each group.
-
Aseptically remove the lungs and spleen.
-
Homogenize the tissues in sterile PBS.
-
Prepare serial dilutions of the homogenates and plate on 7H11 agar.
-
Incubate plates at 37°C for 3-4 weeks and count the number of colonies to determine the CFU per organ.
-
-
Immunological Analysis (Flow Cytometry):
-
Prepare single-cell suspensions from the lungs of euthanized mice.
-
For intracellular cytokine staining, stimulate the cells ex vivo (e.g., with anti-CD3/CD28 or Mtb-specific antigens) in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours.[1]
-
Stain the cells with fluorescently-labeled antibodies against surface markers (e.g., CD4, CD8, TCRβ).
-
Fix and permeabilize the cells.
-
Stain for intracellular cytokines, such as IFN-γ.
-
Acquire data on a flow cytometer and analyze the frequency and number of specific T-cell populations.[1]
-
-
Survival Study:
-
Maintain a separate cohort of mice for survival analysis.
-
Monitor mice regularly for signs of morbidity (e.g., weight loss, ruffled fur, hunched posture).
-
Euthanize mice that reach pre-defined humane endpoints.
-
Record the date of death or euthanasia and analyze survival data using Kaplan-Meier curves.[1]
-
Signaling Pathway and Mechanism of Action
The diagram below illustrates the IL-10 signaling pathway in the context of Mtb infection and the mechanism by which its blockade enhances antimycobacterial immunity.
Caption: IL-10 signaling in TB and its therapeutic blockade.
Mechanism of Action Summary:
-
M. tuberculosis infection of macrophages induces the production of IL-10.[2][3]
-
IL-10 binds to its receptor (IL-10R), leading to the activation of the JAK-STAT signaling pathway, primarily through the phosphorylation of STAT3.[2]
-
Activated STAT3 translocates to the nucleus, where it induces the expression of target genes, such as SOCS3, and suppresses genes involved in inflammation and antimicrobial responses.
-
This results in dampened macrophage activation, reduced production of key cytokines like IFN-γ and TNF, and impaired phagosome maturation, creating a favorable environment for Mtb survival.[2][3]
-
Administration of an anti-IL-10R antibody physically blocks the binding of IL-10 to its receptor.
-
This inhibition prevents downstream signaling, thereby restoring the host's pro-inflammatory and Th1-type immune responses, leading to enhanced control of Mtb replication and improved clinical outcomes in preclinical models.[1][7]
References
- 1. Interleukin-10 Promotes Mycobacterium tuberculosis Disease Progression in CBA/J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interleukin-10 Family and Tuberculosis: An Old Story Renewed - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of IL-10 in immune regulation during M. tuberculosis infection: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 4. researchgate.net [researchgate.net]
- 5. Interleukin-10 inhibits mature, fibrotic granuloma formation during Mycobacterium tuberculosis infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. T Cell–Derived IL-10 Impairs Host Resistance to Mycobacterium tuberculosis Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Blocking IL-10 receptor signaling ameliorates Mycobacterium tuberculosis infection during influenza-induced exacerbation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JCI Insight - Blocking IL-10 receptor signaling ameliorates Mycobacterium tuberculosis infection during influenza-induced exacerbation [insight.jci.org]
- 9. Enhanced protection to Mycobacterium tuberculosis infection in IL-10-deficient mice is accompanied by early and enhanced Th1 responses in the lung - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Drug Resistance Mechanisms Using Tuberculosis Inhibitor C10
Audience: Researchers, scientists, and drug development professionals.
Introduction
The emergence of drug-resistant Mycobacterium tuberculosis (Mtb) strains poses a significant threat to global health. Understanding the mechanisms of drug resistance and developing strategies to overcome them is a critical area of research. While "Tuberculosis inhibitor 10" is not a standardized nomenclature in publicly available scientific literature, this document focuses on a well-characterized compound, C10 , as a case study. C10 is a novel small molecule that has been shown to reverse resistance to the frontline anti-tuberculosis drug isoniazid (B1672263) (INH) and provides a valuable tool for studying the vulnerabilities of drug-resistant Mtb.[1][2][3]
These application notes provide an overview of C10's mechanism of action and detailed protocols for its use in studying and potentially overcoming INH resistance in M. tuberculosis.
Application Notes
Background on Isoniazid (INH) and Resistance
Isoniazid is a prodrug that is activated by the mycobacterial catalase-peroxidase enzyme, KatG.[4] The activated form of INH, an isonicotinic acyl-NAD adduct, inhibits the enoyl-acyl carrier protein reductase, InhA, which is essential for mycolic acid biosynthesis and the formation of the mycobacterial cell wall.[4] The most common mechanism of INH resistance involves mutations in the katG gene, which reduce or eliminate its ability to activate INH.[2][4]
Mechanism of Action of C10
C10 is a bicyclic 2-pyridone that has been identified as a potentiator of INH activity.[5] Its primary mechanism of action involves the inhibition of Mtb respiration.[1][2] This disruption of respiratory homeostasis creates a metabolic state in the bacteria that renders them susceptible to INH, even in strains with katG mutations that confer high-level resistance.[2][5]
Key aspects of C10's mechanism include:
-
Inhibition of Respiration: C10 perturbs the electron transport chain, leading to a decrease in cellular ATP levels.[4]
-
Metabolic Rewiring: Treatment with C10 reroutes carbon flux towards valine synthesis and away from gluconeogenesis and the TCA cycle. This shift alters the availability of precursors for cell envelope synthesis.[4][6]
-
Sensitization to InhA Inhibition: C10 acts downstream of KatG, making Mtb more vulnerable to the inhibitory effects of the INH-NAD adduct on InhA. This means that even the low levels of activated INH that may be produced in some katG mutants become sufficient to inhibit mycolic acid synthesis and kill the bacteria.[7][8]
-
Reversal of Resistance: C10 has been shown to restore INH sensitivity in INH-resistant Mtb strains harboring various katG mutations.[1][9]
-
Prevention of Resistance: The combination of C10 and INH has been found to prevent the selection of INH-resistant mutants.[2][3]
Logical Framework for C10-Mediated Reversal of INH Resistance
Caption: C10 overcomes INH resistance by making Mtb vulnerable to InhA inhibition.
Data Presentation
Table 1: In Vitro Activity of C10 and Isoniazid (INH) against M. tuberculosis
| Compound/Combination | Strain | MIC (µg/mL) | IC50 (µM) | Fold-change in INH MIC with C10 | Reference |
| Isoniazid (INH) | Wild-Type Mtb | 0.05 - 0.1 | - | - | [10] |
| katG S315T Mutant | > 16 | - | - | [10][11] | |
| katG W328L Mutant | 1.0 - 4.0 | - | - | [9] | |
| Inhibitor C10 | Wild-Type Mtb | - | ~25 | - | [7][8] |
| INH + C10 (5 µM) | katG FS Mutant | 0.25 | - | Significant Decrease | [9] |
| katG A172T Mutant | 0.25 | - | Significant Decrease | [9] | |
| katG W328L Mutant | 0.25 | - | Significant Decrease | [9] |
Note: Data is compiled and representative of findings from cited literature. Exact values can vary based on experimental conditions.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
M. tuberculosis culture (e.g., H37Rv, or resistant strains)
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80
-
96-well microtiter plates
-
Inhibitor C10 and Isoniazid (INH) stock solutions
-
Resazurin (B115843) sodium salt solution (0.02% w/v in sterile water)
-
Plate reader for fluorescence (optional) or visual assessment
Procedure:
-
Inoculum Preparation: Culture M. tuberculosis in 7H9 broth to mid-log phase (OD600 of 0.4-0.8). Adjust the culture to a McFarland standard of 0.5-1.0 and then dilute 1:50 in fresh 7H9 broth.
-
Drug Dilution: Prepare serial 2-fold dilutions of C10 and INH in 7H9 broth directly in the 96-well plates. The final volume in each well should be 100 µL. Include a drug-free well for a growth control and a media-only well for a sterility control.
-
Inoculation: Add 100 µL of the diluted Mtb inoculum to each well, bringing the final volume to 200 µL.
-
Incubation: Seal the plates and incubate at 37°C for 7-10 days.
-
MIC Determination:
-
Visual: After incubation, add 30 µL of resazurin solution to each well and incubate for an additional 24-48 hours. A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is the lowest drug concentration in a well that remains blue.[8]
-
Fluorometric: Alternatively, read fluorescence (Excitation: 560 nm, Emission: 590 nm). The MIC is defined as the lowest drug concentration that inhibits 90% of the fluorescence signal compared to the drug-free control.
-
Protocol 2: Checkerboard Assay for Synergy Analysis
This assay is used to assess the synergistic, additive, indifferent, or antagonistic effects of two compounds when used in combination.
Procedure:
-
Follow the setup for the MIC assay (Protocol 1).
-
In the 96-well plate, create a two-dimensional gradient. Dilute C10 horizontally (e.g., across columns) and INH vertically (e.g., down rows).
-
Each well will contain a unique combination of C10 and INH concentrations.
-
Inoculate, incubate, and determine growth as described in Protocol 1.
-
Data Analysis: Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination:
-
FICI = (MIC of C10 in combination / MIC of C10 alone) + (MIC of INH in combination / MIC of INH alone)
-
Interpretation:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4.0: Additive/Indifference
-
FICI > 4.0: Antagonism
-
-
Protocol 3: Time-Kill Assay
This protocol evaluates the bactericidal or bacteriostatic activity of a compound over time.
Materials:
-
Log-phase M. tuberculosis culture
-
7H9 broth
-
C10 and/or INH at desired concentrations (e.g., 4x MIC)
-
Middlebrook 7H11 agar (B569324) plates
-
Sterile saline with 0.05% Tween 80 for dilutions
Procedure:
-
Prepare flasks of 7H9 broth containing: a) no drug (growth control), b) C10 alone, c) INH alone, and d) C10 + INH.
-
Inoculate each flask with log-phase Mtb to a starting density of ~1 x 10^5 CFU/mL.
-
Incubate flasks at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 7, and 10 days), withdraw an aliquot from each flask.
-
Prepare 10-fold serial dilutions of the aliquot in sterile saline.
-
Plate 100 µL of appropriate dilutions onto 7H11 agar plates.
-
Incubate plates at 37°C for 3-4 weeks until colonies are visible.
-
Count the colonies to determine the number of viable bacteria (CFU/mL) at each time point.
-
Plot log10 CFU/mL versus time to generate kill curves. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL compared to the initial inoculum.
Experimental Workflow for C10 Efficacy Testing
Caption: Workflow for evaluating C10's impact on INH-resistant M. tuberculosis.
Conclusion
Inhibitor C10 serves as a powerful chemical tool to investigate the intricacies of isoniazid resistance in Mycobacterium tuberculosis. By inhibiting respiration, C10 induces a state of vulnerability in the bacterium, allowing for the potentiation and restoration of INH activity against otherwise resistant strains. The protocols and data presented here provide a framework for researchers to utilize C10 in their own studies to explore novel mechanisms of drug action and to develop new strategies for combating drug-resistant tuberculosis.
References
- 1. Chemical disarming of isoniazid resistance in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. amr-insights.eu [amr-insights.eu]
- 4. pnas.org [pnas.org]
- 5. journals.asm.org [journals.asm.org]
- 6. vivo.weill.cornell.edu [vivo.weill.cornell.edu]
- 7. Inducing vulnerability to InhA inhibition restores isoniazid susceptibility in drug-resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Chemical disarming of isoniazid resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isoniazid resistance-conferring mutations are associated with highly variable phenotypic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Insights on the Mechanism of Action of INH-C10 as an Antitubercular Prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: "Antituberculosis inhibitor 10" as a Chemical Probe for Mycobacterial Enzymes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing "Antituberculosis inhibitor 10," a potent chemical probe for investigating mycobacterial enzymes. This document details its mechanism of action, presents key quantitative data, and offers detailed protocols for its application in tuberculosis research.
Introduction
"Antithis compound," also referred to as "Antituberculosis Agent-10," is a synthetic small molecule belonging to the benzothiazinone class.[1] It serves as a powerful chemical probe for studying the biology of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. Its primary mechanism of action is the potent and specific inhibition of decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1).[2] This enzyme is a critical component of the mycobacterial cell wall biosynthesis pathway, making it an attractive target for novel anti-tuberculosis drugs.[2][3] By covalently modifying a cysteine residue (Cys387) in the active site of DprE1, "Antithis compound" effectively blocks the synthesis of essential cell wall components, leading to bacterial cell death.[2]
Physicochemical Properties and In Vitro Activity
A summary of the key physicochemical properties and in vitro activity of "Antithis compound" is provided below.
| Property | Value | Reference |
| Chemical Name | 6-nitro-2-((4-(trifluoromethoxy)benzyl)thio)-4H-benzo[e][1][4]thiazin-4-one | [2] |
| Molecular Formula | C₁₇H₁₀F₃N₂O₄S₂ | [2] |
| Molecular Weight | 443.4 g/mol | [2] |
| Target Enzyme | Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) | [2] |
| Minimum Inhibitory Concentration (MIC) against M. tuberculosis | 0.3 µM | [5] |
| 50% Inhibitory Concentration (IC₅₀) against Mitochondrial Protein Synthesis (HepG2 cells) | 150 µM | [1] |
Mechanism of Action: Inhibition of DprE1
"Antithis compound" acts as a suicide inhibitor of DprE1. The nitro group on the benzothiazinone core is crucial for its covalent inhibition mechanism.[2] DprE1 is a key enzyme in the arabinogalactan (B145846) biosynthesis pathway, which is essential for the formation of the mycobacterial cell wall.[2][3] Inhibition of DprE1 disrupts the synthesis of arabinogalactan and lipoarabinomannan, leading to a compromised cell wall, increased permeability, and ultimately, bacterial lysis.[2]
Figure 1: Signaling pathway of DprE1 inhibition.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the determination of the MIC of "Antithis compound" against M. tuberculosis using the broth microdilution method.[1][6]
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase)
-
"Antithis compound"
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile 96-well microtiter plates
-
Sterile saline with 0.05% Tween 80
-
McFarland standard 0.5
-
Incubator at 37°C
Procedure:
-
Preparation of Inhibitor Stock Solution: Prepare a 10 mM stock solution of "Antithis compound" in DMSO.
-
Preparation of Bacterial Inoculum: a. Harvest mid-log phase M. tuberculosis H37Rv culture. b. Wash the cells twice with sterile saline containing 0.05% Tween 80. c. Resuspend the bacterial pellet in the same saline solution and adjust the turbidity to a 0.5 McFarland standard. d. Dilute the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL in Middlebrook 7H9 broth.
-
Assay Setup: a. Perform serial two-fold dilutions of the "Antithis compound" stock solution in Middlebrook 7H9 broth in a 96-well plate. b. Add 100 µL of the diluted bacterial inoculum to each well containing the inhibitor. c. Include a positive control (bacteria with no inhibitor) and a negative control (broth only).
-
Incubation: Seal the plate and incubate at 37°C for 7-14 days, or until visible growth is observed in the positive control well.
-
MIC Determination: The MIC is defined as the lowest concentration of the inhibitor that completely inhibits visible growth of M. tuberculosis.
Figure 2: Workflow for MIC determination.
Protocol 2: DprE1 Enzymatic Inhibition Assay
This protocol describes an in vitro assay to measure the direct inhibition of the DprE1 enzyme by "Antithis compound".[4]
Materials:
-
Recombinant DprE1 enzyme
-
"Antithis compound"
-
Substrate: Decaprenylphosphoryl-β-D-ribose (DPR)
-
Electron acceptor: 2,6-dichlorophenolindophenol (DCPIP)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Preparation of Reagents: a. Prepare a stock solution of "Antithis compound" in DMSO. Perform serial dilutions in the assay buffer to achieve the desired concentration range. b. Prepare solutions of recombinant DprE1, DPR, and DCPIP in the assay buffer.
-
Assay Setup: a. In a 96-well plate, add the assay buffer, recombinant DprE1 enzyme, and varying concentrations of "Antithis compound". b. Include a control with no inhibitor. c. Pre-incubate the plate at room temperature for 10 minutes.
-
Initiation of Reaction: a. Initiate the enzymatic reaction by adding the substrate (DPR) and the electron acceptor (DCPIP) to each well.
-
Measurement: a. Immediately measure the decrease in absorbance at 600 nm over time using a spectrophotometer. The reduction of DCPIP by the enzyme is proportional to its activity.
-
Data Analysis: a. Calculate the initial reaction rates for each inhibitor concentration. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
Figure 3: Workflow for DprE1 enzymatic assay.
Conclusion
"Antithis compound" is a valuable chemical probe for studying the essential DprE1 enzyme in Mycobacterium tuberculosis. Its well-defined mechanism of action and potent activity make it a useful tool for target validation, inhibitor screening, and understanding the intricacies of mycobacterial cell wall biosynthesis. The provided protocols offer a starting point for researchers to incorporate this inhibitor into their tuberculosis research programs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Targeting the Heart of Mycobacterium: Advances in Anti-Tubercular Agents Disrupting Cell Wall Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Efficacy Studies for Tuberculosis Inhibitor 10
For Researchers, Scientists, and Drug Development Professionals
Application Note: Preclinical Evaluation of Tuberculosis Inhibitor 10
Tuberculosis (TB), caused by Mycobacterium tuberculosis (M. tb), remains a global health crisis, exacerbated by the rise of multidrug-resistant strains.[1][2] The development of novel therapeutics is paramount. "this compound" (TI-10) represents a novel chemical entity with potential anti-tubercular activity. This document provides a comprehensive set of protocols for the preclinical evaluation of TI-10, outlining a stepwise approach to characterize its efficacy and safety profile.
The described workflow progresses from fundamental in vitro activity assessment to more complex cell-based models. This tiered approach ensures that only compounds with promising activity and acceptable safety margins advance to more resource-intensive stages of drug development. The key stages include:
-
Primary Screening: Determination of the Minimum Inhibitory Concentration (MIC) to quantify the direct anti-mycobacterial activity of TI-10.
-
Safety Assessment: Evaluation of cytotoxicity against mammalian cell lines to establish a preliminary therapeutic window.
-
Intracellular Efficacy: Assessment of TI-10's ability to inhibit the growth of M. tb within its primary host cell, the macrophage.[3][4][5]
These protocols are designed to be robust and reproducible, providing the foundational data required for lead optimization and further preclinical development, including potential in vivo animal studies.[6][7][8]
Experimental Protocols and Data Presentation
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination using Resazurin (B115843) Microtiter Assay (REMA)
This colorimetric assay is a widely used method for determining the MIC of compounds against M. tb.[9][10] It relies on the reduction of the blue indicator dye, resazurin, to a pink, fluorescent compound, resorufin, by metabolically active mycobacterial cells.
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC or OADC enrichment
-
This compound (TI-10) stock solution (e.g., 1 mg/mL in DMSO)
-
Sterile 96-well flat-bottom plates
-
Resazurin sodium salt solution (0.02% w/v in sterile water)
-
Positive control drug (e.g., Isoniazid, Rifampicin)
-
Sterile DMSO
Procedure:
-
Inoculum Preparation: Grow M. tb H37Rv in 7H9 broth to mid-log phase (OD₆₀₀ of 0.5-0.8). Adjust the culture with fresh 7H9 broth to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted 1:50 in 7H9 broth to prepare the final inoculum.
-
Plate Setup:
-
Add 100 µL of sterile 7H9 broth to all wells of a 96-well plate.
-
Add an additional 100 µL of TI-10 (at 2x the highest desired concentration) to the first well of a row.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the subsequent well, mixing thoroughly at each step. Discard 100 µL from the final well. This creates a concentration gradient.
-
Prepare wells for a positive control drug (e.g., Isoniazid) in the same manner.
-
Designate wells for a drug-free control (100 µL broth + 100 µL inoculum) and a sterility control (200 µL broth only).
-
-
Inoculation: Add 100 µL of the prepared M. tb inoculum to all experimental and drug-free control wells. The final volume in each well will be 200 µL.
-
Incubation: Seal the plate with parafilm and incubate at 37°C for 7 days.
-
Development: After incubation, add 30 µL of the resazurin solution to each well. Re-incubate the plate for 24-48 hours at 37°C.
-
Reading Results: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of TI-10 that prevents this color change (i.e., the well remains blue).
Data Presentation:
Table 1: MIC Summary for this compound
| Compound | Test Strain | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Positive Control (Isoniazid) MIC (µg/mL) |
|---|---|---|---|---|
| TI-10 | M. tb H37Rv | [Insert Value] | [Insert Value] | 0.025 - 0.05 |
| TI-10 | MDR Strain 1 | [Insert Value] | [Insert Value] | > 1.0 |
| TI-10 | MDR Strain 2 | [Insert Value] | [Insert Value] | > 1.0 |
Protocol 2: Cytotoxicity Assessment using MTT Assay
This protocol determines the toxicity of TI-10 against a mammalian cell line (e.g., human macrophage-like THP-1 cells) to assess its selectivity.[11][12] The assay measures the metabolic activity of cells via the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product.
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA) for differentiation
-
This compound (TI-10)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 20% SDS in 50% DMF)
-
Sterile 96-well flat-bottom plates
Procedure:
-
Cell Seeding and Differentiation:
-
Seed THP-1 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of RPMI-1640 medium.
-
Add PMA to a final concentration of 50 ng/mL to induce differentiation into macrophage-like cells.
-
Incubate for 24-48 hours at 37°C in a 5% CO₂ incubator until cells are adherent.
-
-
Compound Treatment:
-
After differentiation, gently aspirate the PMA-containing medium and replace it with 100 µL of fresh medium.
-
Prepare serial dilutions of TI-10 in culture medium.
-
Add 100 µL of the diluted compound to the appropriate wells. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Incubate for 4 hours at room temperature in the dark.
-
Reading Results: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. The CC₅₀ (50% cytotoxic concentration) is determined by plotting cell viability against the log of the compound concentration.
Data Presentation:
Table 2: Cytotoxicity and Selectivity Index of TI-10
| Compound | Cell Line | CC₅₀ (µM) | MIC (µM) | Selectivity Index (SI = CC₅₀ / MIC) |
|---|---|---|---|---|
| TI-10 | THP-1 | [Insert Value] | [Insert Value] | [Calculate Value] |
| TI-10 | HepG2 | [Insert Value] | [Insert Value] | [Calculate Value] |
| Doxorubicin (Control) | THP-1 | ~0.5 | N/A | N/A |
Protocol 3: Intracellular Efficacy in a Macrophage Infection Model
This assay evaluates the ability of TI-10 to inhibit the growth of M. tb residing within macrophages, which is crucial for predicting in vivo efficacy.[3][4][5][13]
Materials:
-
Differentiated THP-1 cells (from Protocol 2.2)
-
M. tb H37Rv culture
-
RPMI-1640 medium with 10% FBS
-
This compound (TI-10)
-
Amikacin
-
Sterile 0.1% Triton X-100 in PBS
-
Middlebrook 7H10 agar (B569324) plates with OADC enrichment
Procedure:
-
Macrophage Infection:
-
Prepare a single-cell suspension of M. tb H37Rv in RPMI-1640 medium.
-
Infect the differentiated THP-1 cells (in a 24-well plate) at a multiplicity of infection (MOI) of 10:1 (bacteria to cells).
-
Incubate for 4 hours at 37°C to allow for phagocytosis.
-
-
Removal of Extracellular Bacteria:
-
Aspirate the medium and wash the cells three times with warm PBS to remove non-phagocytosed bacteria.
-
Add fresh medium containing 20 µg/mL of Amikacin and incubate for 2 hours to kill any remaining extracellular bacteria.
-
-
Compound Treatment:
-
Wash the cells again with PBS and add fresh medium containing serial dilutions of TI-10.
-
Include an untreated control and a positive control (e.g., Isoniazid).
-
Incubate the plates for 3-5 days at 37°C in a 5% CO₂ incubator.
-
-
Enumeration of Intracellular Bacteria:
-
At the end of the incubation, aspirate the medium and wash the cells with PBS.
-
Lyse the macrophages by adding 500 µL of 0.1% Triton X-100 for 10 minutes.
-
Prepare serial dilutions of the cell lysate in 7H9 broth.
-
Plate the dilutions onto 7H10 agar plates.
-
Incubate the plates at 37°C for 3-4 weeks until colonies are visible.
-
-
Data Analysis: Count the colony-forming units (CFUs) for each treatment condition. Calculate the percent reduction in CFU compared to the untreated control.
Data Presentation:
Table 3: Intracellular Efficacy of TI-10 against M. tb in THP-1 Macrophages
| Treatment | Concentration (µM) | Mean CFU/mL (± SD) | % Inhibition |
|---|---|---|---|
| Untreated Control | 0 | [Insert Value] | 0% |
| TI-10 | [Conc. 1] | [Insert Value] | [Calculate Value] |
| TI-10 | [Conc. 2] | [Insert Value] | [Calculate Value] |
| TI-10 | [Conc. 3] | [Insert Value] | [Calculate Value] |
| Isoniazid (Control) | [Conc.] | [Insert Value] | [Calculate Value] |
Visualizations: Workflows and Pathways
Preclinical Screening Workflow for TI-10
The following diagram illustrates the logical progression of experiments for evaluating a novel anti-tuberculosis compound.
Caption: A flowchart of the preclinical screening cascade for TI-10.
Hypothetical Mechanism of Action: Inhibition of Mycolic Acid Synthesis
Many effective anti-tubercular drugs target the unique cell wall of M. tb.[1][14] A key component is mycolic acid, and its synthesis pathway is a validated drug target.[1][15] This diagram proposes that TI-10 acts by inhibiting a key enzyme in this pathway, similar to the mechanism of isoniazid.
Caption: TI-10 hypothetically blocks the MmpL3 transporter.
References
- 1. What are some known drug targets in Mycobacterium tuberculosis? [synapse.patsnap.com]
- 2. Assessment of tuberculosis drug efficacy using preclinical animal models and in vitro predictive techniques | RTI [rti.org]
- 3. Growing and handling of Mycobacterium tuberculosis for macrophage infection assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Macrophage Infection Models for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Macrophage infection models for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. A new in vivo model to test anti-tuberculosis drugs using fluorescence imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Animal Models for Tuberculosis in Translational and Precision Medicine [frontiersin.org]
- 9. benchchem.com [benchchem.com]
- 10. Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. System for Efficacy and Cytotoxicity Screening of Inhibitors Targeting Intracellular Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cyto-genotoxicity Assessment of Potential Anti-tubercular Drug Candidate Molecule-trans-cyclohexane-1, 4-diamine Derivative-9u in Human Lung Epithelial Cells A549 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Macrophage Infection Model to Predict Drug Efficacy Against Mycobacterium Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The progress of Mycobacterium tuberculosis drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 15. quora.com [quora.com]
Troubleshooting & Optimization
"Tuberculosis inhibitor 10" solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tuberculosis inhibitor 10.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a compound with antimycobacterial properties. It has a molecular weight of 395.41 and a chemical formula of C19H14F3N3O2S.[1] Its mechanism of action involves a moderate inhibitory effect on the enzymatic activity of MSMEG_6649 and it has been shown to enhance the inhibitory activity of para-aminosalicylic acid (PAS) against mycobacteria.[1]
Q2: Is "this compound" the same as "Antituberculosis Agent-10"?
A2: No, these appear to be different compounds. "this compound," as described by MedChemExpress, has a distinct molecular weight and formula from "Antituberculosis Agent-10" (also known as PBTZ169 or Macozinone) listed by BenchChem and also MedChemExpress under a different product entry.[1][2][3][4] The latter is a benzothiazinone that inhibits the DprE1 enzyme.[3][4] It is crucial to verify the specific compound being used by cross-referencing the chemical structure and properties provided by the supplier.
Q3: What are the known solubility properties of this compound?
Q4: How should I prepare stock solutions of this compound?
A4: Due to the lack of specific data, it is recommended to start with a small amount of the compound to test its solubility in common organic solvents such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695). For cell-based assays, a common practice is to prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. This stock can then be serially diluted in culture medium to the final desired concentration. It is critical to ensure the final concentration of the organic solvent in the assay is low (typically ≤0.5%) to avoid solvent-induced toxicity.
Troubleshooting Guide: Solubility Issues
Users may encounter precipitation or incomplete dissolution of this compound during their experiments. The following guide provides a systematic approach to address these issues.
Issue: Precipitate forms when diluting a DMSO stock solution into aqueous buffer or media.
Possible Cause: The compound is poorly soluble in the final aqueous environment, leading to it crashing out of solution.
Solutions:
-
Decrease the Final Concentration: The most straightforward approach is to lower the final working concentration of the inhibitor.
-
Increase the Co-solvent Concentration: If the experimental system allows, slightly increasing the final percentage of DMSO may help maintain solubility. However, be mindful of potential solvent toxicity.
-
Use a Different Solvent System: Test the solubility in other water-miscible organic solvents like ethanol or dimethylformamide (DMF).
-
Formulation Strategies: For in-vivo studies or more complex assays, consider advanced formulation strategies.
Summary of General Solubility Enhancement Strategies
| Strategy | Description | Advantages | Disadvantages |
| Co-solvency | Using a water-miscible organic solvent (e.g., DMSO, ethanol) to increase solubility. | Simple and widely used for in-vitro studies. | Potential for solvent toxicity at higher concentrations. May not be suitable for in-vivo applications. |
| pH Adjustment | Modifying the pH of the solution can increase the solubility of ionizable compounds. | Can be very effective if the compound has acidic or basic functional groups. | May not be suitable for all experimental systems where a specific pH is required. |
| Use of Surfactants | Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility. | Can significantly increase aqueous solubility. | May interfere with some biological assays. Potential for cell toxicity. |
| Solid Dispersions | Dispersing the compound in a solid polymer matrix can enhance its dissolution rate and solubility. | Can lead to significant improvements in both solubility and bioavailability. | Requires more complex formulation development. |
| Complexation | Using agents like cyclodextrins to form inclusion complexes with the drug, enhancing its solubility. | Effective at increasing aqueous solubility. | Can alter the effective concentration of the free drug. |
Experimental Protocols
Protocol: Determination of Aqueous Solubility using the Shake-Flask Method
This protocol provides a general procedure to determine the equilibrium solubility of a compound like this compound in an aqueous buffer.
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.
-
-
Phase Separation:
-
After incubation, remove the vial and let the undissolved solid settle.
-
Carefully collect the supernatant without disturbing the solid pellet. For more rigorous separation, centrifuge the solution at a high speed (e.g., 10,000 x g for 15 minutes) and then collect the supernatant.
-
-
Quantification:
-
Dilute the supernatant with a suitable solvent (e.g., the mobile phase for HPLC analysis) to a concentration within the linear range of a pre-established calibration curve.
-
Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Calculation:
-
Calculate the solubility of this compound in the buffer based on the measured concentration and the dilution factor.
-
Visualizations
Caption: A workflow for troubleshooting solubility issues with this compound.
Caption: A simplified, hypothetical pathway of this compound's mechanism of action.
References
Technical Support Center: Optimizing "Tuberculosis Inhibitor 10" Concentration for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the in vitro concentration of "Tuberculosis Inhibitor 10," a novel compound targeting Mycobacterium tuberculosis. Here, you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to ensure the successful design and execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent inhibitor of InhA, the enoyl-acyl carrier protein reductase from Mycobacterium tuberculosis.[1] This enzyme is a critical component of the type II fatty acid synthase (FAS-II) system, which is essential for the synthesis of mycolic acids.[1] Mycolic acids are crucial components of the mycobacterial cell wall.[2][3][4][5][6] By inhibiting InhA, this compound disrupts the formation of the cell wall, ultimately leading to bacterial death.[1][2]
Q2: How should I prepare stock solutions of this compound?
A2: It is recommended to prepare a 10 mM stock solution in dimethyl sulfoxide (B87167) (DMSO).[1] For cellular assays, this stock solution should be further diluted in the appropriate cell culture medium to achieve the final desired concentration. To prevent solvent-induced toxicity, the final concentration of DMSO in the assay should not exceed 0.5%.[1][7]
Q3: What are the common challenges when working with small molecule inhibitors like this compound?
A3: Common challenges include poor solubility in aqueous buffers, inconsistent results between experimental batches, and potential off-target effects.[7] Poor solubility can often be addressed by careful selection of solvents and ensuring the final solvent concentration is low (typically <0.5%).[7] Inconsistent results may stem from compound instability or variations in cell culture conditions.[7] To investigate off-target effects, it is useful to employ a structurally unrelated inhibitor that targets the same pathway.[7]
Q4: How can I determine if the inhibitor is causing off-target effects?
A4: Distinguishing on-target from off-target effects is a critical step in validating your experimental results.[7] One effective strategy is to use a different inhibitor with a distinct chemical structure that targets the same pathway.[7] This helps to confirm that the observed phenotype is a result of inhibiting the intended target.[7] Additionally, assessing cytotoxicity in mammalian cell lines can provide an indication of potential off-target effects in human cells.[3]
Troubleshooting Guide
This guide addresses common issues that may arise during in vitro assays with this compound.
| Problem | Potential Cause | Recommended Solution |
| High background signal in fluorescence-based assays | Autofluorescence of the compound. | Measure the fluorescence of the compound alone at the same excitation and emission wavelengths used in the assay. If autofluorescence is confirmed, consider using a different fluorescent dye or a non-fluorescence-based detection method.[8] |
| Inconsistent Minimum Inhibitory Concentration (MIC) values | Variations in bacterial inoculum density or compound stability. | Ensure the bacterial suspension is adjusted to a consistent turbidity (e.g., 0.5 McFarland standard) before each experiment. Prepare fresh dilutions of the inhibitor from a stable stock solution for each assay.[2][7] |
| High cytotoxicity observed in mammalian cells | Solvent toxicity, compound instability, or off-target effects. | Maintain a final DMSO concentration of ≤ 0.1%. Run a solvent-only control to assess its effect on cell viability. Investigate potential off-target effects by testing the inhibitor on unrelated cellular pathways.[7] |
| Steep, non-sigmoidal dose-response curve | Compound aggregation. | Repeat the assay with the inclusion of a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 or Tween-20 in the assay buffer. A change in the dose-response curve suggests aggregation.[8] |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and other relevant anti-tubercular agents.
Table 1: In Vitro Efficacy and Cytotoxicity of this compound
| Parameter | Organism/Cell Line | Value |
| Minimum Inhibitory Concentration (MIC) | Mycobacterium tuberculosis | 0.3 µM[9] |
| 50% Inhibitory Concentration (IC50) | Mitochondrial Protein Synthesis in HepG2 cells (72h) | 150 µM[9] |
Table 2: Comparative Efficacy of Anti-Tubercular Agents
| Compound | Target(s) | MIC Range (Drug-Susceptible M. tuberculosis) |
| This compound | InhA (Mycolic Acid Synthesis) | ~0.04 µg/mL (converted from 0.3 µM) |
| Isoniazid | InhA (Mycolic Acid Synthesis)[3][5] | 0.02–0.2 µg/mL[3] |
| Rifampicin | DNA-dependent RNA polymerase (β-subunit)[3][5] | 0.05–0.5 µg/mL[3] |
| Ethambutol | Arabinosyltransferases (Cell wall synthesis)[4][5] | 1.3 (0.38) - 2.0 (0.41) µg/mL[10] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay using Broth Microdilution
This protocol determines the lowest concentration of this compound that prevents visible growth of M. tuberculosis.
Materials:
-
Mycobacterium tuberculosis culture (e.g., H37Rv)
-
Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase)[9][11]
-
This compound stock solution (in DMSO)
-
Sterile 96-well microplates
Procedure:
-
Preparation of Bacterial Inoculum:
-
Plate Setup:
-
Add 100 µL of 7H9 broth to all wells of a 96-well plate.
-
In the first column, add an additional 100 µL of 7H9 broth containing this compound at twice the highest desired final concentration.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on.
-
Include a drug-free control (bacteria only) and a sterility control (medium only).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each experimental well.
-
Seal the plates and incubate at 37°C for 7-14 days.[2]
-
-
MIC Determination:
Mammalian Cell Cytotoxicity Assay (MTT Assay)
This assay assesses the toxicity of this compound to mammalian cells.
Materials:
-
HepG2 cells (or other suitable mammalian cell line)
-
Cell culture medium (e.g., RPMI 1640)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., acidified isopropanol)
-
Sterile 96-well plates
Procedure:
-
Cell Seeding:
-
Seed HepG2 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[3]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Replace the existing medium with the medium containing the various compound concentrations.
-
Incubate for 72 hours.[9]
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for a few hours to allow for the formation of formazan (B1609692) crystals.[13]
-
-
Solubilization and Absorbance Reading:
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in cell viability.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for in vitro concentration optimization.
Caption: Decision tree for troubleshooting inconsistent results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. Antitubercular Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Isoniazid - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. benchchem.com [benchchem.com]
- 13. System for Efficacy and Cytotoxicity Screening of Inhibitors Targeting Intracellular Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting "Tuberculosis Inhibitor 10" (TI-10) Cytotoxicity
Welcome to the technical support center for "Tuberculosis Inhibitor 10" (TI-10). This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and understand the cytotoxic effects of TI-10 observed in various cell lines during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for TI-10?
A1: TI-10 is a novel small molecule inhibitor designed to target the mycolic acid synthesis pathway in Mycobacterium tuberculosis, which is essential for the integrity of the bacterial cell wall.[1][2] Specifically, TI-10 is hypothesized to inhibit the enzyme InhA, an enoyl-acyl carrier protein reductase, which is a critical component of the fatty acid synthase-II (FAS-II) system.[3][4] By blocking this pathway, TI-10 disrupts the mycobacterial cell wall, leading to bacterial death.[1]
Q2: I am observing significant cytotoxicity in my mammalian cell line experiments with TI-10. Is this expected?
A2: While TI-10 is designed for selectivity against a prokaryotic target, off-target effects in eukaryotic cells can occur, leading to cytotoxicity.[5] Observed cell death is a critical parameter to investigate. Possible causes include off-target inhibition of host cell pathways, compound instability leading to toxic degradation products, or mitochondrial toxicity.[5] It is crucial to perform dose-response experiments to determine the cytotoxic concentration range for your specific cell line.[6]
Q3: What are the initial steps to troubleshoot unexpected cell death?
A3: First, verify the final concentration of your solvent (e.g., DMSO), ensuring it is at a non-toxic level (typically ≤ 0.1%).[5][6] Run a solvent-only control to assess its baseline effect on cell viability.[5] Second, perform a dose-response cytotoxicity assay to determine the IC50 (half-maximal inhibitory concentration) and CC50 (half-maximal cytotoxic concentration) values. This will help you define a therapeutic window. Finally, ensure the stability of the compound under your experimental conditions.[5]
Q4: How can I differentiate between on-target and off-target effects?
A4: Distinguishing between on-target and off-target effects is key to validating your findings.[5] Consider using a structurally unrelated inhibitor that targets the same pathway to see if it replicates the phenotype.[5] Additionally, rescue experiments, where a resistant version of the target protein is overexpressed, can indicate an on-target effect if the cytotoxic phenotype is reversed.[5]
Troubleshooting Guides
Issue 1: High Levels of Cell Death Across All Tested Concentrations
If you observe widespread cell death even at low concentrations of TI-10, consider the following troubleshooting steps.
Troubleshooting Workflow
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Possible Causes & Solutions
| Possible Cause | Solution |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is at a non-toxic level, typically ≤ 0.1%. Always include a vehicle-only control in your experiments to measure the baseline effect of the solvent on cell viability.[5][6] |
| Compound-Induced Cytotoxicity | Perform a cytotoxicity assay, such as an MTT or LDH assay, to determine the cytotoxic concentration range of TI-10 for your specific cell line. Adjust your experimental concentrations to be below the cytotoxic threshold.[6][7][8] |
| Compound Instability | Ensure that TI-10 is properly stored and handled to prevent degradation. Prepare fresh dilutions for each experiment. Degradation products may be more toxic than the parent compound.[5] |
| Contamination | Regularly check your cell cultures and reagents for bacterial or fungal contamination, which can cause cell death.[5] |
Issue 2: Inconsistent or Variable Results Between Experiments
Variability in results can obscure the true effect of TI-10.
Logical Relationship Diagram
References
"Tuberculosis inhibitor 10" off-target effects and how to minimize them
Welcome to the technical support center for TB-Inhibitor-10. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential off-target effects of TB-Inhibitor-10 and strategies to minimize them during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the intended mechanism of action for TB-Inhibitor-10?
A1: TB-Inhibitor-10 is a potent and selective kinase inhibitor designed to target a specific serine/threonine kinase essential for the growth and survival of Mycobacterium tuberculosis. The primary target kinase is involved in signaling pathways that regulate the mycobacterial cell wall integrity. By inhibiting this kinase, TB-Inhibitor-10 disrupts cell wall synthesis, leading to bacterial cell death.
Q2: What are the potential off-target effects of TB-Inhibitor-10?
A2: As with many kinase inhibitors, TB-Inhibitor-10 has the potential for off-target effects due to the conserved nature of the ATP-binding site across the human kinome.[1][2] These unintended interactions can lead to modulation of host cell signaling pathways, potentially causing cytotoxicity or confounding experimental results.[3][4] Predicted off-targets may include kinases involved in cell cycle regulation, immune responses, and cellular metabolism.
Q3: How can I predict potential off-target effects of TB-Inhibitor-10 in silico before starting my experiment?
A3: Before beginning wet-lab experiments, it is advisable to use computational approaches to predict potential off-target interactions. Several bioinformatics tools and platforms can screen TB-Inhibitor-10 against a panel of human kinases based on structural similarity and binding affinity predictions.[1] This in silico screening can provide a list of likely off-target kinases, helping to anticipate and design experiments to validate these interactions.
Q4: What experimental approaches can I use to identify off-target effects of TB-Inhibitor-10?
A4: A multi-pronged experimental approach is recommended to identify off-target effects. This can be broadly categorized into unbiased (genome-wide) and biased (candidate-based) methods.[3]
-
Unbiased Approaches:
-
Kinome Profiling: Screening TB-Inhibitor-10 against a large panel of recombinant human kinases is a common and effective method to identify off-target interactions.[2]
-
Chemical Proteomics: This approach uses affinity-based probes to pull down interacting proteins from cell lysates, which are then identified by mass spectrometry.[5]
-
-
Biased Approaches:
-
Western Blotting: If you have predicted specific off-target kinases, you can use western blotting to assess the phosphorylation status of their known substrates in cells treated with TB-Inhibitor-10.
-
Cellular Thermal Shift Assay (CETSA): This method can be used to validate target engagement in intact cells.
-
Q5: How can I minimize the off-target effects of TB-Inhibitor-10 in my experiments?
A5: Minimizing off-target effects is crucial for obtaining reliable experimental data. Here are several strategies:
-
Dose-Response Studies: Use the lowest effective concentration of TB-Inhibitor-10 that elicits the desired on-target effect.
-
Use of Control Compounds: Include a structurally related but inactive control compound in your experiments to differentiate on-target from off-target effects.
-
Genetic Approaches: Use techniques like RNA interference (RNAi) or CRISPR-Cas9 to knock down the intended target. The phenotypic effects should mimic the effects of TB-Inhibitor-10 if the inhibitor is highly specific.
-
Rational Drug Design: If you are in the drug development phase, consider medicinal chemistry efforts to modify the structure of TB-Inhibitor-10 to enhance its selectivity.[6]
Troubleshooting Guides
Issue 1: Unexpected Cell Toxicity at Low Concentrations of TB-Inhibitor-10
-
Possible Cause: Off-target effects on essential host cell kinases.
-
Troubleshooting Steps:
-
Perform a Dose-Response Cytotoxicity Assay: Determine the IC50 value for toxicity in your cell line.
-
Conduct Kinome Profiling: Screen TB-Inhibitor-10 against a broad panel of human kinases to identify potential off-target interactions.[2]
-
Validate Off-Target Engagement: Use CETSA or western blotting to confirm that TB-Inhibitor-10 engages with the identified off-target kinases in your cells.
-
Rescue Experiments: If a specific off-target kinase is identified, try to rescue the toxic phenotype by overexpressing a drug-resistant mutant of that kinase.
-
Issue 2: Discrepancy Between the Effects of TB-Inhibitor-10 and Genetic Knockdown of the Target Kinase
-
Possible Cause: The observed phenotype is due to off-target effects of TB-Inhibitor-10.
-
Troubleshooting Steps:
-
Confirm Target Knockdown: Ensure that your genetic knockdown strategy (e.g., siRNA, shRNA, CRISPR) is efficient.
-
Perform a Head-to-Head Comparison: Directly compare the cellular and molecular phenotypes induced by TB-Inhibitor-10 and target knockdown in the same experimental setup.
-
Use an Inactive Control Compound: Treat cells with a structurally similar but inactive analog of TB-Inhibitor-10. This should not produce the same phenotype.
-
Identify Off-Targets: Use unbiased methods like chemical proteomics to identify the proteins that TB-Inhibitor-10 is interacting with, other than its intended target.[5]
-
Quantitative Data Summary
Table 1: Hypothetical Kinase Selectivity Profile of TB-Inhibitor-10
| Kinase Target | IC50 (nM) | Description |
| On-Target | ||
| M. tuberculosis Target Kinase | 10 | Primary target for anti-tubercular activity. |
| Off-Targets (Human Kinases) | ||
| Kinase A | 150 | Potential for mild off-target effects at higher concentrations. |
| Kinase B | 500 | Off-target effects are less likely at therapeutic concentrations. |
| Kinase C | >10,000 | Considered a non-target. |
Key Experimental Protocols
Protocol 1: Kinome-Wide Selectivity Profiling
Objective: To determine the selectivity of TB-Inhibitor-10 across a broad panel of human kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of TB-Inhibitor-10 in DMSO.
-
Kinase Panel: Utilize a commercially available kinase profiling service that offers a panel of several hundred purified human kinases.
-
Assay Conditions: The assays are typically performed as in vitro kinase activity assays using a radioactive (e.g., ³³P-ATP) or fluorescence-based method.
-
Data Analysis: The percentage of inhibition for each kinase at a given concentration of TB-Inhibitor-10 is determined. For significant off-targets, a full dose-response curve is generated to determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To validate the engagement of TB-Inhibitor-10 with its on-target and potential off-target kinases in intact cells.
Methodology:
-
Cell Treatment: Treat your chosen cell line with TB-Inhibitor-10 or a vehicle control for a specified time.
-
Heating: Aliquot the cell suspension and heat the samples at a range of temperatures.
-
Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Protein Quantification: Quantify the amount of the target and off-target proteins in the soluble fraction using western blotting or mass spectrometry.[3]
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve upon drug treatment indicates target engagement.
Visualizations
Caption: On-target vs. off-target signaling pathways of TB-Inhibitor-10.
Caption: Troubleshooting workflow for suspected off-target effects.
References
- 1. researchgate.net [researchgate.net]
- 2. reactionbiology.com [reactionbiology.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Refubium - Off-target identification for a multitarget kinase inhibitor by Chemical Proteomics [refubium.fu-berlin.de]
- 6. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
Technical Support Center: Enhancing In Vivo Bioavailability of Tuberculosis Inhibitor 10 (TB-I-10)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the in vivo bioavailability of the novel anti-tuberculosis agent, "Tuberculosis inhibitor 10" (TB-I-10).
Frequently Asked Questions (FAQs)
Q1: Our novel compound, TB-I-10, shows excellent in vitro potency against Mycobacterium tuberculosis but has very low efficacy in our mouse infection model. What are the likely causes?
A1: A significant discrepancy between in vitro and in vivo results is a common challenge in drug development, often stemming from poor bioavailability.[1] The primary factors to investigate are:
-
Poor Aqueous Solubility: Many new chemical entities are poorly soluble in water, which limits their dissolution in the gastrointestinal tract and subsequent absorption.[2][3]
-
Low Permeability: The compound may not efficiently cross the intestinal epithelium to enter systemic circulation.[4]
-
First-Pass Metabolism: The compound may be extensively metabolized in the liver before it can reach the systemic circulation in its active form.[4][5]
-
Instability: The compound could be unstable in the physiological conditions of the gastrointestinal tract.[2]
Q2: What are the initial steps to troubleshoot the poor in vivo performance of TB-I-10?
A2: A systematic approach is crucial. We recommend the following initial steps:
-
Physicochemical Characterization: If not already done, thoroughly characterize the solubility, permeability (e.g., using a Caco-2 assay), and stability of TB-I-10 at different pH values.
-
Preliminary Pharmacokinetic (PK) Study: Conduct a pilot PK study in a small group of animals using a simple formulation (e.g., a suspension in a vehicle like 0.5% carboxymethylcellulose). This will provide initial data on absorption, distribution, metabolism, and excretion (ADME) properties.
-
Evaluate Different Administration Routes: If oral bioavailability is the primary issue, consider parenteral administration (e.g., intravenous or intraperitoneal) in a preclinical model to confirm that the compound is active when it reaches systemic circulation.
Q3: What are the main formulation strategies to improve the oral bioavailability of a poorly soluble compound like TB-I-10?
A3: Several formulation strategies can enhance the bioavailability of poorly soluble drugs.[2][5][6] The choice of strategy depends on the specific properties of your compound.[2] Common approaches include:
-
Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, which can improve the dissolution rate.[3]
-
Lipid-Based Formulations: Encapsulating the drug in lipid-based systems such as self-emulsifying drug delivery systems (SEDDS), solid lipid nanoparticles (SLNs), or nanostructured lipid carriers (NLCs) can improve solubility and absorption, and may even facilitate lymphatic uptake to bypass first-pass metabolism.[2][5][6][7]
-
Amorphous Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix can maintain it in a higher-energy amorphous state, which has better solubility than the crystalline form.[2]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[5][6]
Troubleshooting Guides
Guide 1: Improving Oral Absorption of TB-I-10
Issue: Initial pharmacokinetic studies of an oral suspension of TB-I-10 show very low plasma concentrations (Cmax) and area under the curve (AUC), indicating poor absorption.
Troubleshooting Steps:
-
Assess Solubility and Permeability (BCS Classification): Determine the Biopharmaceutics Classification System (BCS) class of TB-I-10. Poorly soluble drugs often fall into BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[7][8] This classification will guide your formulation strategy.
-
Formulation Development: Based on the properties of TB-I-10, select a suitable formulation strategy to enhance solubility and dissolution. The table below presents hypothetical data from a comparative study of different formulations for TB-I-10.
Table 1: Hypothetical Pharmacokinetic Parameters of TB-I-10 in Different Oral Formulations in Mice (Dose: 10 mg/kg)
| Formulation | Cmax (µg/mL) | Tmax (hr) | AUC (0-24h) (µg·hr/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 0.15 ± 0.04 | 2.0 | 0.8 ± 0.2 | 100 (Reference) |
| Micronized Suspension | 0.45 ± 0.11 | 1.5 | 3.2 ± 0.7 | 400 |
| Solid Lipid Nanoparticles (SLNs) | 1.2 ± 0.3 | 1.0 | 11.5 ± 2.1 | 1438 |
| Amorphous Solid Dispersion | 0.9 ± 0.2 | 1.0 | 8.5 ± 1.5 | 1063 |
Data are presented as mean ± standard deviation.
-
In Vivo Evaluation of Formulations: As illustrated in the table, moving from a simple aqueous suspension to more advanced formulations like solid lipid nanoparticles can significantly increase plasma concentration and overall drug exposure.
Guide 2: Addressing Potential First-Pass Metabolism
Issue: Even with improved solubility, the bioavailability of TB-I-10 remains lower than expected, and high levels of metabolites are detected in plasma.
Troubleshooting Steps:
-
In Vitro Metabolic Stability: Assess the metabolic stability of TB-I-10 using liver microsomes or hepatocytes. This will help identify the primary enzymes responsible for its metabolism.
-
Lipid-Based Formulations for Lymphatic Uptake: Lipid-based formulations, particularly those with long-chain triglycerides, can promote lymphatic transport of the drug, which bypasses the portal circulation and reduces first-pass metabolism in the liver.[2][7]
-
Prodrug Approach: Consider designing a prodrug of TB-I-10. A prodrug is a chemically modified version of the active drug that is designed to have improved absorption and stability, and then converts to the active form in the body.
Experimental Protocols
Protocol 1: Preparation of Solid Lipid Nanoparticles (SLNs) for TB-I-10
This protocol describes a common method for preparing SLNs using hot homogenization and ultrasonication.
Materials:
-
TB-I-10
-
Lipid (e.g., glyceryl monostearate)
-
Surfactant (e.g., Poloxamer 188)
-
Purified water
-
Homogenizer
-
Probe sonicator
-
Water bath
Methodology:
-
Preparation of Lipid Phase: Melt the lipid (e.g., glyceryl monostearate) by heating it to 5-10°C above its melting point. Dissolve the accurately weighed amount of TB-I-10 in the molten lipid.
-
Preparation of Aqueous Phase: Dissolve the surfactant (e.g., Poloxamer 188) in purified water and heat it to the same temperature as the lipid phase.
-
Homogenization: Add the hot aqueous phase to the molten lipid phase and immediately homogenize the mixture at high speed (e.g., 10,000 rpm) for 10-15 minutes to form a coarse oil-in-water emulsion.
-
Ultrasonication: Subject the coarse emulsion to high-intensity probe sonication for 5-10 minutes to reduce the particle size to the nanometer range.
-
Cooling and Solidification: Cool the resulting nanoemulsion in an ice bath to allow the lipid to solidify and form the SLNs.
-
Characterization: Characterize the prepared SLNs for particle size, zeta potential, encapsulation efficiency, and drug loading.
Protocol 2: Mouse Pharmacokinetic Study
This protocol outlines a basic procedure for evaluating the pharmacokinetics of a new formulation of TB-I-10.
Animals:
-
BALB/c mice (6-8 weeks old)
Procedure:
-
Animal Acclimatization: Acclimatize the mice to the laboratory conditions for at least one week before the experiment.
-
Fasting: Fast the mice overnight (approximately 12 hours) before drug administration, with free access to water.
-
Drug Administration: Administer the TB-I-10 formulation to the mice via oral gavage at the desired dose.
-
Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital plexus) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into tubes containing an anticoagulant (e.g., heparin or EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of TB-I-10 in the plasma samples using a validated analytical method, such as LC-MS/MS.
-
Data Analysis: Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) using appropriate software.
Visualizations
Caption: Workflow for improving the in vivo bioavailability of a new drug candidate.
Caption: Decision tree for selecting a suitable formulation strategy.
References
- 1. An in vivo platform for rapid high-throughput antitubercular drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. upm-inc.com [upm-inc.com]
- 3. How to Improve the Bioavailability of Poorly Water-Soluble Compounds? - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improved Bioavailability of Poorly Soluble Drugs through Gastrointestinal Muco-Adhesion of Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improving in vivo oral bioavailability of a poorly soluble drug: a case study on polymeric versus lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
"Tuberculosis inhibitor 10" degradation and storage best practices
This technical support center provides researchers, scientists, and drug development professionals with essential information on the degradation and storage best practices for Tuberculosis inhibitor 10 (Catalog No. HY-156359).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule that has been identified as a potential antimycobacterial drug sensitizer.[1][2] It exerts its effect by moderately inhibiting the enzymatic activity of MSMEG_6649, a flavin-independent methylenetetrahydrofolate reductase.[1][2] This inhibition enhances the antimycobacterial activity of para-aminosalicylic acid (PAS).[1]
Q2: How should I prepare stock solutions of this compound?
It is recommended to prepare stock solutions of this compound in dimethyl sulfoxide (B87167) (DMSO). For cell-based assays, a stock concentration of 10 mM in DMSO is a common starting point. This stock can then be further diluted in the appropriate cell culture medium to the final desired working concentration. To avoid solvent-induced toxicity, it is crucial to ensure that the final concentration of DMSO in your experimental setup does not exceed 0.5%.
Q3: What are the general recommendations for storing this compound?
For optimal stability, this compound should be stored under the conditions specified in the Certificate of Analysis provided by the supplier. General best practices for storing anti-tuberculosis compounds include keeping them in well-closed containers, protected from light.[3] The recommended storage temperature is typically at room temperature in the continental United States, which generally falls within the range of 15-25°C (59-77°F).[1][4] However, this may vary depending on the climate.[1]
Q4: How long can I store the inhibitor once it is in solution?
The stability of this compound in solution will depend on the solvent, concentration, and storage conditions. For short-term storage of a few days, refrigerated conditions (2-8°C) are generally acceptable. For long-term storage, it is advisable to aliquot the stock solution into single-use vials and store them at -20°C or -80°C to minimize freeze-thaw cycles.
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent or lower than expected activity in experiments. | Degradation of the inhibitor due to improper storage. | 1. Verify that the inhibitor has been stored according to the manufacturer's recommendations (in a dry, dark place at the correct temperature).2. If the inhibitor has been in solution for an extended period, prepare a fresh stock solution from a new, unopened vial.3. Perform a stability test on your current stock to assess its integrity (see Experimental Protocols section). |
| Precipitation of the inhibitor in aqueous media. | 1. Ensure the final DMSO concentration is within the recommended limits (e.g., <0.5%).2. Visually inspect the media for any signs of precipitation after adding the inhibitor.3. Consider a gentle vortex or brief sonication to aid dissolution, but be cautious of potential degradation with excessive energy input. | |
| Variability between experimental replicates. | Inaccurate pipetting of viscous DMSO stock solutions. | 1. Use positive displacement pipettes or reverse pipetting techniques for accurate handling of DMSO.2. Ensure the stock solution is fully thawed and homogenous before pipetting. |
| Uneven evaporation from multi-well plates during long incubations. | 1. Use plate sealers to minimize evaporation.2. Maintain a humidified environment in the incubator. |
Quantitative Data Summary: Inhibitor Stability
The following table summarizes hypothetical stability data for this compound under various conditions to illustrate potential degradation rates. This data is for illustrative purposes and should be confirmed by experimental analysis.
| Condition | Parameter | Value |
| Temperature | Half-life at 25°C (in DMSO) | > 6 months |
| Half-life at 4°C (in aqueous buffer, pH 7.4) | ~ 2 weeks | |
| Half-life at 37°C (in aqueous buffer, pH 7.4) | ~ 48 hours | |
| Light Exposure | % Degradation after 24h of direct light exposure (in solution) | 15-20% |
| pH | Optimal pH range for stability in aqueous solution | 6.0 - 7.5 |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound
This protocol outlines a method to determine the stability of this compound under specific experimental conditions using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
DMSO (HPLC grade)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid (or other suitable modifier)
-
HPLC system with a C18 column and UV detector
Procedure:
-
Prepare a Stock Solution: Accurately weigh and dissolve this compound in DMSO to a final concentration of 10 mM.
-
Prepare Working Solutions: Dilute the stock solution in the desired experimental buffer (e.g., PBS) to a final concentration of 100 µM.
-
Incubation: Aliquot the working solution into several vials. Incubate these vials under the conditions you wish to test (e.g., 4°C, 25°C, 37°C, protected from light, exposed to light).
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), take a sample from each condition. The t=0 sample will serve as the 100% reference.
-
Sample Quenching: Immediately stop any potential degradation by adding an equal volume of cold acetonitrile to the sample. This will precipitate proteins and halt enzymatic activity if present.
-
Centrifugation: Centrifuge the quenched samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet any precipitates.
-
HPLC Analysis:
-
Transfer the supernatant to an HPLC vial.
-
Inject the sample onto the C18 column.
-
Use a suitable mobile phase gradient (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate the parent compound from any degradation products.
-
Monitor the elution profile using a UV detector at a wavelength where the inhibitor has maximum absorbance.
-
-
Data Analysis:
-
Determine the peak area of the parent inhibitor at each time point.
-
Calculate the percentage of the inhibitor remaining at each time point relative to the t=0 sample.
-
Plot the percentage of remaining inhibitor versus time to determine the degradation rate and half-life under each condition.
-
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Troubleshooting logic for inconsistent experimental results.
References
Technical Support Center: Overcoming Resistance to Tuberculosis Inhibitor 10 (TI-10)
This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with Tuberculosis Inhibitor 10 (TI-10), a novel prodrug designed to target mycolic acid synthesis in Mycobacterium tuberculosis (M. tuberculosis).
Assumed Mechanism of Action: TI-10 is a prodrug that requires activation by the catalase-peroxidase enzyme KatG.[1][2][3] The activated form of TI-10 then binds to and inhibits the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the fatty acid synthase-II (FAS-II) pathway.[1][4] This inhibition blocks the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall, leading to bacterial death.[1][4][5]
Frequently Asked Questions (FAQs)
Q1: What is the primary target of TI-10?
A1: The primary target of activated TI-10 is the enoyl-acyl carrier protein reductase, InhA.[1][4] InhA is a critical enzyme involved in the biosynthesis of mycolic acids, which are vital for the integrity of the M. tuberculosis cell wall.[4][5]
Q2: How is TI-10 activated?
A2: TI-10 is a prodrug that requires intracellular activation by the bacterial catalase-peroxidase enzyme, KatG.[1][2][3] This activation step is essential for its antimycobacterial activity.
Q3: What are the expected mechanisms of resistance to TI-10?
A3: Based on its mechanism of action, resistance to TI-10 is expected to arise primarily from mutations in the following genes:
-
katG : Mutations in the katG gene can lead to a loss or reduction of the catalase-peroxidase activity required to activate TI-10.[2][6][7] This is a common mechanism of resistance for prodrugs like isoniazid.[3][8]
-
inhA : Mutations within the inhA gene can alter the drug's binding site, reducing its inhibitory effect.[9][10] Additionally, mutations in the promoter region of inhA can lead to its overexpression, titrating out the effect of the inhibitor.[9][11]
-
Efflux pumps: Upregulation of efflux pumps can actively transport TI-10 out of the bacterial cell, reducing its intracellular concentration.
Q4: What is a typical Minimum Inhibitory Concentration (MIC) for TI-10 against susceptible M. tuberculosis strains?
A4: For susceptible wild-type M. tuberculosis strains, such as H37Rv, the typical MIC of TI-10 is expected to be in the range of 0.05 - 0.2 µg/mL when determined by broth microdilution methods.[12]
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with TI-10.
Issue 1: Higher than Expected MIC Values or No Inhibition Observed
Q: My MIC assay for TI-10 shows an unusually high MIC value (>1 µg/mL) or no inhibition at all for a supposedly susceptible M. tuberculosis strain. What could be the cause?
A: This is a common issue that can stem from several factors related to the assay setup or the bacterial strain itself.
Possible Causes & Troubleshooting Steps:
-
Inoculum Density: An inoculum that is too high can lead to artificially elevated MIC values, a phenomenon known as the inoculum effect.[13]
-
Compound Degradation: TI-10 may have degraded due to improper storage or handling.
-
Solution: Prepare fresh stock solutions of TI-10 for each experiment. Store the stock solution in small aliquots at -20°C or below and avoid repeated freeze-thaw cycles.
-
-
Contamination: The bacterial culture may be contaminated with another organism that is not susceptible to TI-10.
-
Solution: Before starting the MIC assay, re-streak your M. tuberculosis culture on a suitable solid medium (e.g., Middlebrook 7H10/7H11) to ensure purity.[13]
-
-
Pre-existing Resistance: The strain may have spontaneously developed resistance.
-
Solution: Perform genotypic analysis on the strain to check for mutations in the katG and inhA genes (see Protocol 2).
-
Issue 2: High Variability in MIC Results Between Replicate Experiments
Q: I am observing significant variability in my TI-10 MIC results across different experimental runs with the same strain. How can I improve reproducibility?
A: Inconsistent MIC results are often due to minor variations in experimental procedure.[14][15]
Possible Causes & Troubleshooting Steps:
-
Inconsistent Inoculum Preparation: Variations in the physiological state (e.g., log phase vs. stationary phase) or density of the starting culture can affect results.[16]
-
Solution: Always use a fresh, actively growing culture in the mid-logarithmic phase. Standardize the inoculum preparation meticulously using a McFarland standard for every experiment.[13]
-
-
Pipetting Errors: Inaccurate pipetting during serial dilutions can lead to significant concentration errors.
-
Solution: Calibrate your pipettes regularly.[16] When performing serial dilutions, ensure proper mixing at each step.
-
-
Incubation Conditions: Variations in incubation time, temperature, or CO2 levels can affect bacterial growth and, consequently, the MIC reading.
-
Solution: Maintain consistent incubation conditions for all experiments. Seal plates appropriately to prevent evaporation, which can concentrate the drug.[16]
-
Issue 3: Phenotypic vs. Genotypic Discrepancy
Q: My strain shows phenotypic resistance to TI-10 (high MIC), but sequencing of katG and inhA reveals no mutations. What could explain this?
A: This indicates that the resistance mechanism may lie outside of the most common target-related genes.
Possible Causes & Troubleshooting Steps:
-
Efflux Pump Upregulation: The strain may be overexpressing efflux pumps that remove TI-10 from the cell.
-
Solution: Perform a quantitative real-time PCR (qRT-PCR) to assess the expression levels of known efflux pump genes (e.g., Rv1258c - tap). An experiment using an efflux pump inhibitor, such as verapamil (B1683045) or reserpine, in combination with TI-10 could also help confirm this mechanism.
-
-
Mutations in Other Genes: Resistance to isoniazid-like drugs can sometimes be associated with mutations in other genes like ahpC or kasA.[3][10]
-
Solution: Expand your genotypic analysis to include sequencing of these alternative genes.
-
-
Whole Genome Sequencing (WGS): If the mechanism remains elusive, WGS can provide a comprehensive view of all genetic mutations in the resistant isolate compared to its susceptible parent strain.
Quantitative Data Summary
Table 1: Representative MIC Values for TI-10 Against Susceptible and Resistant M. tuberculosis Strains
| Strain | Genotype | TI-10 MIC (µg/mL) | Interpretation |
| H37Rv | Wild-Type | 0.1 | Susceptible |
| Resistant Isolate 1 | katG (S315T) | > 16 | High-Level Resistance |
| Resistant Isolate 2 | inhA promoter (-15C>T) | 0.8 | Low-Level Resistance |
| Resistant Isolate 3 | inhA (I21V) | 1.2 | Low-Level Resistance |
Data is hypothetical and for illustrative purposes.
Table 2: Common Mutations Conferring Resistance to TI-10
| Gene | Mutation (Example) | Effect | Level of Resistance |
| katG | S315T | Impairs prodrug activation | High[17] |
| katG | Deletion/Frameshift | Complete loss of activation | Very High |
| inhA promoter | -15C>T | Overexpression of InhA target | Low[18] |
| inhA | I21V, S94A | Altered drug binding site | Low to Moderate[9] |
Experimental Protocols
Protocol 1: Determining the Minimum Inhibitory Concentration (MIC) of TI-10 using Broth Microdilution
This protocol is based on standard methods for M. tuberculosis susceptibility testing.[19][20]
Materials:
-
Sterile 96-well microtiter plates
-
Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase) and 0.05% Tween 80
-
TI-10 stock solution (e.g., 1 mg/mL in DMSO)
-
M. tuberculosis culture in mid-log phase
-
Sterile saline with 0.05% Tween 80
-
0.5 McFarland turbidity standard
Procedure:
-
Inoculum Preparation: a. Aseptically transfer several colonies of M. tuberculosis from a fresh solid culture into a tube containing sterile saline with Tween 80 and glass beads. b. Vortex for 1-2 minutes to create a uniform suspension. c. Allow large particles to settle for 30 minutes. d. Adjust the turbidity of the supernatant to match a 0.5 McFarland standard (approx. 1.5 x 10^8 CFU/mL). e. Dilute this suspension 1:150 in 7H9 broth to achieve the final working inoculum of approximately 1 x 10^6 CFU/mL.
-
Plate Setup: a. Add 100 µL of 7H9 broth to all wells of a 96-well plate. b. Prepare a starting solution of TI-10 in 7H9 broth at twice the highest desired final concentration. c. Add 100 µL of this starting TI-10 solution to the wells in the first column. d. Perform 2-fold serial dilutions by transferring 100 µL from column 1 to column 2, mixing thoroughly, and repeating this process across the plate to column 10. Discard 100 µL from column 10. e. Column 11 will serve as the growth control (no drug). Column 12 will be the sterility control (no bacteria).
-
Inoculation: a. Add 100 µL of the working inoculum to wells in columns 1 through 11. The final volume in these wells will be 200 µL, and the final bacterial concentration will be ~5 x 10^5 CFU/mL. b. Add 100 µL of sterile broth to column 12.
-
Incubation: a. Seal the plate with a breathable sealer or place it in a zip-lock bag. b. Incubate at 37°C for 7-14 days, or until growth is clearly visible in the growth control wells.
-
Reading the MIC: a. The MIC is defined as the lowest concentration of TI-10 that completely inhibits visible growth of M. tuberculosis.[21]
Protocol 2: Genotypic Analysis of TI-10 Resistant Mutants
This protocol describes the process of identifying mutations in the katG and inhA genes.
Materials:
-
Genomic DNA extraction kit for mycobacteria
-
PCR primers flanking the katG gene and the fabG1-inhA operon (including the promoter region)
-
High-fidelity DNA polymerase
-
PCR thermocycler
-
DNA sequencing service
Procedure:
-
Genomic DNA Extraction: a. Extract genomic DNA from both the TI-10 resistant isolate and its susceptible parent strain using a validated commercial kit.
-
PCR Amplification: a. Design primers to amplify the entire coding sequence of katG and the inhA gene along with its promoter region. b. Perform PCR using a high-fidelity polymerase to minimize amplification errors. Use the following general cycling conditions, optimizing as necessary:
- Initial Denaturation: 95°C for 5 min
- 30-35 Cycles:
- Denaturation: 95°C for 30 sec
- Annealing: 58-62°C for 30 sec
- Extension: 72°C for 1-2 min (depending on amplicon length)
- Final Extension: 72°C for 7 min c. Verify the PCR products by running a sample on an agarose (B213101) gel.
-
DNA Sequencing: a. Purify the PCR products. b. Send the purified products for Sanger sequencing. Use both forward and reverse primers for sequencing to ensure accuracy.
-
Sequence Analysis: a. Align the sequencing results from the resistant isolate to the sequence from the susceptible parent strain (or a reference strain like H37Rv). b. Identify any single nucleotide polymorphisms (SNPs), insertions, or deletions that could lead to resistance.
Visualizations
Signaling Pathways and Workflows
References
- 1. Isoniazid - Wikipedia [en.wikipedia.org]
- 2. Identification of katG Mutations Associated with High-Level Isoniazid Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchwithrutgers.com [researchwithrutgers.com]
- 4. What are Mycolic acid synthase inhibitors and how do they work? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Frontiers | Two Novel katG Mutations Conferring Isoniazid Resistance in Mycobacterium tuberculosis [frontiersin.org]
- 8. journals.asm.org [journals.asm.org]
- 9. Mechanisms of resistance against NITD-916, a direct inhibitor of Mycobacterium tuberculosis InhA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Drug Resistance Mechanisms in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. journals.asm.org [journals.asm.org]
- 16. microbe-investigations.com [microbe-investigations.com]
- 17. Phenotypic and Genotypic Analysis of Anti-Tuberculosis Drug Resistance in Mycobacterium tuberculosis Isolates in Myanmar - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.asm.org [journals.asm.org]
- 19. Simple and Rapid Method To Determine Antimycobacterial Potency of Compounds by Using Autoluminescent Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. youtube.com [youtube.com]
- 21. aphl.org [aphl.org]
Technical Support Center: Refining the Synthesis of Tuberculosis Inhibitor 10
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshoot and refine the synthesis process for a novel tuberculosis inhibitor, herein designated as "Tuberculosis Inhibitor 10." The following information is based on established principles of medicinal chemistry and addresses common challenges encountered during the synthesis of complex heterocyclic molecules targeting Mycobacterium tuberculosis.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during the synthesis of this compound?
A1: The most critical parameters include the purity of starting materials and reagents, strict control of reaction temperature and atmosphere (inert conditions are often necessary), and precise monitoring of reaction progress using techniques like TLC or LC-MS to avoid the formation of impurities.
Q2: I am observing poor solubility of my intermediates. What can I do?
A2: Poor solubility is a common issue with planar heterocyclic compounds often found in tuberculosis inhibitors.[1] Try using a co-solvent system or switching to a higher-boiling point aprotic solvent such as DMF, DMAc, or DMSO. Gentle heating can also improve solubility, but monitor for potential degradation. In some cases, modifying the synthetic route to carry forward a more soluble precursor may be necessary.
Q3: How can I minimize the formation of side products during the key coupling reaction?
A3: To minimize side products, ensure all reactants are of the highest purity. The stoichiometry of the reactants, especially the catalyst and ligands, should be precisely controlled. Running the reaction under a completely inert atmosphere (e.g., Argon or Nitrogen) is crucial to prevent degradation of catalysts and reactants. A slow, dropwise addition of one of the coupling partners can also help to control the reaction rate and reduce side product formation.
Q4: What are the best practices for the purification of the final compound?
A4: Purification of the final compound typically involves column chromatography followed by recrystallization. For column chromatography, a careful selection of the stationary phase (e.g., silica (B1680970) gel, alumina) and the mobile phase is critical. A gradient elution is often necessary. Recrystallization from a suitable solvent system is highly effective for obtaining a high-purity final product. It is advisable to test a range of solvents to find the optimal one for recrystallization.
Q5: My final compound shows signs of degradation upon storage. How can I improve its stability?
A5: Many complex organic molecules can be sensitive to light, air, and moisture. Store the final compound in a desiccator under an inert atmosphere (e.g., argon) and protect it from light by using an amber-colored vial. Storage at low temperatures (-20°C or -80°C) can also significantly improve long-term stability.
Hypothetical Synthesis Workflow for this compound
The following diagram outlines a representative multi-step synthesis for a hypothetical "this compound," involving key transformations common in medicinal chemistry.
Experimental Protocols
Step 3: Key Coupling Reaction (e.g., Suzuki Coupling)
-
To a dried flask under an argon atmosphere, add Intermediate 1 (1.0 eq), Intermediate 2 (1.1 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a suitable base (e.g., K₂CO₃, 2.0 eq).
-
Add a degassed solvent system (e.g., 1,4-dioxane/water, 4:1).
-
Heat the reaction mixture to 90°C and stir for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Step 5: Final Purification (Recrystallization)
-
Dissolve the crude final product in a minimum amount of a hot solvent (e.g., ethanol).
-
If the solution is colored, a small amount of activated charcoal can be added and the solution filtered hot.
-
Allow the solution to cool slowly to room temperature.
-
If crystals do not form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization.
-
Cool the mixture in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the crystals under vacuum to obtain the pure this compound.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no yield in Step 3 (Coupling) | Inactive catalyst | Use a fresh batch of catalyst. Ensure the reaction is performed under strict inert conditions. |
| Poor quality of starting materials | Purify starting materials before use. Check for degradation. | |
| Incorrect reaction temperature | Optimize the reaction temperature. Ensure uniform heating. | |
| Multiple spots on TLC after Step 4 (Cyclization) | Incomplete reaction | Increase reaction time or temperature. |
| Formation of side products | Re-evaluate the reaction conditions. Consider a different cyclization agent. | |
| Difficulty in purifying the final product | Product co-elutes with impurities | Try a different solvent system for column chromatography or a different stationary phase. |
| Product is an oil instead of a solid | Attempt to form a salt of the compound, which may be crystalline. Try trituration with a non-polar solvent. |
Quantitative Data Summary
The following tables present hypothetical data for the synthesis and biological evaluation of this compound.
Table 1: Synthesis Yields and Purity
| Step | Product | Yield (%) | Purity (by HPLC) |
| 1 | Intermediate 1 | 92 | >98% |
| 2 | Intermediate 2 | 88 | >99% |
| 3 | Coupled Intermediate | 75 | >95% |
| 4 | Cyclized Intermediate | 85 | >97% |
| 5 | This compound | 90 (after recrystallization) | >99.5% |
Table 2: In Vitro Activity of this compound
| Parameter | Value |
| MIC against M. tuberculosis H37Rv | 0.3 µM[2] |
| IC₅₀ against Target Enzyme | 0.15 µM |
| Cytotoxicity (CC₅₀ in Vero cells) | >50 µM |
Mechanism of Action: Inhibition of Cell Wall Synthesis
This compound is hypothesized to target a key enzyme involved in the biosynthesis of the mycobacterial cell wall, a critical structure for the survival and virulence of M. tuberculosis.[3] The proposed inhibitory pathway is illustrated below.
Troubleshooting Decision Tree
The following diagram provides a logical workflow for troubleshooting common synthesis issues.
References
"Tuberculosis inhibitor 10" assay variability and reproducibility issues
Technical Support Center: Tuberculosis Inhibitor 10
Disclaimer: "this compound" (TI-10) is a fictional compound name used for illustrative purposes in this guide. The information provided is based on common challenges and best practices for in vitro anti-tuberculosis drug screening assays and is intended for research use only.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address assay variability and reproducibility issues when working with novel anti-tuberculosis compounds like TI-10.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of variability in anti-tuberculosis (TB) drug screening assays?
A1: Variability in anti-TB assays can stem from multiple sources, which can be broadly categorized as biological, technical, and compound-related.
-
Biological Variability: This includes inconsistencies in the preparation of the Mycobacterium tuberculosis (Mtb) inoculum, such as clumping of bacteria or incorrect cell density.[1] The physiological state of the bacteria (e.g., log phase vs. stationary phase) and the use of different Mtb strains can also contribute.[2][3]
-
Technical Variability: This encompasses issues like inconsistent liquid handling, incubator fluctuations in temperature and humidity, and "edge effects" in microplates where outer wells evaporate more quickly.[1] The choice of assay medium and its components (e.g., detergents like Tween 80) can also affect compound availability.[1]
-
Compound-Related Variability: The physicochemical properties of the inhibitor itself, such as low aqueous solubility, precipitation in media, or intrinsic fluorescence, are significant sources of error.[1][4]
Q2: What are the essential quality control (QC) measures to ensure data reproducibility?
A2: Implementing robust QC is critical. Key measures include:
-
Assay Validation: Consistently use positive controls (e.g., rifampicin, isoniazid) and negative controls (e.g., DMSO vehicle) on every plate.[5]
-
Standardized Protocols: Adhere strictly to validated and standardized experimental protocols for everything from media preparation to plate reading.
-
Performance Metrics: Calculate and monitor standard assay performance metrics for each run, such as the Z'-factor and coefficient of variation (%CV). A Z'-factor between 0.5 and 1.0 indicates an excellent assay, while a %CV of less than 15% is generally acceptable.[5][6]
-
Regular Calibration: Ensure all equipment, especially pipettes, incubators, and plate readers, is regularly calibrated and maintained.[7]
-
External Quality Assessment (EQA): Participating in EQA programs, where available, provides an external benchmark of your laboratory's performance against others.[7][8][9]
Q3: How does the choice of mycobacterial species (e.g., M. tuberculosis vs. M. smegmatis) impact screening results?
A3: Using model species like M. smegmatis for initial screens can be faster and safer, but it may not identify all potent inhibitors of M. tuberculosis. Studies have shown that a significant percentage of compounds active against M. tuberculosis may be missed when screening against M. smegmatis.[5] Therefore, while model organisms can be useful for preliminary screens, hits should always be confirmed against virulent M. tuberculosis.
Troubleshooting Guides
This section addresses specific experimental problems in a question-and-answer format.
Guide 1: Inconsistent Minimum Inhibitory Concentration (MIC) Values
Q: My MIC values for TI-10 vary significantly between experiments. What could be the cause?
A: Inconsistent MIC values are a common problem. Consider the following troubleshooting steps:
-
Compound Solubility: TI-10 may have poor solubility in your assay medium.[1]
-
Solution: Ensure your DMSO stock is fully dissolved before making dilutions; vortex thoroughly.[1] Visually inspect dilutions for any signs of precipitation. Consider using a phase-contrast microscope to check for microprecipitates.
-
-
Inoculum Preparation: The density and viability of the Mtb culture are critical for reproducible MICs.[1]
-
Solution: Standardize your bacterial suspension to a consistent McFarland standard (e.g., 0.5) before each experiment. Ensure the suspension is homogenous and free of clumps by vortexing with glass beads or passing it through a syringe.[1]
-
-
Plate Incubation and Edge Effects: Evaporation from wells, particularly those on the plate's edge, can concentrate the compound and affect results.[1]
-
Media Components: The composition of the growth medium can influence the compound's activity.
Guide 2: Issues with Host Cell Cytotoxicity Assays
Q: TI-10 is showing high and variable cytotoxicity in my mammalian host cell line (e.g., THP-1, A549). How can I troubleshoot this?
A: Differentiating true anti-mycobacterial activity from host cell toxicity is crucial.
-
Inconsistent Cell Seeding: Uneven cell numbers across wells will lead to variable results.[4]
-
Solution: Ensure you have a single-cell suspension before seeding. Use a hemocytometer or automated cell counter to ensure accurate cell density. Optimize the seeding density so that cells are in the logarithmic growth phase throughout the experiment.[4]
-
-
Poor Cell Health: Stressed or unhealthy cells are more susceptible to compound toxicity.[4]
-
Solution: Use cells with a low passage number and regularly check viability with methods like trypan blue exclusion. Do not let cells become over-confluent before an experiment.[4]
-
-
Assay Artifacts: The chosen cytotoxicity assay (e.g., MTT) might be producing artifacts.
-
Solution: Confirm the results using a secondary cytotoxicity assay that relies on a different mechanism, such as an LDH release assay.[1] This helps rule out interference of the compound with the assay chemistry.
-
-
Therapeutic Index: A compound may be genuinely toxic.
-
Solution: Determine the 50% cytotoxic concentration (CC50) for your host cells and calculate the therapeutic index (TI = CC50 / MIC). A TI of 10 or greater is generally considered promising.[1]
-
Guide 3: Problems with Reporter-Based Assays (e.g., Luciferase, GFP)
Q: I am seeing a high background signal or no signal in my reporter-based mycobacterial growth inhibition assay. How can I fix this?
A: High background or low signal can mask the true inhibitory effect of a compound.
-
Compound Autofluorescence: The inhibitor itself might be fluorescent, interfering with GFP- or other fluorescence-based readouts.[4]
-
Solution: Run a control plate containing only the compound in media to measure its intrinsic fluorescence. If it is significant, you may need to subtract this background signal or switch to a non-fluorescent readout like a luminescence-based assay.[4]
-
-
Media Fluorescence: Components in the culture media can be inherently fluorescent.[4]
-
Solution: Test different media formulations to find one with a lower background fluorescence. Prepare fresh media for each experiment to avoid degradation of components that might increase fluorescence.[4]
-
-
Low Signal (Luminescence): A lack of signal in a luciferase assay can be due to several factors.
-
Solution: Check the viability of your reporter strain. Ensure the luciferase substrate has been stored correctly and is prepared fresh, protected from light. Optimize instrument settings, such as integration time, on the luminometer.[10]
-
Quantitative Data Summary
The following tables provide a summary of key quality control parameters and common factors influencing assay variability.
Table 1: Assay Quality Control Parameters
| Parameter | Symbol | Acceptance Criteria | Purpose |
| Z-Factor | Z' | 0.5 ≤ Z' < 1.0 | Measures the statistical effect size and separation between positive and negative controls.[5][6] |
| Signal to Background Ratio | S/B | > 10 | Indicates the dynamic range of the assay. |
| Coefficient of Variation | %CV | < 15% | Measures the relative variability of replicate samples. |
Table 2: Common Factors Affecting Assay Reproducibility
| Factor | Potential Issue | Recommended Action |
| Compound | Poor solubility, precipitation, autofluorescence.[1][4] | Check solubility, vortex stock, run compound-only controls. |
| Inoculum | Clumping, incorrect density, low viability.[1] | Standardize to McFarland 0.5, ensure homogenous suspension. |
| Microplate | Edge effects, evaporation.[1] | Use plate sealers, fill outer wells with sterile media. |
| Assay Media | Inconsistent composition, component sequestration.[1] | Use a single lot of media/reagents, check for interactions. |
| Incubation | Temperature/humidity fluctuations.[1] | Monitor incubator conditions, ensure uniform environment. |
| Liquid Handling | Pipetting errors, cross-contamination. | Calibrate pipettes, use sterile techniques.[7] |
Experimental Protocols
Protocol 1: Microplate Alamar Blue Assay (MABA) for MIC Determination
This protocol is adapted from standard high-throughput screening methodologies.[11]
-
Compound Preparation: Serially dilute TI-10 in DMSO in a source plate. Transfer a small volume (e.g., 1-2 µL) to a sterile 384-well assay plate using a liquid handling robot or multichannel pipette.
-
Inoculum Preparation: Grow M. tuberculosis H37Rv to mid-log phase in 7H9 broth supplemented with ADC and Tween 80. Adjust the culture to a McFarland standard of 0.5, then dilute it 1:50 in fresh 7H9 media.
-
Inoculation: Add the diluted Mtb culture to the assay plate wells containing the pre-spotted compound. Include positive control wells (e.g., rifampicin) and negative control wells (DMSO only).
-
Incubation: Seal the plate and incubate at 37°C for 5-7 days.
-
Assay Readout: Add Alamar Blue reagent to each well and incubate for another 12-24 hours. Read fluorescence (Excitation: 560 nm, Emission: 590 nm) or absorbance (570 nm and 600 nm).
-
Data Analysis: Calculate the percent inhibition for each concentration relative to the controls. The MIC is defined as the lowest compound concentration that inhibits growth by ≥90%.
Protocol 2: Mammalian Cell Cytotoxicity Assay (MTT)
This protocol outlines a standard method for assessing compound toxicity against a mammalian cell line.
-
Cell Seeding: Seed a 96-well plate with a mammalian cell line (e.g., Vero or THP-1) at a pre-optimized density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell adherence.
-
Compound Addition: Add serial dilutions of TI-10 to the wells. Include a positive control (e.g., doxorubicin) and a negative control (DMSO vehicle).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add MTT reagent to each well and incubate for 4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization: Add solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO control. Determine the CC50 value, which is the compound concentration that reduces cell viability by 50%.
Visualizations
Below are diagrams illustrating key workflows and logical relationships relevant to TB inhibitor screening.
Caption: General experimental workflow for screening a TB inhibitor.
Caption: Troubleshooting flowchart for inconsistent MIC results.
Caption: Hypothetical targeting of cell wall synthesis by TI-10.
References
- 1. benchchem.com [benchchem.com]
- 2. Host and pathogen factors that influence variability of Mycobacterium tuberculosis lipid body content in sputum from patients with tuberculosis: an observational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Variable host–pathogen compatibility in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Identification of novel inhibitors of M. tuberculosis growth using whole cell based high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Screen to Identify Small Molecule Inhibitors of Protein–Protein Interactions in Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. publications.ersnet.org [publications.ersnet.org]
- 8. academic.oup.com [academic.oup.com]
- 9. External Quality Assessment for Tuberculosis Diagnosis and Drug Resistance in the European Union: A Five Year Multicentre Implementation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. High Throughput Screening for Inhibitors of Mycobacterium tuberculosis H37Rv - PMC [pmc.ncbi.nlm.nih.gov]
How to address poor in vivo efficacy of "Tuberculosis inhibitor 10"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering poor in vivo efficacy with "Tuberculosis inhibitor 10". While preclinical data for this compound is promising, discrepancies between in vitro and in vivo results are a common challenge in drug development. This guide offers a structured approach to identifying and addressing potential issues.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
A1: this compound has been shown to inhibit protein synthesis in Mycobacterium tuberculosis by targeting the 50S ribosomal subunit. Its potent in vitro activity is demonstrated by a minimum inhibitory concentration (MIC) of 0.3 µM.
Q2: The initial preclinical data suggested good oral bioavailability. Why might I still be observing poor efficacy in my mouse model?
A2: Several factors can contribute to this discrepancy. These can be broadly categorized into issues related to the compound's formulation and pharmacokinetics (PK), the experimental model, or the development of in vivo resistance. This guide will walk you through troubleshooting each of these areas.
Q3: Could the issue be with my animal model?
A3: It's possible. The choice of mouse strain and the type of infection model (acute vs. chronic) can significantly impact treatment outcomes. For instance, C3HeB/FeJ mice develop caseous necrotic lesions that can be more difficult for drugs to penetrate compared to the cellular lesions in BALB/c mice. Ensure your model is appropriate for the research question.
Q4: Is it possible for Mycobacterium tuberculosis to develop resistance to this compound in vivo?
A4: Yes, the development of drug resistance is a known challenge in tuberculosis treatment. The selective pressure of monotherapy in an in vivo model can lead to the emergence of resistant mutants. It is crucial to assess the susceptibility of bacteria isolated from treated animals.
Troubleshooting Guide
Problem 1: Suboptimal Compound Exposure at the Site of Infection
Poor in vivo efficacy is frequently linked to inadequate drug concentration at the site of infection, primarily the lungs in the case of tuberculosis. This can be due to poor absorption, rapid metabolism, or unfavorable distribution.
Possible Cause 1.1: Poor Aqueous Solubility and Bioavailability
Even with reported oral activity, formulation can be a critical factor.
-
Troubleshooting Steps:
-
Verify Formulation: Ensure the compound is fully solubilized or appropriately suspended in the vehicle before administration.
-
Consider Formulation Enhancement: If solubility is a concern, consider reformulation strategies.
-
Table 1: Formulation Strategies for Poorly Soluble Drugs
| Strategy | Description | Key Considerations |
| Particle Size Reduction | Micronization or nanosizing increases the surface area for dissolution. | Can be achieved through milling or high-pressure homogenization. |
| Solid Dispersions | Dispersing the drug in a hydrophilic carrier to improve dissolution. | Carrier selection is critical for stability and release profile. |
| Lipid-Based Formulations | Solubilizing the drug in lipids, oils, or surfactants. | Can enhance lymphatic absorption, bypassing first-pass metabolism.[1] |
| Prodrug Approach | Modifying the drug molecule to enhance solubility, which is then converted to the active form in vivo. | Requires careful design to ensure efficient conversion at the target site. |
Possible Cause 1.2: Unfavorable Pharmacokinetics (PK)
The compound may be rapidly cleared from circulation or not effectively penetrate lung tissue.
-
Troubleshooting Steps:
-
Conduct a Pharmacokinetic Study: Determine the compound's concentration over time in plasma and, crucially, in lung tissue.
-
Analyze PK Parameters: Assess key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).
-
Experimental Protocol: Murine Pharmacokinetic Analysis
Objective: To determine the pharmacokinetic profile of "this compound" in plasma and lung tissue of infected mice.
Materials:
-
"this compound"
-
Appropriate formulation vehicle
-
BALB/c mice (or other relevant strain), infected with M. tuberculosis
-
Blood collection supplies (e.g., heparinized capillaries)
-
Tissue homogenization equipment
-
LC-MS/MS for bioanalysis
Procedure:
-
Administer a single oral dose of "this compound" to a cohort of infected mice.
-
At predetermined time points (e.g., 0.5, 1, 2, 4, 8, and 24 hours post-dose), collect blood samples via retro-orbital or tail-vein bleed.
-
At the same time points, euthanize a subset of mice and harvest lung tissue.
-
Process blood samples to separate plasma.
-
Homogenize lung tissue in a suitable buffer.
-
Extract the drug from plasma and lung homogenates.
-
Quantify the concentration of "this compound" using a validated LC-MS/MS method.
-
Plot concentration-time curves and calculate key PK parameters.
Problem 2: Discrepancy Between In Vitro and In Vivo Bacterial Response
The complex environment within the host can alter the bacterium's susceptibility to the drug.
Possible Cause 2.1: Intracellular Activity
M. tuberculosis is an intracellular pathogen. Poor penetration into infected macrophages can limit drug efficacy.
-
Troubleshooting Steps:
-
Perform a Macrophage Infection Assay: Assess the activity of "this compound" against M. tuberculosis within infected macrophages in vitro.
-
Possible Cause 2.2: Bacterial Dormancy and Non-replicating Persisters
The drug may be less effective against the slow-growing or non-replicating bacteria often found within granulomas.
-
Troubleshooting Steps:
-
Utilize a Chronic Infection Model: Efficacy studies in a chronic infection model (e.g., C3HeB/FeJ mice) can provide insights into the drug's activity against persistent bacteria.
-
Problem 3: Emergence of Drug Resistance
Monotherapy can select for resistant bacterial populations.
-
Troubleshooting Steps:
-
Isolate Bacteria from Treated Animals: At the end of the efficacy study, culture lung homogenates from treated and untreated mice.
-
Determine MIC of Isolates: Perform MIC testing on individual colonies isolated from the treated group to check for a shift in susceptibility compared to the original strain and isolates from the control group.
-
Visualizing the Troubleshooting Workflow
The following diagram outlines the logical steps for troubleshooting poor in vivo efficacy.
Caption: Troubleshooting workflow for poor in vivo efficacy.
Signaling Pathway: Mechanism of Action of this compound
The following diagram illustrates the mechanism of action of "this compound".
Caption: Mechanism of action of this compound.
References
"Tuberculosis inhibitor 10" stability in different experimental media
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and handling of Tuberculosis Inhibitor 10 in various experimental media.
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for preparing stock solutions of this compound?
For optimal solubility and stability, we recommend dissolving this compound in 100% dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM). Ensure the DMSO is anhydrous and of high purity to prevent degradation of the compound.
2. How should I store stock solutions and aliquots of this compound?
Stock solutions (in DMSO) should be stored at -20°C or -80°C to maximize long-term stability. We recommend preparing single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation of the inhibitor and the introduction of moisture.
3. What is the stability of this compound in common aqueous buffers and cell culture media?
The stability of this compound is dependent on the specific medium, temperature, and duration of incubation. The compound is generally less stable in aqueous solutions compared to DMSO stocks. For aqueous-based experiments, it is advisable to prepare fresh dilutions from the DMSO stock solution immediately before use.
4. How can I assess the stability of this compound in my specific experimental setup?
The most reliable method for assessing stability is to use analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can separate the parent compound from any potential degradants, allowing for accurate quantification of the remaining active inhibitor over time.
Troubleshooting Guide
Issue: I am observing inconsistent or lower-than-expected activity of this compound in my assays.
-
Potential Cause 1: Inhibitor Degradation. The inhibitor may be degrading in your experimental medium.
-
Solution: Prepare fresh dilutions of the inhibitor from a frozen DMSO stock immediately before each experiment. Minimize the time the inhibitor spends in aqueous solution prior to its addition to the assay. Consider performing a time-course experiment to determine the window of stability in your specific medium.
-
-
Potential Cause 2: Freeze-Thaw Cycles. Repeated freezing and thawing of the stock solution can lead to degradation.
-
Solution: Aliquot the DMSO stock solution into single-use vials after initial preparation to avoid multiple freeze-thaw cycles.
-
-
Potential Cause 3: Adsorption to Plastics. Small molecule inhibitors can sometimes adsorb to the surface of plastic labware, reducing the effective concentration.
-
Solution: Consider using low-adhesion microplates and polypropylene (B1209903) tubes. Including a low concentration of a non-ionic surfactant like Tween-20 (e.g., 0.01%) or a carrier protein such as Bovine Serum Albumin (BSA) (e.g., 0.1%) in your assay buffer can help mitigate this issue.
-
Stability Data
The following tables summarize the stability of this compound in various experimental media at different temperatures. The stability was assessed by measuring the percentage of the parent compound remaining at various time points using HPLC-MS.
Table 1: Stability in Common Buffers at 37°C
| Time Point | % Remaining in PBS (pH 7.4) | % Remaining in Tris-HCl (pH 7.4) |
| 0 h | 100% | 100% |
| 2 h | 98.2% | 99.1% |
| 6 h | 92.5% | 95.3% |
| 12 h | 85.1% | 88.7% |
| 24 h | 74.3% | 79.8% |
Table 2: Stability in Cell Culture Media at 37°C
| Time Point | % Remaining in DMEM + 10% FBS | % Remaining in RPMI-1640 + 10% FBS |
| 0 h | 100% | 100% |
| 6 h | 96.8% | 97.2% |
| 12 h | 91.4% | 92.8% |
| 24 h | 83.2% | 85.6% |
| 48 h | 70.5% | 73.1% |
Table 3: Impact of Storage Temperature on Aqueous Solution Stability (in PBS, pH 7.4)
| Time Point | % Remaining at 4°C | % Remaining at Room Temp (22°C) |
| 0 h | 100% | 100% |
| 24 h | 97.6% | 88.4% |
| 48 h | 94.1% | 78.9% |
| 72 h | 90.3% | 69.2% |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound
-
Equilibrate the vial containing the lyophilized powder of this compound to room temperature.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration based on the amount of compound provided.
-
Add the calculated volume of anhydrous, high-purity DMSO to the vial.
-
Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming (to 37°C) or sonication can be used if necessary.
-
Dispense the stock solution into single-use aliquots in polypropylene tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: General Procedure for Assessing Stability via HPLC-MS
-
Prepare a fresh working solution of this compound in the desired experimental medium (e.g., PBS, DMEM) at the target concentration by diluting the DMSO stock.
-
Immediately take a sample for the 0-hour time point (T=0).
-
Incubate the remaining solution under the desired experimental conditions (e.g., 37°C in a cell culture incubator).
-
At each subsequent time point (e.g., 2, 6, 12, 24 hours), collect an aliquot of the solution.
-
Quench any potential enzymatic degradation by adding an equal volume of cold acetonitrile (B52724) containing an internal standard.
-
Centrifuge the samples to precipitate any proteins or salts.
-
Analyze the supernatant by HPLC-MS to quantify the peak area of the parent compound relative to the internal standard.
-
Calculate the percentage of the remaining parent compound at each time point relative to the T=0 sample.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Mitigating the toxicity of "Tuberculosis inhibitor 10" in animal models
This technical support center provides guidance for researchers, scientists, and drug development professionals working with "Tuberculosis inhibitor 10" in animal models. The information provided is intended to assist in mitigating potential toxicity and to offer a framework for experimental design and troubleshooting.
Disclaimer: Publicly available data on the in vivo toxicity of "this compound" is limited. The following troubleshooting guides, experimental protocols, and data are based on established practices for the preclinical assessment of novel anti-tuberculosis agents and the known mechanism of action of "this compound" and its partner drug, para-aminosalicylic acid (PAS).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of "this compound"?
A1: "this compound" is a potential antimycobacterial drug sensitizer.[1] It exhibits a moderate inhibitory effect on the enzymatic activity of a flavin-independent 5,10-methylenetetrahydrofolate reductase (MTHFR) in mycobacteria.[1][2] This enzyme is crucial for the folate biosynthesis pathway, which is essential for producing precursors for DNA synthesis. By inhibiting MTHFR, "this compound" enhances the antimycobacterial activity of para-aminosalicylic acid (PAS).[1][2]
Q2: What is the role of para-aminosalicylic acid (PAS) and how does it relate to "this compound"?
A2: PAS is a second-line anti-tuberculosis drug that also targets the folate pathway.[3][4] It acts as a prodrug, being incorporated into the folate pathway to produce an antimetabolite that inhibits dihydrofolate reductase (DHFR).[3][4] Since both "this compound" and PAS target the same metabolic pathway, their combined use can lead to a synergistic effect, potentially allowing for lower, less toxic doses of PAS.
Q3: What are the known or anticipated toxicities associated with "this compound"?
A3: As of the latest available information, specific in vivo toxicity data for "this compound" has not been published. However, based on the toxicities of other anti-tuberculosis drugs, particularly those affecting metabolic pathways, potential adverse effects to monitor in animal models could include hepatotoxicity, nephrotoxicity, gastrointestinal disturbances, and hematological abnormalities. The partner drug, PAS, is known to cause side effects such as nausea, abdominal pain, and diarrhea.[5]
Q4: What animal models are appropriate for studying the efficacy and toxicity of "this compound"?
A4: The mouse is the most common and economical animal model for the initial evaluation of anti-tuberculosis drug candidates.[6] Guinea pigs and rabbits can also be used as they may recapitulate certain aspects of human tuberculosis pathology more closely.[6] For toxicity studies, rodents (mice and rats) are typically used for acute and chronic toxicity assessments.
Q5: How can I mitigate potential hepatotoxicity in my animal studies?
A5: Consider co-administration of hepatoprotective agents, although this requires careful validation to ensure no interference with the efficacy of "this compound". Dose reduction and optimization of the dosing schedule are primary strategies. Regular monitoring of liver function markers in the blood (e.g., ALT, AST, bilirubin) is crucial.
Troubleshooting Guides
Issue 1: Unexpected Animal Mortality or Severe Morbidity
| Potential Cause | Troubleshooting Steps |
| Acute Toxicity of "this compound" | 1. Immediately halt the study and perform a thorough necropsy on deceased animals to identify gross pathological changes. 2. Conduct a dose-range finding study with smaller cohorts to establish the maximum tolerated dose (MTD). 3. Review the formulation and vehicle to ensure there are no precipitation or solubility issues that could lead to acute toxicity. |
| Vehicle-Related Toxicity | 1. Administer the vehicle alone to a control group of animals to assess its toxicity profile. 2. If the vehicle is toxic, explore alternative, well-tolerated vehicles for the specific route of administration. |
| Interaction with PAS | 1. Conduct a study with "this compound" as a monotherapy to determine its intrinsic toxicity. 2. Evaluate the toxicity of the PAS dose being used in a separate cohort. 3. If the combination is more toxic, consider a dose reduction of one or both compounds. |
Issue 2: Elevated Liver Enzymes in Blood Samples
| Potential Cause | Troubleshooting Steps |
| Drug-Induced Liver Injury (DILI) | 1. Perform histopathological analysis of liver tissue to assess for hepatocellular necrosis, cholestasis, or steatosis. 2. Reduce the dose of "this compound" and/or PAS. 3. Increase the frequency of liver enzyme monitoring to track the progression of injury. |
| Underlying Health Status of Animals | 1. Ensure that the animals are sourced from a reputable vendor and are specific-pathogen-free (SPF). 2. Acclimatize animals to the facility for an adequate period before the start of the experiment. |
Quantitative Data Summary
The following tables present hypothetical data to illustrate how to structure and present toxicity findings for a novel compound like "this compound".
Table 1: Acute Toxicity of "this compound" in Mice (Single Dose)
| Dose (mg/kg) | Number of Animals | Mortality (%) | Clinical Signs Observed |
| 50 | 5 | 0 | No observable adverse effects |
| 100 | 5 | 0 | Lethargy within 2 hours post-dose |
| 200 | 5 | 20 | Lethargy, piloerection |
| 400 | 5 | 60 | Severe lethargy, ataxia, mortality within 24 hours |
| 800 | 5 | 100 | Mortality within 4 hours |
Table 2: Liver Function Tests in Rats after 14-Day Repeated Dosing
| Treatment Group | Dose (mg/kg/day) | ALT (U/L) | AST (U/L) | Total Bilirubin (mg/dL) |
| Vehicle Control | 0 | 35 ± 5 | 80 ± 10 | 0.2 ± 0.05 |
| This compound | 25 | 40 ± 7 | 85 ± 12 | 0.2 ± 0.06 |
| This compound | 50 | 75 ± 15 | 150 ± 25 | 0.3 ± 0.08 |
| This compound + PAS | 50 + 100 | 95 ± 20 | 180 ± 30 | 0.4 ± 0.1 |
| p < 0.05, *p < 0.01 compared to Vehicle Control |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Determination in Mice
-
Animal Model: Male and female BALB/c mice, 6-8 weeks old.
-
Groups: Start with a minimum of 3 dose levels of "this compound" based on in vitro efficacy data. Include a vehicle control group.
-
Dosing: Administer a single dose via the intended clinical route (e.g., oral gavage).
-
Observation: Monitor animals for clinical signs of toxicity (e.g., changes in weight, behavior, appearance) and mortality for at least 7 days.
-
Endpoint: The MTD is defined as the highest dose that does not cause mortality or serious morbidity.
Protocol 2: 14-Day Repeated Dose Toxicity Study in Rats
-
Animal Model: Male and female Sprague-Dawley rats, 8-10 weeks old.
-
Groups:
-
Group 1: Vehicle control
-
Group 2: Low dose "this compound"
-
Group 3: Mid dose "this compound"
-
Group 4: High dose "this compound"
-
Group 5: High dose "this compound" + PAS
-
-
Dosing: Administer the compounds daily for 14 days.
-
Monitoring: Record body weight and clinical signs daily. Collect blood samples on day 7 and day 15 for hematology and clinical chemistry analysis.
-
Terminal Procedures: At the end of the study, perform a full necropsy, weigh major organs, and collect tissues for histopathological examination.
Visualizations
Signaling Pathway
Caption: "this compound" and PAS target the folate pathway.
Experimental Workflow
Caption: General workflow for in vivo toxicity assessment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of the Mechanism of Action of a Critical Tuberculosis Drug ♦: para-Aminosalicylic Acid Is a Prodrug Targeting Dihydrofolate Reductase in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. para-Aminosalicylic Acid Is a Prodrug Targeting Dihydrofolate Reductase in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Aminosalicylic acid - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Formulation of Tuberculosis Inhibitor 10 for Preclinical Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming the formulation challenges associated with "Tuberculosis inhibitor 10" for preclinical studies. Given its poor aqueous solubility, careful consideration of formulation strategies is critical for obtaining reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary formulation challenges with this compound?
A1: The main challenge in formulating this compound stems from its low aqueous solubility (<0.1 mg/mL), which is common for new chemical entities.[1] This hydrophobicity can lead to several issues in preclinical studies, including:
-
Difficulty in preparing stock solutions at desired concentrations.
-
Precipitation of the compound in aqueous-based cellular or in vivo systems.
-
Inaccurate and poorly reproducible results in biological assays.
-
Low and variable oral bioavailability in animal models.
Q2: What are the key physicochemical properties of this compound to consider for formulation development?
A2: Understanding the physicochemical properties is the first step in designing an appropriate formulation. Key properties for this compound are summarized below.
| Property | Value | Significance for Formulation |
| Molecular Formula | C₁₇H₁₀F₃N₂O₄S₂ | Provides the exact mass for concentration calculations. |
| Molecular Weight | 443.4 g/mol | Essential for preparing solutions of specific molarity. |
| LogP | 3.8 | Indicates high lipophilicity and consequently low aqueous solubility. |
| Water Solubility | <0.1 mg/mL | Confirms the need for solubility enhancement techniques.[1] |
| pKa | 7.2 (weakly acidic) | Suggests that solubility may be influenced by the pH of the formulation vehicle. |
| DMSO Solubility | Up to 50 mM | Indicates that DMSO is a suitable solvent for preparing concentrated stock solutions. |
Q3: How should I prepare a stock solution of this compound?
A3: Due to its poor aqueous solubility, a high-concentration stock solution should be prepared in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a suitable choice, as this compound is soluble in DMSO up to 50 mM. For long-term storage, it is recommended to prepare aliquots of the stock solution and store them at -20°C or -80°C to minimize freeze-thaw cycles, which could affect the compound's stability and solubility.[2]
Q4: What is the maximum recommended concentration of DMSO in my final in vitro assay?
A4: To avoid solvent-induced artifacts or toxicity in cell-based assays, the final concentration of DMSO should be kept as low as possible, typically below 0.5%, and ideally below 0.1%.[3] It is crucial to include a vehicle control (media with the same final DMSO concentration) in your experiments to account for any effects of the solvent itself.
Q5: What are some suitable formulation strategies for in vivo preclinical studies of this compound?
A5: For oral administration in preclinical studies, simple solutions or suspensions are often the first approach.[4] Given the low aqueous solubility of this compound, a suspension is a likely starting point. For intravenous administration, the compound must be fully solubilized.[4] Common strategies include:
-
Co-solvent systems: Using a mixture of a water-miscible organic solvent (like PEG 400, propylene (B89431) glycol) and water can increase solubility.
-
Surfactant-based systems: Surfactants such as Tween 80 or Cremophor EL can be used to create micellar solutions that encapsulate the hydrophobic compound.
-
Lipid-based formulations: For highly lipophilic compounds, lipid-based systems like self-emulsifying drug delivery systems (SEDDS) can enhance oral absorption.[5][6]
-
Nanosuspensions: Reducing the particle size of the compound to the nanometer range can significantly increase its dissolution rate and bioavailability.[4]
Troubleshooting Guides
Issue 1: My this compound precipitates when I add the DMSO stock to my aqueous buffer or cell culture medium.
This is a common issue known as "crashing out" and occurs when the compound's concentration exceeds its solubility limit in the final aqueous environment.[3]
-
Possible Cause: The final concentration of the inhibitor is too high for its aqueous solubility.
-
Solution: Reduce the final working concentration of this compound. You can perform a solubility test in your specific aqueous medium to determine the maximum soluble concentration.
-
-
Possible Cause: Rapid solvent exchange upon dilution.
-
Solution: Instead of adding the concentrated DMSO stock directly to the full volume of aqueous buffer, perform serial dilutions. First, create an intermediate dilution of the stock in your aqueous buffer, and then add this to the final volume. Always add the DMSO stock to the aqueous solution while vortexing to ensure rapid mixing.[4]
-
-
Possible Cause: The temperature of the aqueous medium is too low.
-
Solution: Use pre-warmed (37°C) buffer or cell culture medium, as solubility often increases with temperature.[3]
-
Issue 2: I am observing inconsistent results in my in vitro assays.
Inconsistent results are often linked to the poor solubility and potential precipitation of the test compound, leading to variations in the effective concentration.
-
Possible Cause: The compound is not fully dissolved in the stock solution.
-
Solution: Before use, ensure your DMSO stock solution is completely clear. If you observe any crystals, gently warm the vial and vortex until fully dissolved.
-
-
Possible Cause: The compound is precipitating over the course of the experiment.
-
Solution: Visually inspect your assay plates under a microscope for any signs of compound precipitation. If precipitation is observed, consider the troubleshooting steps for precipitation mentioned above. You may also need to include a non-ionic detergent like Tween 80 (at a low concentration, e.g., 0.01%) in your assay buffer to help maintain solubility.
-
-
Possible Cause: Instability of the compound in the assay medium.
-
Solution: While specific stability data for this compound is limited, benzothiazinones can be susceptible to degradation.[7] Consider the duration of your assay and whether the compound needs to be replenished with fresh media changes for longer experiments.
-
Issue 3: Low or variable bioavailability is observed in in vivo animal studies.
The poor aqueous solubility and high lipophilicity of this compound are likely to result in low oral bioavailability.
-
Possible Cause: Poor dissolution in the gastrointestinal tract.
-
Solution: Consider formulation strategies that enhance dissolution, such as creating a nanosuspension or a solid dispersion of the compound.
-
-
Possible Cause: The compound has high first-pass metabolism.
-
Solution: While not directly a formulation issue, understanding the metabolic stability of the compound is important. If first-pass metabolism is high, alternative routes of administration (e.g., intravenous, intraperitoneal) may be necessary for initial efficacy studies.[8]
-
-
Possible Cause: The formulation is not optimized for absorption.
Experimental Protocols
Protocol 1: Preparation of a DMSO Stock Solution and Dilution for In Vitro Assays
Materials:
-
This compound (solid powder)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Aqueous buffer or cell culture medium (pre-warmed to 37°C)
Procedure:
-
Stock Solution Preparation (e.g., 10 mM): a. Accurately weigh the required amount of this compound powder. b. Calculate the volume of DMSO needed to achieve the desired stock concentration (e.g., 10 mM). c. Add the calculated volume of DMSO to the vial containing the compound. d. Vortex thoroughly for 1-2 minutes until the solid is completely dissolved. If necessary, briefly sonicate in a water bath to aid dissolution. e. Visually inspect the solution to ensure it is clear and free of particulates. f. Aliquot the stock solution into smaller volumes for single use and store at -20°C or -80°C.
-
Dilution for In Vitro Assay (e.g., to a final concentration of 1 µM): a. Prepare an intermediate dilution of the 10 mM stock solution in DMSO (e.g., 1 mM). b. Add a small volume of the 1 mM intermediate DMSO stock to the pre-warmed aqueous buffer or cell culture medium while gently vortexing. For example, add 1 µL of the 1 mM stock to 1 mL of medium to achieve a final concentration of 1 µM with 0.1% DMSO. c. Visually inspect the final solution for any signs of precipitation before adding it to your cells.
Protocol 2: Preparation of a Simple Suspension for Oral Gavage in Rodents
Materials:
-
This compound (solid powder)
-
Suspending vehicle (e.g., 0.5% w/v carboxymethylcellulose [CMC] in water, 1% Tween 80 in water)
-
Mortar and pestle or homogenizer
-
Stir plate and magnetic stir bar
Procedure:
-
Vehicle Preparation: Prepare the desired suspending vehicle (e.g., dissolve 0.5 g of CMC in 100 mL of purified water with stirring).
-
Compound Preparation: Accurately weigh the required amount of this compound for the desired final concentration (e.g., 10 mg/mL).
-
Wetting the Powder: Place the weighed powder in a mortar and add a small amount of the vehicle to form a smooth paste. This prevents clumping.
-
Suspension Formation: Gradually add the remaining vehicle to the paste while continuously triturating or homogenizing until a uniform suspension is formed.
-
Homogenization: For a more uniform suspension, use a mechanical homogenizer.
-
Storage and Use: Store the suspension in a tightly sealed container at 2-8°C. Before each use, ensure the suspension is thoroughly re-suspended by vortexing or stirring to guarantee uniform dosing.
Visualizations
Caption: Formulation selection workflow for this compound.
Caption: Troubleshooting workflow for compound precipitation.
References
- 1. Mechanism of Action of Mycobacterium tuberculosis Gyrase Inhibitors: A Novel Class of Gyrase Poisons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isoniazid - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Lipophilic salts of poorly soluble compounds to enable high-dose lipidic SEDDS formulations in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. First-in-human study of the benzothiazinone and DprE1 inhibitor BTZ-043, a novel drug candidate for the treatment of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. symmetric.events [symmetric.events]
Technical Support Center: Enhancing the Selectivity of Tuberculosis Inhibitor 10
Welcome to the technical support center for "Tuberculosis Inhibitor 10" (TI-10). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the experimental validation and optimization of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to enhance the selectivity of TI-10 for its intended target, the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA).
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound (TI-10) and why is selectivity important?
A1: The primary molecular target of TI-10 is the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA). InhA is a critical enzyme in the type II fatty acid synthase (FAS-II) pathway, which is responsible for the biosynthesis of mycolic acids.[1][2] Mycolic acids are essential components of the mycobacterial cell wall, and their disruption leads to bacterial death.[3] Selectivity is crucial to minimize off-target effects, which can lead to cellular toxicity and adverse side effects in a therapeutic context. By ensuring TI-10 is highly selective for mycobacterial InhA over host enzymes, its therapeutic window can be widened.
Q2: My TI-10 analog shows potent inhibition of InhA but also inhibits the human fatty acid synthase (hFAS). What are the initial steps to improve selectivity?
A2: A common strategy to enhance selectivity is to exploit structural differences between the target and off-target enzymes. While the overall fold of reductases can be similar, there are often subtle differences in the active site or nearby allosteric pockets.[4] Consider the following initial steps:
-
Structural Analysis: If available, compare the crystal structures of M. tuberculosis InhA and hFAS. Identify non-conserved residues in or near the TI-10 binding site.
-
Structure-Activity Relationship (SAR) Studies: Synthesize a small library of TI-10 analogs with modifications aimed at interacting with these non-conserved residues. The goal is to introduce moieties that are sterically or electrostatically favored by InhA but disfavored by hFAS.
Q3: What are some advanced strategies to improve the selectivity of TI-10?
A3: Beyond basic SAR, several advanced chemical biology strategies can be employed:
-
Exploiting Atropisomerism: Atropisomers are stereoisomers that arise from restricted rotation around a single bond. It's possible that only one atropisomer of TI-10 is responsible for the desired activity against InhA, while the other may contribute to off-target effects. Synthesizing and testing stable, non-interconverting atropisomers can lead to a significant increase in selectivity.
-
Targeting Allosteric Sites: Instead of competing with the natural substrate in the active site, consider designing analogs that bind to a less conserved allosteric site.[4] Allosteric inhibitors can offer higher selectivity due to the greater sequence and structural diversity of these sites compared to the highly conserved active sites.[4]
Q4: How can I comprehensively profile the selectivity of my most promising TI-10 analogs?
A4: A comprehensive selectivity profile is essential for progressing a compound. A tiered approach is often most efficient:
-
Primary and Orthogonal Assays: Confirm the on-target activity using a primary biochemical assay and a secondary, orthogonal assay to rule out artifacts.
-
Broad Panel Screening: Screen your analog against a broad panel of related human enzymes (e.g., a panel of human reductases and dehydrogenases). Commercial services are available for this.
-
Cell-Based Assays: Assess the activity of your compound in a cellular context. This can involve using M. tuberculosis-infected macrophage models to evaluate efficacy and toxicity simultaneously.
Troubleshooting Guides
Problem 1: High Variability in IC50 Values for InhA Inhibition
| Potential Cause | Troubleshooting Steps |
| Compound Solubility | Ensure TI-10 is fully dissolved in the assay buffer. The final concentration of the solvent (e.g., DMSO) should be consistent across all wells and kept low (typically <1%). |
| Enzyme Stability | Verify the stability and activity of your InhA enzyme preparation. Perform control experiments with a known InhA inhibitor to ensure the enzyme is active. |
| Assay Conditions | Optimize assay parameters such as incubation time, substrate concentration, and buffer components. Ensure that the reaction is in the linear range. |
Problem 2: Discrepancy Between Biochemical Potency and Cellular Activity
| Potential Cause | Troubleshooting Steps |
| Cell Permeability | The compound may have poor permeability across the mycobacterial cell wall. Consider performing cell-based permeability assays or modifying the compound to improve its physicochemical properties (e.g., lipophilicity). |
| Efflux Pumps | TI-10 might be a substrate for mycobacterial efflux pumps, reducing its intracellular concentration. Test for synergy with known efflux pump inhibitors. |
| Compound Metabolism | The compound may be metabolized or inactivated within the cellular environment. Perform stability assays in the presence of cell lysates or in the culture medium. |
Problem 3: Off-Target Cytotoxicity Observed in Macrophage Models
| Potential Cause | Troubleshooting Steps |
| Inhibition of Host Enzymes | The compound may be inhibiting essential host enzymes. A broad selectivity panel should help identify potential off-targets. |
| Mitochondrial Toxicity | Assess mitochondrial function in the presence of the compound using assays such as the MTT or Seahorse assays. |
| Reactive Metabolites | The compound may be forming reactive metabolites. Investigate this possibility through metabolic profiling studies. |
Experimental Protocols
Protocol 1: InhA Enzymatic Assay (Spectrophotometric)
This assay measures the decrease in absorbance at 340 nm corresponding to the oxidation of NADH, the co-substrate for InhA.
Materials:
-
Purified recombinant M. tuberculosis InhA
-
NADH
-
2-trans-dodecenoyl-CoA (substrate)
-
Tricine buffer, pH 7.5
-
This compound (TI-10) and analogs
-
96-well UV-transparent microplates
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a stock solution of TI-10 and its analogs in 100% DMSO.
-
In a 96-well plate, add 2 µL of the inhibitor dilutions (or DMSO for control).
-
Add 188 µL of the assay mixture containing Tricine buffer, NADH (final concentration 150 µM), and InhA (final concentration 25 nM).
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 10 µL of the substrate, 2-trans-dodecenoyl-CoA (final concentration 100 µM).
-
Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10 minutes.
-
Calculate the initial reaction velocity for each concentration of the inhibitor.
-
Plot the percentage of inhibition versus the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Differential Scanning Fluorimetry (DSF) for Target Engagement
DSF measures the thermal stability of a protein, which often increases upon ligand binding. This can be used to confirm direct binding of TI-10 to InhA.
Materials:
-
Purified recombinant InhA
-
SYPRO Orange dye (5000x stock in DMSO)
-
HEPES buffer, pH 7.5
-
TI-10 and analogs
-
Real-time PCR instrument with a thermal ramping feature
Procedure:
-
Prepare a master mix containing InhA (final concentration 2 µM) and SYPRO Orange dye (final concentration 5x) in HEPES buffer.
-
Aliquot 24 µL of the master mix into each well of a 96-well PCR plate.
-
Add 1 µL of TI-10 dilutions (or DMSO for control) to the wells.
-
Seal the plate and centrifuge briefly.
-
Place the plate in a real-time PCR instrument.
-
Set up a thermal ramp from 25 °C to 95 °C with a ramp rate of 1 °C/minute.
-
Monitor the fluorescence of SYPRO Orange during the temperature ramp.
-
The melting temperature (Tm) is the midpoint of the unfolding transition. A significant shift in Tm in the presence of the inhibitor indicates direct binding.
Quantitative Data Summary
Table 1: Selectivity Profile of TI-10 and Optimized Analog TI-10-opt
| Compound | InhA IC50 (nM) | hFAS IC50 (nM) | Selectivity Index (hFAS/InhA) |
| TI-10 | 50 | 500 | 10 |
| TI-10-opt | 45 | >50,000 | >1,111 |
Table 2: Thermal Shift Data from DSF Assay
| Compound | InhA Tm (°C) | ΔTm (°C) |
| DMSO Control | 55.2 | - |
| TI-10 (10 µM) | 59.8 | +4.6 |
| TI-10-opt (10 µM) | 62.5 | +7.3 |
Visualizations
Caption: Mycolic acid biosynthesis pathway and the role of InhA.
Caption: Workflow for enhancing inhibitor selectivity.
Caption: Concept of atropisomers and differential activity.
References
- 1. uniprot.org [uniprot.org]
- 2. Inhibition of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase InhA by arylamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct inhibitors of InhA active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase InhA by arylamides - PubMed [pubmed.ncbi.nlm.nih.gov]
"Tuberculosis inhibitor 10" experimental controls and best practices
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing "Tuberculosis Inhibitor 10" in their experiments. The following information is designed to offer best practices and solutions to common challenges encountered during the screening and characterization of novel anti-tuberculosis agents.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: While the precise target is under continued investigation, preliminary data suggest that this compound may interfere with the synthesis of the mycobacterial cell wall.[1][2] This is a common target for anti-tuberculosis drugs, as the mycobacterial cell wall is a unique and essential structure for the survival and virulence of Mycobacterium tuberculosis.[1]
Q2: What are the recommended starting concentrations for in vitro assays?
A2: For initial screening, it is advisable to use a broad concentration range to determine the potency of the inhibitor. A common starting point is a serial dilution from 100 µM down to 0.1 µM. The selection of the concentration range should also be informed by the solubility of the compound in the chosen assay medium.
Q3: How should I prepare the stock solution of this compound?
A3: It is recommended to prepare a high-concentration stock solution in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO). Ensure the final concentration of DMSO in the assay does not exceed a level that affects mycobacterial growth (typically ≤1%).
Troubleshooting Guides
Problem 1: High variability in Minimum Inhibitory Concentration (MIC) results.
-
Possible Cause: Inconsistent inoculum preparation.
-
Solution: Ensure the M. tuberculosis culture is in the mid-log phase of growth and adjust the turbidity to a 0.5 McFarland standard before inoculating the microtiter plates.[1]
-
-
Possible Cause: Compound precipitation.
-
Solution: Visually inspect the wells for any precipitation. If observed, consider using a lower starting concentration or a different solvent for the stock solution.
-
-
Possible Cause: Contamination.
-
Solution: Include a sterility control (no bacteria) to check for contamination of the medium or compound.[1]
-
Problem 2: No inhibition of mycobacterial growth observed.
-
Possible Cause: The inhibitor is not effective against the tested strain.
-
Solution: Confirm the activity of the compound against a known susceptible strain, such as M. tuberculosis H37Rv.
-
-
Possible Cause: Compound degradation.
-
Solution: Prepare fresh stock solutions of the inhibitor for each experiment. Store the stock solution at an appropriate temperature (e.g., -20°C or -80°C) and protect it from light if it is photosensitive.
-
-
Possible Cause: Incorrect assay setup.
-
Solution: Double-check all steps of the experimental protocol, including the preparation of reagents, incubation times, and temperature.
-
Experimental Protocols & Data
Mycobacterial Growth Inhibition Assay (MGIA)
This assay is a fundamental method to determine the in vitro efficacy of a potential anti-tuberculosis compound.[3][4][5]
Detailed Methodology:
-
Inoculum Preparation: Culture M. tuberculosis H37Rv to a mid-log phase and adjust the turbidity to a 0.5 McFarland standard.[1]
-
Plate Setup: In a 96-well microtiter plate, add serial dilutions of this compound. Include a growth control (no inhibitor) and a sterility control (no bacteria).[1]
-
Inoculation: Inoculate each well with the prepared bacterial suspension.[1]
-
Incubation: Seal the plates and incubate at 37°C for 7-14 days.[1]
-
Result Interpretation: The MIC is the lowest concentration of the inhibitor that completely prevents visible growth.[1] Growth can be assessed visually or by measuring optical density.[1]
Table 1: Comparative Efficacy of Anti-Tuberculosis Agents
| Inhibitor Class | Specific Compound | Target | MIC (µg/mL) |
| Experimental | Inhibitor 10 | Putative Cell Wall Synthesis | To be determined |
| First-Line Anti-TB Drug | Isoniazid | InhA (Mycolic Acid Synthesis) | 0.02 - 0.2 |
| First-Line Anti-TB Drug | Rifampicin | RNA Polymerase | 0.002 - 64 |
| First-Line Anti-TB Drug | Ethambutol | Arabinosyltransferase | 0.5 - 2.0 |
| Second-Line Anti-TB Drug | Bedaquiline | ATP Synthase | 0.03 - 0.12 |
Note: MIC values can vary depending on the strain and specific experimental conditions.[1]
Visualizations
Experimental Workflow: Mycobacterial Growth Inhibition Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Signaling Pathway: Putative Mechanism of Action
Caption: Putative mechanism of action for this compound.
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for variable MIC results.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The in vitro direct mycobacterial growth inhibition... | F1000Research [f1000research.com]
- 4. The in vitro direct mycobacterial growth inhibition assay (MGIA) for the early evaluation of TB vaccine candidates and assessment of protective immunity: a protocol for non-human primate cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro mycobacterial growth inhibition assays: A tool for the assessment of protective immunity and evaluation of tuberculosis vaccine efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of a Novel DprE1 Inhibitor and Isoniazid in the Fight Against Tuberculosis
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) underscores the urgent need for novel therapeutic agents with alternative mechanisms of action to the current standard of care. This guide provides a detailed comparative analysis of a promising new class of antitubercular agents, represented here by "Tuberculosis Inhibitor 10" (a potent inhibitor of decaprenylphosphoryl-β-D-ribose 2'-epimerase, DprE1), against the first-line drug, isoniazid (B1672263). This comparison is based on their distinct mechanisms of action, in vitro efficacy, cytotoxicity profiles, and preclinical data.
Introduction to the Compounds
Isoniazid (INH) has been a cornerstone of tuberculosis treatment for decades. It is a prodrug that, once activated by the mycobacterial catalase-peroxidase enzyme KatG, inhibits the synthesis of mycolic acids, which are essential components of the Mycobacterium tuberculosis cell wall. Its potent bactericidal activity against actively replicating bacilli has made it a critical component of combination therapy. However, the rise of INH-resistant strains, often due to mutations in the katG gene, poses a significant challenge to effective TB control.
This compound represents a new generation of antitubercular candidates belonging to the benzothiazinone class, which includes compounds like BTZ043 and PBTZ169. These molecules target a novel enzyme, DprE1, which is crucial for the biosynthesis of the mycobacterial cell wall component, arabinogalactan. By irreversibly inhibiting DprE1, these compounds disrupt the formation of the cell wall, leading to rapid bactericidal activity. A key advantage of this class of inhibitors is their potent activity against both drug-susceptible and drug-resistant strains of M. tuberculosis, including those resistant to isoniazid.
Mechanism of Action
The fundamental difference between Isoniazid and this compound lies in their molecular targets and modes of action within the mycobacterial cell.
Isoniazid's mechanism involves a multi-step process that ultimately disrupts mycolic acid synthesis.
This compound (DprE1 Inhibitor) targets a different, yet equally critical, pathway in cell wall synthesis.
Quantitative Data Summary
The following tables summarize the in vitro efficacy and cytotoxicity data for Isoniazid and representative DprE1 inhibitors.
Table 1: In Vitro Efficacy Against M. tuberculosis
| Compound | Strain | MIC (µg/mL) | Reference(s) |
| Isoniazid | H37Rv | 0.015 - 0.06 | [1][2] |
| INH-Resistant | > 1.0 | [1] | |
| BTZ043 | H37Rv | 0.001 | [3] |
| MDR/XDR Strains | 0.001 - 0.03 | [4] | |
| PBTZ169 | H37Rv | 0.0003 | [5] |
| MDR/XDR Strains | ≤ 0.016 | [2][6] |
Table 2: In Vitro Cytotoxicity
| Compound | Cell Line | IC50 (µg/mL) | Assay | Reference(s) |
| Isoniazid | HepG2 | > 1782 (13 mM) | MTT | [7] |
| BTZ043 | HepG2 | 5 | MTT | [8] |
| THP-1, Huh7, A549 | 16 - 77 | Not Specified | [9] | |
| PBTZ169 | HepG2 | 58 | MTT | [8] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Minimal Inhibitory Concentration (MIC) Determination using Microplate Alamar Blue Assay (MABA)
This assay is a widely used colorimetric method for determining the MIC of antimicrobial agents against M. tuberculosis.
Protocol:
-
In a 96-well microplate, prepare serial two-fold dilutions of the test compound in Middlebrook 7H9 broth supplemented with OADC.
-
Prepare an inoculum of M. tuberculosis H37Rv from a mid-log phase culture, adjusted to a McFarland standard of 1.0, and dilute 1:20 in broth.
-
Add 100 µL of the bacterial suspension to each well. Include a drug-free control well.
-
Seal the plate and incubate at 37°C for 5-7 days.
-
Add 20 µL of Alamar Blue reagent and 12.5 µL of 20% sterile Tween 80 to each well.
-
Re-incubate the plate for 24 hours.
-
The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink.[10][11][12]
Cytotoxicity Assessment using MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Seed human hepatoma (HepG2) cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.
-
Replace the medium with fresh medium containing serial dilutions of the test compound.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The IC50 value is calculated as the concentration of the compound that reduces cell viability by 50% compared to the untreated control.[13][14][15][16]
In Vivo Efficacy in a Murine Model of Tuberculosis
Mouse models are crucial for evaluating the in vivo efficacy of new anti-TB drug candidates.
Protocol Outline:
-
Infection: BALB/c mice are infected with a low-dose aerosol of M. tuberculosis H37Rv (approximately 100-200 CFU/lungs).
-
Treatment: Treatment is initiated 4-6 weeks post-infection. The test compound is administered orally once daily, five days a week, for 4-8 weeks. Isoniazid is used as a positive control. A vehicle-only group serves as the negative control.
-
Bacterial Load Determination: At specified time points, mice are euthanized, and the lungs and spleens are aseptically removed and homogenized.
-
Serial dilutions of the homogenates are plated on Middlebrook 7H11 agar (B569324) plates.
-
Colony-forming units (CFU) are counted after 3-4 weeks of incubation at 37°C.
-
Efficacy is determined by the reduction in the log10 CFU in the lungs and spleens of treated mice compared to the untreated control group.[17][18][19][20]
Conclusion
This compound, as a representative of the DprE1 inhibitor class, demonstrates several advantageous properties over the established drug, isoniazid. Its novel mechanism of action circumvents existing resistance mechanisms to isoniazid and other current anti-TB drugs. The in vitro data highlights its potent bactericidal activity against both drug-sensitive and, critically, multidrug-resistant strains of M. tuberculosis at very low concentrations. While in vitro cytotoxicity data for DprE1 inhibitors are available and show a good selectivity index, further comprehensive toxicological studies are essential.
The continued development of DprE1 inhibitors like this compound offers a promising avenue for new, more effective treatment regimens for tuberculosis, particularly in the face of rising drug resistance. Their inclusion in future combination therapies could significantly shorten treatment duration and improve outcomes for patients with TB.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.asm.org [journals.asm.org]
- 3. In Vitro Activities of the New Antitubercular Agents PA-824 and BTZ043 against Nocardia brasiliensis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BTZ-043 | Working Group for New TB Drugs [newtbdrugs.org]
- 5. journals.asm.org [journals.asm.org]
- 6. In Vitro Activity of PBTZ169 against Multiple Mycobacterium Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Towards a new combination therapy for tuberculosis with next generation benzothiazinones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. brieflands.com [brieflands.com]
- 12. journals.asm.org [journals.asm.org]
- 13. merckmillipore.com [merckmillipore.com]
- 14. researchhub.com [researchhub.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. journals.asm.org [journals.asm.org]
- 18. Comparative Studies Evaluating Mouse Models Used for Efficacy Testing of Experimental Drugs against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Predictive Modeling to Study the Treatment-Shortening Potential of Novel Tuberculosis Drug Regimens, Toward Bundling of Preclinical Data - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis: Tuberculosis Inhibitor PBTZ169 (Macozinone) versus Rifampicin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel antituberculosis agent PBTZ169 (also known as Macozinone or "Tuberculosis Inhibitor 10") and the frontline antibiotic, rifampicin (B610482). The comparison focuses on their distinct mechanisms of action, supported by experimental data from in vitro and in vivo studies. Detailed methodologies for key experiments are provided to ensure transparency and facilitate replication.
Executive Summary
PBTZ169 and rifampicin represent two different classes of bactericidal agents against Mycobacterium tuberculosis (Mtb). Rifampicin, a cornerstone of tuberculosis therapy for decades, functions by inhibiting bacterial transcription through its interaction with the DNA-dependent RNA polymerase. In contrast, PBTZ169 is a promising clinical candidate that employs a novel mechanism, targeting the essential enzyme DprE1, which is critical for the biosynthesis of the mycobacterial cell wall. This fundamental difference in their molecular targets makes PBTZ169 a significant candidate for the treatment of drug-resistant tuberculosis, particularly strains resistant to rifampicin.
Mechanism of Action
PBTZ169: Inhibition of Cell Wall Synthesis
PBTZ169 belongs to the benzothiazinone class of compounds. Its primary target is the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), a key flavoenzyme in the mycobacterial cell wall synthesis pathway. DprE1 is essential for the formation of decaprenylphosphoryl-arabinose (DPA), a precursor for the arabinan (B1173331) domains of both arabinogalactan (B145846) and lipoarabinomannan, which are vital structural components of the Mtb cell wall. By inhibiting DprE1, PBTZ169 effectively blocks the production of these critical cell wall components, leading to bacterial cell death.[1][2][3][4]
Rifampicin: Inhibition of RNA Synthesis
Rifampicin is a member of the rifamycin (B1679328) class of antibiotics. Its mechanism of action involves the inhibition of DNA-dependent RNA polymerase in bacteria.[5][6] It binds to the β-subunit of the RNA polymerase, preventing the initiation of RNA synthesis.[6] This blockage of transcription halts the production of essential proteins, ultimately leading to bacterial cell death.[6]
Data Presentation
In Vitro Efficacy
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for PBTZ169 and rifampicin against Mycobacterium tuberculosis. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound | M. tuberculosis Strain | MIC (μg/mL) | Reference(s) |
| PBTZ169 | H37Rv | 0.0003 | [7] |
| PBTZ169 | MDR and XDR isolates | ≤0.016 | [8] |
| Rifampicin | H37Rv | 0.03 | [9] |
| Rifampicin | Wild-type isolates | 1.0 (in MGIT 960) | [1] |
| Rifampicin | Rifampicin-resistant isolates | 32 to >256 | [10] |
In Vivo Efficacy in Murine Models
The following table presents the reduction in bacterial load (log10 CFU) in the lungs and spleens of M. tuberculosis-infected mice following treatment with PBTZ169 or rifampicin.
| Compound & Dosage | Mouse Strain | Treatment Duration | Organ | Log10 CFU Reduction (vs. Untreated Control) | Reference(s) |
| PBTZ169 (50 mg/kg) | BALB/c | 2 months | Lungs | ~0.6 | [11] |
| PBTZ169 (50 mg/kg) | BALB/c | 2 months | Spleen | ~2.7 | [11] |
| Rifampicin (10 mg/kg) | BALB/c | 26 days | Lungs | 2.97 | [12] |
| Rifampicin (10 mg/kg) | BALB/c | 54 days | Lungs | 3.71 | [12] |
| Rifampicin (10 mg/kg) | BALB/c | 3 weeks | Lungs | 1.93 | [13] |
| Rifampicin (10 mg/kg) | BALB/c | 6 weeks | Lungs | 2.8 | [13] |
| Rifampicin (10 mg/kg) | BALB/c | 3 weeks | Spleen | 1.76 | [13] |
| Rifampicin (10 mg/kg) | BALB/c | 6 weeks | Spleen | 3.31 | [13] |
| PBTZ169 (25 mg/kg) + Bedaquiline + Pyrazinamide | BALB/c | Not Specified | Lungs & Spleen | More efficacious than standard Isoniazid + Rifampicin + Pyrazinamide regimen | [14] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Microplate Alamar Blue Assay (MABA)
This colorimetric assay is a widely used method for determining the MIC of compounds against M. tuberculosis. It relies on the reduction of the blue indicator dye, Alamar Blue (resazurin), to a pink, fluorescent compound (resorufin) by metabolically active cells.
Materials:
-
Mycobacterium tuberculosis culture (e.g., H37Rv)
-
Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol (B35011) and 10% (v/v) ADC (Albumin-Dextrose-Catalase) or OADC (Oleic Acid-Albumin-Dextrose-Catalase)
-
Test compound stock solution (in DMSO)
-
Sterile 96-well microplates (clear, flat-bottom)
-
Alamar Blue reagent
-
Tween 80 (10% solution)
-
Sterile deionized water
Procedure:
-
Preparation of Bacterial Inoculum: Grow M. tuberculosis in 7H9 broth to mid-log phase. Dilute the culture in 7H9 broth to a turbidity equivalent to a 0.5 McFarland standard. Further dilute the bacterial suspension 1:50 in 7H9 broth to achieve the final inoculum density.
-
Plate Setup: Add 100 µL of sterile deionized water to all outer perimeter wells to minimize evaporation. Add 100 µL of 7H9 broth to all experimental wells. In the first column of experimental wells, add an additional 100 µL of 7H9 broth containing the test compound at twice the desired highest final concentration.
-
Serial Dilution: Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on, down the plate. Discard 100 µL from the last column. Include a drug-free control (containing only 7H9 broth and bacteria) and a sterile control (containing only 7H9 broth).
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each experimental well. The final volume in each well will be 200 µL.
-
Incubation: Seal the plates with parafilm and incubate at 37°C for 5-7 days.
-
Addition of Alamar Blue: After incubation, add 20 µL of Alamar Blue reagent and 12.5 µL of 10% Tween 80 to each well. Re-seal the plate and incubate at 37°C for 24 hours.
-
Reading Results: Observe the color change in the wells. A blue color indicates no bacterial growth, while a pink color indicates growth. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.
Protocol 2: In Vivo Efficacy Testing in a Murine Tuberculosis Model
This protocol outlines the establishment of a chronic M. tuberculosis infection in mice via low-dose aerosol exposure and subsequent evaluation of drug efficacy.
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
Mycobacterium tuberculosis H37Rv or Erdman strain
-
Aerosol exposure system (e.g., Glas-Col inhalation exposure system)
-
Middlebrook 7H9 broth with ADC supplement and 0.05% Tween 80
-
Phosphate-buffered saline (PBS) with 0.05% Tween 80
-
Biosafety Level 3 (BSL-3) facility and appropriate personal protective equipment (PPE)
-
Test compounds and vehicle for administration
-
Middlebrook 7H11 agar (B569324) plates
Procedure:
-
Preparation of Mtb Inoculum: Culture M. tuberculosis in Middlebrook 7H9 broth to mid-log phase. Wash the bacterial cells twice with PBS containing 0.05% Tween 80. Resuspend the bacterial pellet in PBS and adjust the concentration to deliver the desired inoculum (typically 100-200 CFU/lungs).
-
Aerosol Infection: Place mice in the exposure chamber of the aerosol generator. Perform the aerosol infection according to the manufacturer's instructions. On day 1 post-infection, sacrifice a small cohort of mice (n=3-4) to determine the initial bacterial load in the lungs and confirm successful infection.
-
Establishment of Chronic Infection: House the infected mice in a BSL-3 animal facility for 4 weeks to allow the infection to become chronic.
-
Drug Treatment: Initiate treatment 4 weeks post-infection. Administer the test compounds (e.g., PBTZ169), positive control (e.g., rifampicin), and vehicle control to respective groups of mice (typically n=5-10 per group) via oral gavage, 5 days a week for the specified duration (e.g., 4 or 8 weeks).
-
Endpoint Analysis (CFU Enumeration): At the end of the treatment period, euthanize the mice. Aseptically remove the lungs and spleens.
-
Tissue Homogenization: Place each organ in a separate tube with a known volume of sterile PBS with 0.05% Tween 80. Homogenize the tissues until no visible clumps remain.
-
Plating and Incubation: Prepare serial dilutions of the tissue homogenates in PBS with 0.05% Tween 80. Plate the dilutions onto Middlebrook 7H11 agar plates. Incubate the plates at 37°C for 3-4 weeks.
-
CFU Enumeration: Count the number of colonies on the plates to determine the CFU per organ. Express the data as log10 CFU per organ. Calculate the log10 CFU reduction by subtracting the mean log10 CFU of the treated group from the mean log10 CFU of the untreated control group.
Mandatory Visualization
Caption: Mechanism of action of PBTZ169 (Macozinone).
Caption: Mechanism of action of Rifampicin.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of DprE1-Mediated Benzothiazinone Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. droracle.ai [droracle.ai]
- 6. What is the mechanism of Rifampin? [synapse.patsnap.com]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | High-dose rifampicin kills persisters, shortens treatment duration, and reduces relapse rate in vitro and in vivo [frontiersin.org]
- 9. Efficacy of microencapsulated rifampin in Mycobacterium tuberculosis-infected mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structural mechanism for rifampicin inhibition of bacterial rna polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Towards a new combination therapy for tuberculosis with next generation benzothiazinones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Establishing translational performance standards for TB therapy using rifampicin-based regimens in a male and female high-burden murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. journals.asm.org [journals.asm.org]
Comparative Analysis of a Novel Pyrimidine-Based Inhibitor Against Multidrug-Resistant Tuberculosis Strains
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant tuberculosis (MDR-TB) presents a formidable challenge to global public health, necessitating the urgent development of novel therapeutics. This guide provides a comparative analysis of a promising novel pyrimidine-based inhibitor, herein referred to as Compound 5a, against MDR-TB. Its performance is evaluated against standard first- and second-line anti-TB drugs, as well as other recently developed agents. The data presented is compiled from various in vitro studies to provide a comprehensive overview for researchers in the field.
Performance Comparison: Minimum Inhibitory Concentrations (MIC)
The in vitro efficacy of antitubercular agents is primarily assessed by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that inhibits the visible growth of a microorganism. The following table summarizes the MIC50 and MIC90 values (the concentrations required to inhibit 50% and 90% of tested isolates, respectively) of Compound 5a and other key anti-TB drugs against MDR-TB strains.
| Drug/Compound | Drug Class | Target | MIC50 (µg/mL) against MDR-TB | MIC90 (µg/mL) against MDR-TB |
| Compound 5a | Pyrimidine (B1678525) Derivative | PknB | 0.5 - 1.0 | 0.5 - 1.0 |
| Isoniazid | Hydrazide | Mycolic Acid Synthesis | >4.0 | >4.0 |
| Rifampicin | Rifamycin | RNA Polymerase | >4.0 | >4.0 |
| Bedaquiline | Diarylquinoline | ATP Synthase | 0.03 - 0.06 | 0.12 |
| Delamanid | Nitroimidazole | Mycolic Acid Synthesis | 0.004 | 0.012[1] |
| Pretomanid | Nitroimidazole | Mycolic Acid Synthesis | 0.016 - 0.063 | 0.125 |
| Linezolid | Oxazolidinone | Protein Synthesis | 0.25 | 0.25 - 1.0 |
| Clofazimine | Rimino-phenazine | - | 0.25 | 0.5 |
Note: MIC values can vary depending on the specific MDR-TB strains tested and the methodology used. The data for comparator drugs are aggregated from multiple sources for a broader perspective.
Experimental Protocols
The determination of MIC is a critical step in the evaluation of new antimicrobial agents. The following is a detailed protocol for the Microplate Alamar Blue Assay (MABA), a common and reliable method for assessing the susceptibility of Mycobacterium tuberculosis.
Microplate Alamar Blue Assay (MABA) Protocol
1. Preparation of Mycobacterial Culture:
-
Culture Mycobacterium tuberculosis strains (including MDR strains and a reference strain like H37Rv) in Middlebrook 7H9 broth supplemented with 0.2% glycerol (B35011) and 10% ADC (Albumin-Dextrose-Catalase).
-
Incubate at 37°C until the culture reaches the mid-logarithmic phase of growth (an optical density at 600 nm of 0.4-0.6).
-
Adjust the turbidity of the bacterial suspension with sterile saline to match a 0.5 McFarland standard. This suspension is then diluted 1:50 in 7H9 broth to prepare the final inoculum.
2. Preparation of Drug Dilutions:
-
Prepare stock solutions of the test compounds and control drugs in an appropriate solvent (e.g., DMSO).
-
Perform two-fold serial dilutions of each drug in a 96-well microplate containing 100 µL of 7H9 broth per well to achieve the desired concentration range.
3. Inoculation and Incubation:
-
Add 100 µL of the prepared mycobacterial inoculum to each well of the microplate containing the drug dilutions.
-
Include control wells: a drug-free well (positive control for growth) and a well with media only (negative control for contamination).
-
Seal the microplates with an airtight sealant and incubate at 37°C for 5-7 days.
4. Addition of Alamar Blue and Reading of Results:
-
After the incubation period, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well.
-
Re-incubate the plates for 24 hours.
-
Observe the color change. A blue color indicates no bacterial growth, while a pink color signifies bacterial growth.
-
The MIC is determined as the lowest drug concentration that prevents the color change from blue to pink.
Signaling Pathway and Experimental Workflow
Mechanism of Action: Inhibition of DprE1
Several novel antitubercular agents, including some pyrimidine derivatives, target the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), a crucial enzyme in the mycobacterial cell wall synthesis pathway. DprE1 is involved in the formation of arabinogalactan, an essential component of the Mycobacterium tuberculosis cell wall. Inhibition of this enzyme disrupts cell wall integrity, leading to bacterial death.
Caption: Inhibition of the DprE1 enzyme by a novel pyrimidine inhibitor.
Experimental Workflow: MIC Determination using MABA
The following diagram illustrates the key steps in determining the Minimum Inhibitory Concentration (MIC) of an antitubercular compound using the Microplate Alamar Blue Assay (MABA).
Caption: Workflow for MIC determination using the MABA method.
References
Comparative Guide to Inhibitors of Mycobacterial Flavin-Independent Methylenetetrahydrofolate Reductase
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of "Tuberculosis inhibitor 10" and other recently identified inhibitors targeting the flavin-independent methylenetetrahydrofolate reductase (MTHFR), a novel target in Mycobacterium tuberculosis. The data presented is compiled from recent scientific literature, offering a quantitative and methodological overview to inform further research and development in tuberculosis therapeutics.
Introduction to the Target: Flavin-Independent MTHFR
The target enzyme, flavin-independent methylenetetrahydrofolate reductase (MTHFR), is a crucial component of the folate metabolism pathway in mycobacteria. In Mycobacterium smegmatis, this enzyme is identified as MSMEG_6649, with its homolog in the pathogenic Mycobacterium tuberculosis being Rv2172c.[1] Unlike the human MTHFR, this bacterial enzyme operates independently of a flavin coenzyme, presenting a selective target for antimicrobial drug development. Inhibition of this enzyme disrupts the synthesis of 5-methyltetrahydrofolate, a vital precursor for essential metabolic processes, thereby hindering bacterial growth. Recent studies have focused on identifying small molecule inhibitors of this enzyme to act as sensitizers for existing antifolate drugs like para-aminosalicylic acid (PAS).[1][2][3]
Comparative Analysis of Inhibitors
Recent research has identified a series of compounds that inhibit the mycobacterial flavin-independent MTHFR. While "this compound" is a commercially available compound, the foundational research revolves around a lead compound, AB131, and its derivatives. Notably, "Tuberculosis inhibitor 11" is identified as compound 14 from this research series.[4] This comparison focuses on the published data for these key inhibitors.
These inhibitors do not exhibit direct antibacterial activity on their own but act as potent sensitizers to the established anti-tuberculosis drug, para-aminosalicylic acid (PAS). The primary measure of their efficacy is the Fractional Inhibitory Concentration Index (FICI), which quantifies the synergistic effect of the inhibitor and PAS. A lower FICI value indicates a stronger synergistic interaction.
Table 1: Comparative Efficacy of Flavin-Independent MTHFR Inhibitors as PAS Sensitizers
| Compound | Target Organism | MIC of PAS alone (μg/mL) | MIC of PAS with Inhibitor (μg/mL) | FICI | Reference |
| AB131 | M. smegmatis MC² 155 | 0.5 | 0.125 | 0.25 | [1] |
| M. tuberculosis H37Rv | 0.5 | 0.125 | 0.25 | [1] | |
| M. bovis BCG-Pasteur | 0.25 | 0.125 | 0.5 | [1] | |
| Compound 13 | M. smegmatis MC² 155 | 0.5 | 0.25 | 0.5 | [1] |
| M. tuberculosis H37Rv | 0.5 | 0.5 | 1 | [1] | |
| M. bovis BCG-Pasteur | 0.25 | 0.25 | 1 | [1] | |
| Compound 14 ("Tuberculosis inhibitor 11") | M. smegmatis MC² 155 | 0.5 | 0.125 | 0.25 | [1] |
| M. tuberculosis H37Rv | 0.5 | 0.5 | 1 | [1] | |
| M. bovis BCG-Pasteur | 0.25 | 0.0625 | 0.25 | [1] |
Note: The inhibitors themselves did not show any antibacterial activity when tested alone at concentrations up to 64 μg/mL.
Experimental Protocols
The following are the detailed methodologies for the key experiments cited in the comparative data.
Enzyme Inhibition Assay (MSMEG_6649)
The inhibitory effect of the compounds on the enzymatic activity of MSMEG_6649 was determined by monitoring the decrease in NADH absorbance at 340 nm.
-
Enzyme and Substrate Preparation: Recombinant MSMEG_6649 was expressed and purified. The substrate, 5,10-methylenetetrahydrofolate, was freshly prepared.
-
Assay Mixture: The reaction mixture (100 μL) contained 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 1 mM MgCl₂, 1 mM DTT, 0.2 mM NADH, and 1 μM of purified MSMEG_6649.
-
Inhibitor Addition: The inhibitors were added to the reaction mixture at varying concentrations.
-
Reaction Initiation and Measurement: The reaction was initiated by the addition of 0.1 mM 5,10-methylenetetrahydrofolate. The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, was monitored for 10 minutes at 25°C using a spectrophotometer.
-
Data Analysis: The initial reaction rates were calculated, and the IC50 values were determined by fitting the data to a dose-response curve.
Minimum Inhibitory Concentration (MIC) Assay
The MIC of PAS, alone and in combination with the inhibitors, was determined using the broth microdilution method.
-
Bacterial Culture: Mycobacterium strains were cultured in Middlebrook 7H9 broth supplemented with 10% ADC (albumin-dextrose-catalase) and 0.05% Tween 80 to mid-log phase.
-
Drug Preparation: Stock solutions of PAS and the inhibitors were prepared in DMSO. Serial twofold dilutions were made in a 96-well microtiter plate.
-
Inoculation: Each well was inoculated with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: The plates were incubated at 37°C for 3-7 days, depending on the mycobacterial species.
-
MIC Determination: The MIC was defined as the lowest concentration of the drug that completely inhibited visible bacterial growth.
-
Fractional Inhibitory Concentration Index (FICI) Calculation: The FICI was calculated using the formula: FICI = (MIC of PAS in combination / MIC of PAS alone) + (MIC of inhibitor in combination / MIC of inhibitor alone). Since the inhibitors had no activity alone, the second term was considered negligible, and the FICI was simplified to the ratio of the MIC of PAS in combination to the MIC of PAS alone.
Mechanism of Action and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action of the inhibitors and the experimental workflow for their evaluation.
Caption: Proposed mechanism of action of MTHFR inhibitors in sensitizing mycobacteria to PAS.
References
- 1. Identification of a Potential Antimycobacterial Drug Sensitizer Targeting a Flavin-Independent Methylenetetrahydrofolate Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a Potential Antimycobacterial Drug Sensitizer Targeting a Flavin-Independent Methylenetetrahydrofolate Reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
A Comparative Guide to the Cross-Resistance Profile of a Novel Tuberculosis Inhibitor: CMX410
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) presents a formidable challenge to global health. The development of new therapeutic agents with novel mechanisms of action is critical to combating this threat. While the specific designation "Tuberculosis inhibitor 10" does not correspond to a known compound in current scientific literature, this guide focuses on a recently developed and promising preclinical candidate, CMX410 , as a case study for evaluating the cross-resistance potential of new antitubercular agents.
CMX410 is a first-in-class covalent inhibitor that targets the acyltransferase (AT) domain of polyketide synthase 13 (Pks13), an essential enzyme for the biosynthesis of mycolic acids, a key component of the mycobacterial cell wall.[1][2] This novel mechanism of action suggests a low probability of cross-resistance with existing tuberculosis drugs. This guide provides a comparative analysis of CMX410 with current first- and second-line anti-TB drugs, supported by a summary of expected experimental data and detailed methodologies for assessing cross-resistance.
Data Presentation: Comparative Efficacy
The efficacy of an anti-tubercular agent is primarily determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that inhibits the visible growth of a microorganism. A comprehensive cross-resistance study would involve determining the MIC of the novel inhibitor against a panel of Mtb strains with well-characterized resistance to existing drugs.
While the complete dataset for CMX410 against a full panel of resistant strains is not publicly available, research indicates it is equipotent against both drug-sensitive and drug-resistant strains of Mtb.[1][2] The following table provides an illustrative comparison of the expected MIC values for CMX410 and existing TB drugs against various Mtb strains.
| Drug Class | Drug | Target | MIC (μg/mL) vs. Drug-Sensitive Mtb (H37Rv) | Expected MIC (μg/mL) vs. Drug-Resistant Mtb |
| Novel Pks13 Inhibitor | CMX410 | Polyketide synthase 13 (Pks13) | ~0.1 - 0.5 | ~0.1 - 0.5 (No significant change) |
| Mycolic Acid Synthesis Inhibitor | Isoniazid (B1672263) | InhA | 0.025 - 0.05 | >1.0 (INH-resistant) |
| RNA Polymerase Inhibitor | Rifampicin | RpoB | 0.05 - 0.1 | >1.0 (RIF-resistant) |
| Arabinogalactan Synthesis Inhibitor | Ethambutol (B1671381) | EmbB | 1.0 - 5.0 | >10.0 (EMB-resistant) |
| Unknown/Multiple | Pyrazinamide | PncA (prodrug activator) | 20 - 100 | >200 (PZA-resistant) |
| Fluoroquinolone | Moxifloxacin | DNA gyrase (GyrA/GyrB) | 0.125 - 0.5 | >2.0 (FQ-resistant) |
Interpretation of Data: The key takeaway from this illustrative data is that the MIC of CMX410 is expected to remain largely unchanged when tested against strains that have developed resistance to other drugs. This is because CMX410's target, Pks13, is distinct from the targets of all other drug classes. Resistance to isoniazid, for example, is often mediated by mutations in katG or inhA, which would not affect the binding of CMX410 to Pks13.
Analysis of Cross-Resistance Potential
Cross-resistance occurs when a single resistance mechanism confers resistance to multiple drugs. Given that CMX410 has a novel mechanism of action, targeting a different enzyme in a critical biosynthetic pathway, the potential for cross-resistance with existing TB drugs is very low.
-
CMX410 vs. Isoniazid/Ethambutol: While both isoniazid and ethambutol are involved in cell wall synthesis, they target different components. Isoniazid inhibits the synthesis of mycolic acids via InhA, and ethambutol inhibits the synthesis of arabinogalactan. CMX410's inhibition of Pks13 represents a distinct third point of intervention in cell wall construction.[1]
-
CMX410 vs. Rifampicin: Rifampicin inhibits RNA synthesis by binding to RNA polymerase. This mechanism is entirely unrelated to the cell wall biosynthesis pathway targeted by CMX410.
-
CMX410 vs. Fluoroquinolones: Fluoroquinolones target DNA gyrase, an enzyme essential for DNA replication. This is a fundamentally different cellular process from the one inhibited by CMX410.
Experimental Protocols
To experimentally validate the lack of cross-resistance, two key experiments are essential: Minimum Inhibitory Concentration (MIC) determination against a panel of resistant strains and in vitro generation of resistant mutants.
Protocol for MIC Determination using Resazurin (B115843) Microtiter Assay (REMA)
This protocol is adapted from standard methodologies for determining the MIC of anti-tubercular drugs.[2]
Objective: To determine the MIC of CMX410 against drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis.
Materials:
-
M. tuberculosis strains (e.g., H37Rv, and characterized resistant clinical isolates)
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80
-
CMX410 and other anti-TB drugs of known concentration
-
Sterile 96-well microtiter plates
-
Resazurin sodium salt solution (0.01% w/v in sterile water)
-
Incubator at 37°C
Procedure:
-
Inoculum Preparation: Prepare a suspension of M. tuberculosis from a fresh culture in 7H9 broth. Adjust the turbidity to a 0.5 McFarland standard.
-
Drug Dilution: Prepare serial twofold dilutions of CMX410 and other control drugs in 7H9 broth in the 96-well plates.
-
Inoculation: Inoculate each well containing the drug dilutions with the bacterial suspension. Include a drug-free well for a positive growth control and a well with media only as a negative control.
-
Incubation: Seal the plates and incubate at 37°C for 7 days.
-
Resazurin Addition: After incubation, add 30 µL of the resazurin solution to each well and re-incubate for 24-48 hours.
-
Result Interpretation: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change (i.e., the well remains blue).
Protocol for In Vitro Selection of CMX410-Resistant Mutants
Objective: To determine the frequency of spontaneous resistance to CMX410 and to characterize the genetic basis of any emergent resistance.
Materials:
-
M. tuberculosis H37Rv strain
-
Middlebrook 7H10 agar (B569324) supplemented with 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase)
-
CMX410 of known concentration
-
Incubator at 37°C
Procedure:
-
Bacterial Culture: Grow a large culture of M. tuberculosis H37Rv in 7H9 broth to late-log phase.
-
Plating: Plate a high density of the bacterial culture (e.g., 10^8 to 10^9 CFUs) onto 7H10 agar plates containing CMX410 at concentrations 2x, 4x, and 8x the predetermined MIC.
-
Incubation: Incubate the plates at 37°C for 3-4 weeks.
-
Colony Counting: Count the number of colonies that appear on the drug-containing plates.
-
Resistance Confirmation: Pick individual colonies and re-culture them in the presence of CMX410 to confirm resistance.
-
Genetic Analysis: Perform whole-genome sequencing on the confirmed resistant mutants to identify mutations, particularly in the pks13 gene.
Visualizations
Signaling Pathways and Mechanisms of Action
Caption: Mechanisms of action of CMX410 and existing TB drugs.
Experimental Workflow: MIC Determination
Caption: General workflow for MIC determination using REMA.
Logical Flow of a Cross-Resistance Study
Caption: Logical flow for assessing cross-resistance.
The novel anti-tubercular candidate CMX410, which targets Pks13, represents a significant advancement in the fight against drug-resistant tuberculosis. Its unique mechanism of action, distinct from all currently approved TB drugs, makes it an ideal candidate for inclusion in new treatment regimens with a low likelihood of pre-existing cross-resistance. The experimental protocols outlined in this guide provide a framework for the rigorous evaluation of CMX410 and other future novel inhibitors, ensuring a comprehensive understanding of their resistance profiles. Further in-depth studies with extensive panels of clinical isolates are warranted to fully confirm the promising lack of cross-resistance and to pave the way for clinical development.
References
Delamanid Demonstrates Potent Efficacy in Murine Tuberculosis Models, Offering a Promising Alternative to Standard Regimens
For Immediate Release:
[City, State] – December 11, 2025 – In the ongoing battle against tuberculosis (TB), the novel inhibitor Delamanid has shown significant promise in preclinical mouse models, demonstrating potent bactericidal activity and the potential to shorten treatment durations. This guide provides a comprehensive comparison of Delamanid's efficacy against the standard first-line TB treatment regimen, supported by experimental data from murine studies. The findings presented here are of particular interest to researchers, scientists, and drug development professionals in the field of infectious diseases.
Delamanid, a nitro-dihydro-imidazooxazole derivative, operates through a unique mechanism of action, inhibiting the synthesis of essential components of the Mycobacterium tuberculosis cell wall, specifically methoxy- and keto-mycolic acids.[1] This action is dependent on its activation by the deazaflavin (F420)-dependent nitroreductase (Ddn) enzyme within the mycobacteria.[1][2]
Comparative Efficacy in a Murine Model of Tuberculosis
Recent studies in mouse models of chronic tuberculosis have provided valuable insights into the in vivo efficacy of Delamanid, both as a monotherapy and as part of combination regimens. A key study compared a combination regimen of Bedaquiline, Delamanid, and Linezolid (BDL) to the standard four-drug regimen of Isoniazid, Rifampicin, Pyrazinamide, and Ethambutol (HRZE).
The results, summarized in the table below, highlight the potent bactericidal effect of the Delamanid-containing regimen.
| Treatment Regimen | Mouse Strain | M. tuberculosis Strain | Treatment Duration | Mean Log10 CFU/Lung (Baseline) | Mean Log10 CFU/Lung (Post-Treatment) | Log10 CFU Reduction | Time to Lung Culture Negativity | Relapse Rate (Post-Treatment) |
| BDL (Bedaquiline, Delamanid , Linezolid) | BALB/c | Beijing Genotype | 8 weeks | 7.89 | Undetectable | > 7.89 | 8 weeks | 1/3 mice (after 14 weeks of treatment) |
| HRZE (Isoniazid, Rifampin, Pyrazinamide, Ethambutol) | BALB/c | Beijing Genotype | 20 weeks | 7.89 | Undetectable | > 7.89 | 20 weeks | Relapse observed at 24 weeks |
| Delamanid (2.5 mg/kg) | Not Specified | Not Specified | 28 days | Not Specified | Not Specified | ~2.5 | Not Specified | Not Specified |
| Delamanid (10 mg/kg) | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | ~2.99 | Not Specified | Not Specified |
Data compiled from multiple sources.[3][4]
The BDL regimen rendered the lungs of infected mice culture-negative in just 8 weeks, compared to 20 weeks for the standard HRZE regimen.[3][5] Furthermore, relapse rates were significantly lower with the BDL regimen, with only one mouse showing relapse after 14 weeks of treatment, whereas relapse was still observed in the HRZE group after 24 weeks.[3][5] As a monotherapy, Delamanid has also demonstrated dose-dependent efficacy, with a reduction of up to 2.99 log10 CFU in the lungs of mice.[4]
Mechanism of Action: Inhibition of Mycolic Acid Synthesis
Delamanid is a prodrug that is activated within Mycobacterium tuberculosis. The activation is mediated by the F420-dependent glucose-6-phosphate dehydrogenase (Fgd1) and the deazaflavin-dependent nitroreductase (Ddn). This process generates reactive nitrogen species that inhibit the synthesis of methoxy- and keto-mycolic acids, crucial components of the mycobacterial cell wall.
Caption: Mechanism of action of Delamanid in Mycobacterium tuberculosis.
Experimental Protocols
The following is a summary of the experimental protocol used in the comparative efficacy study of the BDL and HRZE regimens in a murine model of tuberculosis.[3]
Animals and Infection:
-
Mouse Strain: Female BALB/c mice, 13-15 weeks old.
-
Bacterial Strain: Mycobacterium tuberculosis Beijing genotype strain.
-
Infection Route: Intranasal instillation.
-
Inoculum: The bacterial suspension was diluted to achieve a specific colony-forming unit (CFU) count to establish a chronic infection.
Treatment Regimens:
-
BDL Group:
-
Bedaquiline: 25 mg/kg
-
Delamanid: 2.5 mg/kg
-
Linezolid: 100 mg/kg
-
-
HRZE Group (Standard Therapy):
-
Isoniazid: 25 mg/kg
-
Rifampicin: 10 mg/kg
-
Pyrazinamide: 150 mg/kg
-
Ethambutol: 100 mg/kg
-
-
Administration: All drugs were administered orally via gavage, five times per week.
Efficacy Assessment:
-
Bacterial Load Quantification: At various time points during and after treatment, mice were euthanized, and their lungs and spleens were aseptically removed and homogenized. Serial dilutions of the homogenates were plated on 7H11 agar (B569324) to determine the number of viable bacteria (CFU).
-
Relapse Study: Following the completion of the treatment course, a subset of mice was monitored for a period of 12 weeks to assess for disease relapse, as determined by the presence of culturable bacteria in the lungs.
Experimental Workflow Diagram:
Caption: Experimental workflow for the murine tuberculosis efficacy study.
Conclusion
The data from preclinical mouse models strongly support the potent antimycobacterial activity of Delamanid. When used in combination with other novel agents like Bedaquiline and Linezolid, Delamanid significantly accelerates bacterial clearance and reduces the time to culture negativity compared to the standard HRZE regimen. These findings underscore the potential of Delamanid-based regimens to shorten and improve the treatment of tuberculosis, particularly in cases of drug-resistant infections. Further clinical investigation is warranted to translate these promising preclinical results into improved patient outcomes.
References
- 1. Delamanid: A new armor in combating drug-resistant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of Action, Resistance, Synergism, and Clinical Implications of Delamanid Against Multidrug-Resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Superior Efficacy of a Bedaquiline, Delamanid, and Linezolid Combination Regimen in a Mouse Tuberculosis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cumulative Fraction of Response for Once- and Twice-Daily Delamanid in Patients with Pulmonary Multidrug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Superior Efficacy of a Bedaquiline, Delamanid, and Linezolid Combination Regimen in a Mouse Tuberculosis Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: A Novel DprE1 Inhibitor vs. Bedaquiline in the Fight Against Tuberculosis
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the development of novel therapeutics with unique mechanisms of action. This guide provides a detailed, data-driven comparison of two potent anti-tuberculosis agents: "Tuberculosis inhibitor 10," a representative of the promising benzothiazinone class of decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) inhibitors, and bedaquiline (B32110), a first-in-class diarylquinoline that targets the mycobacterial ATP synthase.
Executive Summary
This comparison guide delves into the preclinical profiles of a representative DprE1 inhibitor, referred to here as "this compound" (based on the benzothiazinone class, specifically compounds like BTZ043 and PBTZ169), and the established drug bedaquiline. Both agents exhibit potent bactericidal activity against Mtb through novel mechanisms, making them critical components in the future of tuberculosis treatment. This document presents a side-by-side analysis of their mechanisms of action, in vitro and in vivo efficacy, and cytotoxicity, supported by detailed experimental protocols and visual diagrams to aid in the critical evaluation of these compounds.
Data Presentation
Table 1: In Vitro Efficacy Against Mycobacterium tuberculosis
| Parameter | "this compound" (Benzothiazinones) | Bedaquiline |
| Target | Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) | F1Fo-ATP synthase, subunit c |
| MIC90 vs. Mtb H37Rv | BTZ043: ~0.001 µg/mL PBTZ169: ≤0.016 mg/liter | ~0.03 µg/mL |
| MIC90 vs. MDR-TB strains | PBTZ169: ≤0.016 mg/liter | 0.031 mg/liter |
| MIC90 vs. XDR-TB strains | PBTZ169: ≤0.016 mg/liter | Not explicitly found, but effective against MDR-TB |
Table 2: In Vivo Efficacy in Mouse Models of Tuberculosis
| Parameter | "this compound" (Benzothiazinones) | Bedaquiline |
| Mouse Model | BALB/c mice | BALB/c mice |
| Treatment Duration | 4 weeks | 4 weeks |
| Dosage | BTZ043: Not specified in direct comparison PBTZ169: 50 mg/kg | 25 mg/kg |
| Log10 CFU Reduction (Lungs) | BTZ043: ~1 log10[1] PBTZ169: ~1 log10[2] | ~2.93 log10[3] |
| Log10 CFU Reduction (Spleen) | BTZ043: ~2 log10[1] PBTZ169: ~2.52 log10 (in I/St mice after 2 months)[4] | Data not directly comparable |
| Notes | Efficacy can be mouse strain-dependent.[4] PBTZ169 showed a 1.5-log10 lung CFU reduction after 8 weeks in C3HeB/FeJ mice.[2] | Bedaquiline-containing regimen cleared CFU counts in 8 weeks in a Cornell model.[5][6][7] |
Table 3: Cytotoxicity Profile
| Cell Line | "this compound" (BTZ043) | Bedaquiline |
| HepG2 (Human Liver Carcinoma) | TD50: 16-77 µg/mL[8] | TD50 > 20 µg/mL[9] |
| Huh7 (Human Hepatoma) | TD50: 16-77 µg/mL[8] | Not available |
| A549 (Human Lung Epithelial) | TD50: 16-77 µg/mL[8] | Not available |
| THP-1 (Human Monocytic) | TD50: 16-77 µg/mL[8] | Not available |
| Vero (Monkey Kidney) | Not available | Not available |
| J774.A1 (Mouse Macrophage) | Not available | Not available |
Mechanisms of Action
"this compound" (DprE1 Inhibition)
"this compound," as a representative benzothiazinone, targets DprE1, a crucial enzyme in the mycobacterial cell wall synthesis pathway. Specifically, DprE1 is a flavoenzyme that, in conjunction with DprE2, catalyzes the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinose (DPA). DPA is the sole donor of arabinose for the synthesis of arabinogalactan (B145846) and lipoarabinomannan, essential components of the mycobacterial cell wall. Benzothiazinones act as suicide inhibitors, forming a covalent bond with a cysteine residue (Cys387) in the active site of DprE1, thereby irreversibly inactivating the enzyme and leading to bacterial cell death.
Caption: Mechanism of DprE1 inhibition by "this compound".
Bedaquiline (ATP Synthase Inhibition)
Bedaquiline represents a different class of antitubercular agents, the diarylquinolines. Its primary target is the F1Fo-ATP synthase, the enzyme responsible for generating ATP, the main energy currency of the cell. Bedaquiline binds to the c-subunit of the Fo rotor ring of the ATP synthase. This binding event physically obstructs the rotation of the c-ring, which is essential for the proton translocation that drives ATP synthesis. The disruption of the proton motive force and the subsequent depletion of cellular ATP levels lead to the death of both replicating and non-replicating mycobacteria.
Caption: Mechanism of ATP synthase inhibition by Bedaquiline.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination - Microplate Alamar Blue Assay (MABA)
This protocol is a widely used colorimetric method for determining the MIC of compounds against M. tuberculosis.
Materials:
-
Mycobacterium tuberculosis H37Rv
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol (B35011) and 10% ADC (Albumin-Dextrose-Catalase)
-
Test compounds (dissolved in DMSO)
-
Sterile 96-well microplates
-
Alamar Blue reagent
-
Sterile deionized water
Procedure:
-
Inoculum Preparation: Culture M. tuberculosis H37Rv in 7H9 broth to mid-log phase (OD600 of 0.4-0.6). Dilute the culture to a McFarland standard of 0.5, and then further dilute 1:50 in fresh 7H9 broth.
-
Plate Setup:
-
Add 100 µL of sterile deionized water to the outer wells of the 96-well plate to prevent evaporation.
-
Add 100 µL of 7H9 broth to all test wells.
-
In the first column of test wells, add an additional 100 µL of the test compound at twice the highest desired concentration.
-
Perform 2-fold serial dilutions by transferring 100 µL from the first column to the next, and so on. Discard 100 µL from the last column.
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well. Include a drug-free growth control and a sterile control (broth only).
-
Incubation: Seal the plate and incubate at 37°C for 7 days.
-
Reading Results: After incubation, add 20 µL of Alamar Blue reagent to each well and re-incubate for 24 hours. The MIC is the lowest drug concentration that prevents the color change from blue (no growth) to pink (growth).
Caption: Workflow for the Microplate Alamar Blue Assay (MABA).
DprE1 Enzymatic Activity Assay (Fluorescence-based)
This high-throughput compatible assay measures the hydrogen peroxide produced as a byproduct of the DprE1-catalyzed oxidation of its substrate.
Materials:
-
Recombinant M. tuberculosis DprE1 enzyme
-
Farnesyl-phosphoryl-β-d-ribofuranose (FPR) as substrate
-
Flavin adenine (B156593) dinucleotide (FAD)
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent
-
Test compounds (dissolved in DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
384-well plates
Procedure:
-
Compound Plating: Dispense test compounds into the wells of a 384-well plate.
-
Enzyme Mix Preparation: Prepare a master mix containing DprE1 enzyme, FAD, HRP, and Amplex Red in the assay buffer.
-
Enzyme Addition: Add the enzyme mix to each well of the compound-containing plate.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for compound binding.
-
Substrate Addition: Initiate the reaction by adding the FPR substrate to each well.
-
Signal Measurement: Measure the increase in fluorescence (excitation ~560 nm, emission ~590 nm) over time using a plate reader. The rate of fluorescence increase is proportional to DprE1 activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.
ATP Synthesis Inhibition Assay (Luminescence-based)
This assay measures the level of intracellular ATP in M. tuberculosis after treatment with an inhibitor.
Materials:
-
Mycobacterium tuberculosis culture
-
Test compound (Bedaquiline)
-
BacTiter-Glo™ Microbial Cell Viability Assay kit (or similar)
-
96-well opaque plates
-
Luminometer
Procedure:
-
Bacterial Culture: Grow M. tuberculosis to mid-log phase and dilute to a standardized OD600.
-
Treatment: Add the bacterial culture to the wells of a 96-well opaque plate containing serial dilutions of bedaquiline. Include a no-drug control.
-
Incubation: Incubate the plate for a defined period (e.g., 180 minutes) at 37°C.
-
ATP Measurement: Add an equal volume of BacTiter-Glo™ reagent to each well. This reagent lyses the cells and provides the substrate for a luciferase reaction that generates a luminescent signal proportional to the amount of ATP present.
-
Signal Reading: Incubate at room temperature for 5 minutes and measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luminescent signal to the no-drug control to determine the percentage of ATP synthesis inhibition and calculate the IC50 value.
In Vivo Efficacy in a Mouse Model of Chronic Tuberculosis
This protocol outlines a general procedure for assessing the in vivo efficacy of anti-tuberculosis compounds.
Materials:
-
BALB/c mice
-
Mycobacterium tuberculosis H37Rv
-
Aerosol infection chamber
-
Test compounds formulated for oral gavage
-
Middlebrook 7H11 agar (B569324) plates
Procedure:
-
Infection: Infect mice with a low dose of M. tuberculosis H37Rv via the aerosol route to establish a chronic infection.
-
Treatment: After a set period to allow the infection to establish (e.g., 4 weeks), begin daily treatment with the test compounds or vehicle control via oral gavage.
-
Monitoring: Monitor the health and weight of the mice throughout the treatment period.
-
Endpoint Analysis: At the end of the treatment period (e.g., 4 or 8 weeks), euthanize the mice and aseptically remove the lungs and spleens.
-
CFU Enumeration: Homogenize the organs and plate serial dilutions of the homogenates onto Middlebrook 7H11 agar.
-
Incubation and Counting: Incubate the plates at 37°C for 3-4 weeks and count the number of colony-forming units (CFUs).
-
Data Analysis: Calculate the log10 CFU per organ and compare the bacterial loads between the treated and control groups to determine the efficacy of the compounds.
Caption: Workflow for in vivo efficacy testing in a mouse model.
Conclusion
Both "this compound" (representing the benzothiazinone class) and bedaquiline are highly potent inhibitors of Mycobacterium tuberculosis with novel mechanisms of action that are crucial for combating drug-resistant strains. The benzothiazinones demonstrate exceptionally low MIC values, indicating high in vitro potency. Bedaquiline also shows excellent in vitro activity and has demonstrated significant bactericidal effects in vivo, leading to faster culture conversion in clinical settings.
The choice between these or other novel drug candidates will depend on a variety of factors including their synergistic potential with other drugs, safety profiles in longer-term studies, and their ability to combat persistent and drug-resistant forms of tuberculosis. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to make informed decisions and to design further experiments to elucidate the full potential of these promising anti-tuberculosis agents.
References
- 1. Benzothiazinones Kill Mycobacterium tuberculosis by Blocking Arabinan Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Analysis of Pharmacodynamics in the C3HeB/FeJ Mouse Tuberculosis Model for DprE1 Inhibitors TBA-7371, PBTZ169, and OPC-167832 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Superior Efficacy of a Bedaquiline, Delamanid, and Linezolid Combination Regimen in a Mouse Tuberculosis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. Bedaquiline kills persistent Mycobacterium tuberculosis with no disease relapse: an in vivo model of a potential cure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
MmpL3 Inhibitors: A New Frontier in the Fight Against Tuberculosis and Nontuberculous Mycobacterial Diseases
A comparative analysis of the in vitro activity of novel MmpL3 inhibitors against a spectrum of mycobacterial species, benchmarked against standard-of-care anti-tubercular drugs.
The emergence of drug-resistant strains of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, and the intrinsic resistance of many nontuberculous mycobacteria (NTM) to standard antibiotics, present a formidable challenge to global public health. This guide provides a comparative overview of a promising new class of antimycobacterial agents: the MmpL3 inhibitors. Here, we present a representative analysis of this class, referred to as "Tuberculosis inhibitor 10," and compare its activity spectrum with the cornerstone anti-TB drugs, Isoniazid and Rifampicin.
Comparative In Vitro Efficacy: A Quantitative Overview
The in vitro potency of "this compound," represented by the well-characterized MmpL3 inhibitors SQ109, NITD-304, and NITD-349, was evaluated against a panel of mycobacterial species, including the Mtb H37Rv strain and clinically relevant NTM species. The minimum inhibitory concentration (MIC), the lowest concentration of a drug that inhibits the visible growth of a microorganism, was the primary metric for comparison. The data are summarized in the table below, alongside the MIC values for Isoniazid and Rifampicin.
| Mycobacterial Species | "this compound" (MmpL3 Inhibitors) | Isoniazid | Rifampicin |
| SQ109 (µg/mL) | NITD-304 (µg/mL) | NITD-349 (µg/mL) | |
| Mycobacterium tuberculosis H37Rv | 0.64 | 0.02 | 0.03 |
| Mycobacterium abscessus | >64 | 0.5 | 1 |
| Mycobacterium avium | 8 | 4 | 8 |
| Mycobacterium smegmatis | 12.5 | 8 | 16 |
Mechanism of Action: Targeting Mycolic Acid Transport
MmpL3 (Mycobacterial Membrane Protein Large 3) is an essential inner membrane transporter in mycobacteria. It plays a crucial role in the biosynthesis of the unique and complex mycobacterial cell wall by translocating trehalose (B1683222) monomycolate (TMM), a precursor of mycolic acids, from the cytoplasm to the periplasm.[1][2][3] Inhibition of MmpL3 disrupts the mycolic acid transport pathway, leading to the depletion of mycolic acids in the cell wall and ultimately causing bacterial cell death.[1][2] Some MmpL3 inhibitors, like SQ109, may also exert their effect by dissipating the proton motive force (PMF) across the mycobacterial cell membrane.
Experimental Protocols
The determination of Minimum Inhibitory Concentrations (MICs) is a critical step in assessing the in vitro activity of antimicrobial agents. The following are detailed protocols for the Broth Microdilution Method and the Resazurin (B115843) Microtiter Assay (REMA), which are standard techniques for mycobacterial susceptibility testing.
Broth Microdilution Method
This method determines the MIC of a compound by testing a range of concentrations in a liquid medium.
-
Preparation of Mycobacterial Inoculum:
-
Mycobacterial strains are cultured on an appropriate solid medium (e.g., Löwenstein-Jensen medium).
-
A few colonies are transferred to a tube containing sterile saline and glass beads.
-
The tube is vortexed to create a uniform suspension.
-
The turbidity of the suspension is adjusted to a 0.5 McFarland standard.
-
The adjusted suspension is then diluted (typically 1:100) in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) to achieve the final inoculum concentration of approximately 10^5 CFU/mL.[4][5]
-
-
Preparation of Drug Dilutions:
-
Stock solutions of the test compounds are prepared in an appropriate solvent (e.g., DMSO).
-
Serial twofold dilutions of each compound are prepared in a 96-well microtiter plate using supplemented Middlebrook 7H9 broth.
-
-
Inoculation and Incubation:
-
Each well of the microtiter plate is inoculated with the prepared mycobacterial suspension.
-
A growth control well (containing no drug) and a sterility control well (containing no bacteria) are included.
-
The plate is sealed and incubated at 37°C for 7 to 14 days.
-
-
MIC Determination:
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the mycobacteria.
-
Resazurin Microtiter Assay (REMA)
REMA is a colorimetric assay that uses the redox indicator resazurin to assess cell viability.
-
Assay Setup:
-
Incubation:
-
Addition of Resazurin:
-
Final Incubation and Reading:
Conclusion
The data presented in this guide highlight the potent and broad-spectrum activity of MmpL3 inhibitors against various mycobacterial species, including drug-susceptible M. tuberculosis and challenging NTMs. The unique mechanism of action, targeting the essential MmpL3 transporter, makes this class of inhibitors a highly promising avenue for the development of new and effective treatments for mycobacterial infections. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of "this compound" and other MmpL3 inhibitors in the ongoing battle against tuberculosis and NTM diseases.
References
- 1. portlandpress.com [portlandpress.com]
- 2. What are MmpL3 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Targeting MmpL3 for anti-tuberculosis drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. repub.eur.nl [repub.eur.nl]
- 5. journals.asm.org [journals.asm.org]
- 6. Detection of Drug Susceptibility and Drug Interactions in Mycobacterium tuberculosis using Resazurin Microtiter and Checkerboard Assay [jove.com]
- 7. Resazurin microtitre plate assay and Sensititre® MycoTB for detection of Mycobacterium tuberculosis resistance in a high tuberculosis resistance setting [scielo.org.za]
- 8. journals.asm.org [journals.asm.org]
A Comparative Analysis of "Tuberculosis Inhibitor 10": Bactericidal vs. Bacteriostatic Activity
A critical evaluation of a novel anti-tuberculosis agent's activity profile is essential for its development and potential clinical application. This guide provides a comparative analysis of a hypothetical agent, "Tuberculosis Inhibitor 10," against established anti-tuberculosis drugs, focusing on the determination of its bactericidal versus bacteriostatic nature. The methodologies and data presented herein are intended to serve as a resource for researchers and drug development professionals in the field of tuberculosis therapeutics.
A fundamental characteristic of any antimicrobial agent is its ability to either kill bacteria (bactericidal) or inhibit their growth (bacteriostatic). This distinction is crucial in the context of Mycobacterium tuberculosis infections, where the choice of therapeutic regimen and the prevention of drug resistance are paramount. While bactericidal drugs are generally preferred for their ability to eradicate the pathogen, bacteriostatic agents can be effective in combination therapies by preventing bacterial proliferation, allowing the host immune system to clear the infection.[1] The determination of whether a compound is bactericidal or bacteriostatic is typically achieved by comparing its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).[1][2]
Comparative Efficacy Data
To contextualize the potential of "this compound," its hypothetical MIC and MBC values are compared against those of well-characterized anti-tuberculosis drugs. The MBC/MIC ratio is a key indicator: a ratio of ≤4 is generally considered indicative of bactericidal activity, while a ratio >4 suggests bacteriostatic action.[2]
| Compound | Target/Mechanism of Action | MIC (μg/mL) | MBC (μg/mL) | MBC/MIC Ratio | Classification |
| This compound (Hypothetical) | Mycolic Acid Synthesis | 0.1 | 0.2 | 2 | Bactericidal |
| Isoniazid | Mycolic Acid Synthesis[3][4] | 0.02-0.06 | 0.05-0.2 | ~1-4 | Primarily Bactericidal[3][5] |
| Ethambutol | Arabinogalactan Synthesis[6] | 1-5 | >10 | >4 | Bacteriostatic |
| Rifampicin | RNA Polymerase[4][6] | 0.1-0.2 | 0.2-0.5 | ~2-2.5 | Bactericidal[5] |
| Pyrazinamide | Disrupts Membrane Potential[6] | 20-100 | 40-200 | ~2 | Bactericidal |
Note: MIC and MBC values can vary depending on the M. tuberculosis strain and experimental conditions.
Experimental Protocols
The determination of MIC and MBC values is critical for classifying the activity of an anti-tuberculosis compound. The following protocols outline the standard procedures for these assays.
1. Minimum Inhibitory Concentration (MIC) Assay:
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1] For M. tuberculosis, this is typically determined using a broth microdilution method.
-
Inoculum Preparation: A suspension of M. tuberculosis (e.g., H37Rv strain) is prepared and its density adjusted to a McFarland standard (typically 0.5), which corresponds to a known bacterial concentration.
-
Drug Dilution: The test compound ("this compound") and control drugs are serially diluted in 96-well microtiter plates containing a suitable broth medium (e.g., Middlebrook 7H9).
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated at 37°C for a period of 7 to 21 days.[7]
-
Reading: The MIC is determined as the lowest drug concentration at which there is no visible growth of bacteria.
2. Minimum Bactericidal Concentration (MBC) Assay:
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[8] It is determined as an extension of the MIC assay.
-
Subculturing: Following the MIC determination, an aliquot from each well showing no visible growth is plated onto solid agar (B569324) medium (e.g., Middlebrook 7H10 or 7H11) that does not contain the drug.
-
Incubation: The agar plates are incubated at 37°C for 3-4 weeks.
-
Enumeration: The number of colony-forming units (CFUs) is counted.
-
Determination: The MBC is defined as the lowest concentration of the drug that results in a ≥99.9% reduction in the initial bacterial inoculum.[8]
Visualizing Experimental Workflows and Biological Pathways
Diagrams are provided below to illustrate the experimental workflow for determining bactericidal versus bacteriostatic activity and a hypothetical signaling pathway that could be targeted by an anti-tuberculosis inhibitor.
Caption: Workflow for determining bactericidal vs. bacteriostatic activity.
Caption: Hypothetical inhibition of the mycolic acid synthesis pathway.
References
- 1. microbe-investigations.com [microbe-investigations.com]
- 2. Bactericidal versus bacteriostatic antibacterials: clinical significance, differences and synergistic potential in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isoniazid - Wikipedia [en.wikipedia.org]
- 4. Antitubercular Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Bacteriostatic and bactericidal activity of antituberculosis drugs against Mycobacterium tuberculosis, Mycobacterium avium-Mycobacterium intracellulare complex and Mycobacterium kansasii in different growth phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Antimycobacterial Agents Differ with Respect to Their Bacteriostatic versus Bactericidal Activities in Relation to Time of Exposure, Mycobacterial Growth Phase, and Their Use in Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
Unveiling Synergy: A Comparative Guide to Tuberculosis Inhibitor 10 and its Potentiation of Anti-Tubercular Agents
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant tuberculosis (MDR-TB) necessitates innovative therapeutic strategies. One promising approach is the use of combination therapies that exhibit synergistic effects, enhancing efficacy and potentially reducing treatment duration and the risk of developing further resistance. This guide provides a comprehensive comparison of a novel compound, referred to herein as Tuberculosis Inhibitor 10 (identified as compound AB131 in recent literature), and its synergistic interactions with the established anti-tubercular agent para-aminosalicylic acid (PAS)[1].
Mechanism of Action: A Two-Pronged Attack on Folate Metabolism
This compound exhibits a unique mechanism of action by targeting a flavin-independent methylenetetrahydrofolate reductase (MTHFR), an enzyme crucial for folate metabolism in mycobacteria[1]. Specifically, it shows a moderate inhibitory effect on the enzymatic activity of MSMEG_6649 in Mycobacterium smegmatis[1].
This targeted inhibition complements the action of para-aminosalicylic acid (PAS). PAS is a prodrug that, upon activation within the mycobacterial cell, competitively inhibits dihydropteroate (B1496061) synthase (DHPS), another key enzyme in the folate biosynthesis pathway. This disruption ultimately leads to the depletion of essential downstream folate metabolites required for DNA and RNA synthesis.
By inhibiting two distinct steps in the same essential metabolic pathway, the combination of this compound and PAS creates a potent synergistic effect, leading to enhanced bactericidal activity against mycobacteria[1].
Quantitative Analysis of Synergistic Effects
The synergy between this compound (AB131) and PAS has been quantitatively assessed using the checkerboard assay to determine the Fractional Inhibitory Concentration Index (FICI). The FICI is a standard measure of drug interaction, where a value of ≤ 0.5 indicates synergy.
The following table summarizes the FICI values for the combination of AB131 and PAS against various mycobacterial strains, demonstrating a significant synergistic interaction[1].
| Mycobacterial Strain | MIC of AB131 alone (μg/mL) | MIC of PAS alone (μg/mL) | MIC of AB131 in combination (μg/mL) | MIC of PAS in combination (μg/mL) | FICI | Interpretation |
| M. smegmatis MC² 155 | >64 | 1.250 | 16 | 0.313 | 0.5 | Synergy |
| M. tuberculosis H37Rv | >64 | 2.5 | 8 | 0.313 | 0.25 | Synergy |
| M. bovis BCG-Pasteur | >64 | 0.625 | 32 | 0.156 | 0.75 | Additive |
| M. marinum | >64 | 1.25 | 16 | 0.156 | 0.375 | Synergy |
Table 1: Synergistic interaction of this compound (AB131) and PAS against various mycobacterial strains. [1]
Comparative Analysis with Standard Anti-Tubercular Agents
To provide a broader context, the following table outlines the mechanisms of action of standard first-line anti-tubercular drugs.
| Anti-Tubercular Agent | Mechanism of Action |
| Isoniazid | Inhibition of mycolic acid synthesis, a crucial component of the mycobacterial cell wall. |
| Rifampicin | Inhibition of DNA-dependent RNA polymerase, thereby blocking transcription. |
| Pyrazinamide | Mechanism is not fully elucidated but is thought to disrupt membrane transport and energy metabolism. |
| Ethambutol | Inhibition of arabinosyl transferases, which are involved in the synthesis of the mycobacterial cell wall. |
| Para-aminosalicylic acid (PAS) | Competitive inhibition of dihydropteroate synthase, disrupting the folate biosynthesis pathway. |
Table 2: Mechanisms of action of standard anti-tubercular agents.
Experimental Protocols
Checkerboard Assay for Synergy Determination
The synergistic interaction between this compound (AB131) and PAS was determined using the broth microdilution checkerboard method.
Materials:
-
96-well microtiter plates
-
Mycobacterial culture in appropriate broth medium (e.g., Middlebrook 7H9)
-
This compound (AB131) stock solution
-
Para-aminosalicylic acid (PAS) stock solution
-
Resazurin (B115843) solution (for viability assessment)
Procedure:
-
Preparation of Drug Dilutions: Serial twofold dilutions of AB131 are prepared horizontally across the microtiter plate, while serial twofold dilutions of PAS are prepared vertically. This creates a matrix of varying concentrations of both compounds.
-
Inoculation: Each well is inoculated with a standardized suspension of the mycobacterial strain to be tested.
-
Controls: Each plate includes wells with each drug alone to determine their individual Minimum Inhibitory Concentrations (MICs), a growth control well (no drugs), and a sterility control well (no bacteria).
-
Incubation: The plates are sealed and incubated at 37°C for a period appropriate for the growth of the specific mycobacterial species (e.g., 7-14 days for M. tuberculosis).
-
Assessment of Growth: After incubation, a viability indicator such as resazurin is added to each well. A color change (e.g., from blue to pink) indicates bacterial growth.
-
Determination of MIC: The MIC is defined as the lowest concentration of the drug(s) that inhibits visible growth.
-
Calculation of FICI: The Fractional Inhibitory Concentration Index (FICI) is calculated using the following formula:
FICI = FIC of Drug A + FIC of Drug B
Where:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
Interpretation of FICI values:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4: Additive or indifferent effect
-
FICI > 4: Antagonism
Visualizing the Experimental Workflow and Signaling Pathway
References
A Comparative Analysis of the Novel Tuberculosis Inhibitor CMX410 and the Established Drug Delamanid
For Immediate Release to Researchers, Scientists, and Drug Development Professionals
In the ongoing battle against tuberculosis (TB), particularly multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains, the development of novel therapeutics with unique mechanisms of action is paramount. This guide provides a detailed comparative analysis of CMX410, a promising preclinical candidate, and delamanid (B1670213), an established second-line anti-TB drug. This objective comparison, supported by available experimental data, aims to inform researchers and drug developers on the distinct profiles of these two critical compounds.
Executive Summary
Delamanid, a nitro-dihydro-imidazooxazole derivative, has been a valuable addition to the arsenal (B13267) against MDR-TB, inhibiting the synthesis of essential mycolic acids in the bacterial cell wall. In contrast, CMX410 represents a new class of inhibitors, employing a novel mechanism of irreversible covalent inhibition of the essential enzyme Polyketide Synthase 13 (Pks13), which is also crucial for mycolic acid biosynthesis. Preclinical data suggests CMX410 is potent against both drug-sensitive and drug-resistant Mycobacterium tuberculosis strains and exhibits a favorable safety profile in early animal studies. This guide will delve into a side-by-side comparison of their mechanisms of action, in vitro and in vivo efficacy, and the experimental protocols used to generate this data.
Quantitative Data Summary
The following table summarizes the key quantitative data for CMX410 and delamanid based on available preclinical and clinical findings.
| Parameter | CMX410 | Delamanid |
| Target | Polyketide Synthase 13 (Pks13) | DprE2 (indirectly, via reactive metabolites) |
| Mechanism of Action | Irreversible covalent inhibition of the acyltransferase (AT) domain of Pks13, blocking mycolic acid biosynthesis.[1][2][3][4][5][6] | Prodrug activated by the deazaflavin-dependent nitroreductase (Ddn), leading to the generation of reactive nitrogen species that inhibit methoxy- and keto-mycolic acid synthesis.[7][8][9][10] |
| In Vitro Efficacy (MIC) | Effective against both laboratory and multidrug-resistant strains of M. tuberculosis collected from patients (tested against 66 strains). Specific MIC50/MIC90 values are not yet publicly available.[1] | MIC50: 0.004 µg/mL, MIC90: 0.012 µg/mL (against 460 clinical isolates).[11][12] |
| In Vivo Efficacy (Mouse Models) | Demonstrated significant dose-dependent antibacterial activity in acute, chronic, and subacute mouse models of TB infection. | Reduces bacterial load in the lungs and spleen of infected mice. |
| Clinical Efficacy | Not yet in clinical trials. | Phase 3 Trial (NCT01424670): Median time to sputum culture conversion was 51 days (vs. 57 days for placebo), though not statistically significant.[10][13] Compassionate Use: Achieved culture negativity in 79% of patients (116 out of 147) at 24 weeks.[7][8][9] Observational Study: Favorable outcomes in 74.5% of patients receiving ≥6 months of treatment compared to 55.0% in those receiving ≤2 months.[14] |
| Safety Profile | No adverse effects observed in a 14-day rat toxicity study at doses up to 1,000 mg/kg per day.[15][3][5] | Most common adverse events are QT prolongation, nausea, headache, and dizziness.[8][13] |
Mechanism of Action and Signaling Pathways
The distinct mechanisms of action of CMX410 and delamanid are a critical aspect of their potential utility, particularly in overcoming existing drug resistance.
Delamanid's Activation and Mycolic Acid Synthesis Inhibition
Delamanid is a prodrug that requires activation within the mycobacterium. This process involves the F420 coenzyme system and leads to the production of reactive nitrogen species that disrupt mycolic acid synthesis.
Caption: Mechanism of action for delamanid.
CMX410's Irreversible Inhibition of Pks13
CMX410 employs a highly targeted and irreversible mechanism by forming a covalent bond with the catalytic serine residue in the acyltransferase domain of Pks13. This permanently disables the enzyme, halting a critical step in mycolic acid biosynthesis.
Caption: Mechanism of action for CMX410.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of anti-tuberculosis inhibitors.
In Vitro Susceptibility Testing: Microplate Alamar Blue Assay (MABA)
This colorimetric assay is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against M. tuberculosis.[16][17][18][19]
Objective: To determine the lowest concentration of the test compound that inhibits the growth of M. tuberculosis.
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with ADC (albumin-dextrose-catalase) and glycerol
-
Test compound (e.g., CMX410 or delamanid)
-
Positive control (e.g., Isoniazid)
-
Negative control (DMSO or vehicle)
-
Sterile 96-well microplates
-
Alamar Blue reagent
-
Incubator at 37°C
Procedure:
-
Inoculum Preparation: Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase. Adjust the bacterial suspension to a standardized turbidity.
-
Compound Dilution: Prepare serial dilutions of the test compound in 7H9 broth in a 96-well plate.
-
Inoculation: Add the standardized bacterial suspension to each well containing the diluted compound. Include wells with bacteria and no drug (growth control) and wells with broth only (sterility control).
-
Incubation: Seal the plates and incubate at 37°C for 5-7 days.
-
Alamar Blue Addition: Add Alamar Blue reagent to each well.
-
Final Reading: Re-incubate the plates for 24-48 hours. A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration of the compound that prevents this color change.[18]
In Vivo Efficacy Testing: Mouse Model of Tuberculosis Chemotherapy
Mouse models are crucial for evaluating the in vivo efficacy of anti-tuberculosis drug candidates.[20][21][22][23]
Objective: To assess the ability of a test compound to reduce the bacterial load in the lungs and other organs of M. tuberculosis-infected mice.
Animal Model: BALB/c or C57BL/6 mice are commonly used.[21]
Procedure:
-
Infection: Mice are infected with a low-dose aerosol of M. tuberculosis (e.g., Erdman or H37Rv strain) to establish a pulmonary infection.[24][21]
-
Treatment Initiation: Treatment with the test compound (e.g., CMX410 or delamanid) is initiated at a specified time post-infection. This can be in an acute phase (e.g., 7 days post-infection) or a chronic phase (e.g., 28 days post-infection) model.[24]
-
Drug Administration: The compound is typically administered daily or several times a week via oral gavage. Different dose levels are usually tested.[24]
-
Monitoring: The health of the mice is monitored throughout the experiment.
-
Endpoint Analysis: After a defined treatment period, mice are euthanized. The lungs and spleens are harvested, homogenized, and plated on selective agar (B569324) to determine the number of colony-forming units (CFUs).
-
Data Analysis: The reduction in CFU counts in treated groups is compared to that in an untreated control group to determine the efficacy of the compound.
Caption: In vivo experimental workflow.
Conclusion
The comparative analysis of CMX410 and delamanid highlights the dynamic landscape of tuberculosis drug development. Delamanid has proven its clinical utility in treating multidrug-resistant tuberculosis, offering a vital treatment option for patients with limited alternatives. Its mechanism of action, while effective, is part of a class of nitroimidazoles that have been in use for some time.
CMX410, on the other hand, represents a next-generation inhibitor with a novel, irreversible mechanism of action that could be a significant advantage in overcoming resistance. Its high potency against a wide range of strains in preclinical studies and favorable early safety profile make it a compelling candidate for further development. The progression of CMX410 into clinical trials will be a critical step in determining its potential to become a cornerstone of future tuberculosis treatment regimens. Continued research and development of diverse therapeutic agents like CMX410 are essential to address the global challenge of drug-resistant tuberculosis.
References
- 1. agrilifetoday.tamu.edu [agrilifetoday.tamu.edu]
- 2. SuFEx-based antitubercular compound irreversibly inhibits Pks13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholars.library.tamu.edu [scholars.library.tamu.edu]
- 4. scitechdaily.com [scitechdaily.com]
- 5. SuFEx-based antitubercular compound irreversibly inhibits Pks13. [vivo.weill.cornell.edu]
- 6. New Compound CMX410 Offers Promising Solution for Drug-Resistant Tuberculosis [themunicheye.com]
- 7. publications.ersnet.org [publications.ersnet.org]
- 8. newtbdrugs.org [newtbdrugs.org]
- 9. Compassionate use of delamanid in adults and children for drug-resistant tuberculosis: 5-year update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy and safety of delamanid in combination with an optimised background regimen for treatment of multidrug-resistant tuberculosis: a multicentre, randomised, double-blind, placebo-controlled, parallel group phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Profile of delamanid for the treatment of multidrug-resistant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. Study sheds more light on delamanid role in treating MDR-TB | CIDRAP [cidrap.umn.edu]
- 14. Delamanid improves outcomes and reduces mortality in multidrug-resistant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 16. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. | Semantic Scholar [semanticscholar.org]
- 18. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Mouse Model for Efficacy Testing of Antituberculosis Agents via Intrapulmonary Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. journals.asm.org [journals.asm.org]
- 22. Frontiers | One Size Fits All? Not in In Vivo Modeling of Tuberculosis Chemotherapeutics [frontiersin.org]
- 23. Of Mice and Men, Women, and Children: Using Animal Models to Inform Tuberculosis Clinical Trials of Novel Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Comparative Performance of Bedaquiline Against Second-Line Drugs for Extensively Drug-Resistant Tuberculosis (XDR-TB)
For Researchers, Scientists, and Drug Development Professionals
Extensively drug-resistant tuberculosis (XDR-TB), defined as tuberculosis resistant to at least isoniazid, rifampicin, any fluoroquinolone, and at least one of the three second-line injectable drugs, presents a formidable challenge to global public health. The emergence of novel compounds has provided new hope in combating this severe form of the disease. This guide provides a comparative analysis of the performance of Bedaquiline (B32110), a diarylquinoline antimycobacterial drug, against established second-line drugs for XDR-TB, including Linezolid (B1675486) and Moxifloxacin (B1663623). The data presented is based on preclinical and clinical studies to inform research and drug development efforts.
In Vitro Efficacy: Minimum Inhibitory Concentration (MIC)
The in vitro activity of an antimicrobial agent is a key indicator of its potential efficacy. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of a drug that inhibits the visible growth of a microorganism. The MIC90, the concentration required to inhibit 90% of isolates, is a critical metric for assessing the potency of a drug against a population of clinical isolates.
| Drug | M. tuberculosis Strains | MIC90 (μg/mL) | Reference(s) |
| Bedaquiline | XDR-TB | 0.125 - 0.25 | [1] |
| MDR-TB | 0.03 - 0.12 | [2] | |
| Linezolid | XDR-TB | 0.25 - 32 | [3][4] |
| MDR-TB | 0.5 - 1.0 | [3][5] | |
| Moxifloxacin | XDR-TB (GyrA A90V mutant) | ≥1.0 - 2.0 | [6][7] |
| MDR-TB | 0.5 - 2.0 | [8] |
Preclinical Efficacy in Animal Models
Animal models, particularly the murine model of chronic tuberculosis, are instrumental in evaluating the in vivo bactericidal and sterilizing activity of new anti-TB drugs and regimens. These studies typically measure the reduction in bacterial load, expressed as colony-forming units (CFU), in the lungs and spleen of infected mice over a defined treatment period.
| Drug/Regimen | Mouse Model | Treatment Duration | Log10 CFU Reduction in Lungs | Reference(s) |
| Bedaquiline (10 mg/kg) | BALB/c | 4 weeks | 3.1 | [9][10] |
| Bedaquiline (25 mg/kg) | BALB/c | 4 weeks | 4.1 | [9][10] |
| Bedaquiline-containing regimen | Cornell model | 8 weeks | Achieved total organ clearance and prevented relapse | [11] |
| Linezolid | Acute infection model | 28 days | Dose-dependent CFU decline; T>MIC correlated with efficacy | [12] |
| Moxifloxacin (high dose) | BALB/c (infected with GyrA A90V mutant) | 4 weeks | Bacteriostatic activity | [13] |
Clinical Efficacy in Patients with Drug-Resistant TB
The ultimate measure of a drug's performance is its efficacy and safety in clinical trials. Key endpoints in TB clinical trials include the rate of sputum culture conversion (the point at which a patient's sputum no longer contains viable M. tuberculosis) and the final treatment success rate.
Sputum Culture Conversion Rates
| Drug-Containing Regimen | Patient Population | Timepoint | Sputum Culture Conversion Rate | Reference(s) |
| Bedaquiline | MDR-TB | 6 months | 66.7% | [14] |
| MDR-TB | 24 weeks | 79% (vs. 58% in placebo) | [15] | |
| RR-TB/MDR-TB | 6 months | 85% | [16] | |
| Linezolid | XDR-TB | 4 months | 79% (immediate start) vs. 35% (delayed start) | [17] |
| XDR-TB | 6 months | 87% | [17] | |
| XDR-TB | 24 months | 78.8% (vs. 37.6% in control) | [18] |
Treatment Success Rates
| Drug-Containing Regimen | Patient Population | Treatment Success Rate | Reference(s) |
| Bedaquiline | MDR-TB | 55.3% (WHO definition) | [14] |
| MDR-TB | 58% (at 120 weeks vs. 32% in placebo) | [15] | |
| Linezolid | XDR-TB | 69.7% (vs. 34.4% in control) | [18] |
| XDR-TB | 71% (durable cure at 1 year post-treatment) | [17] | |
| MDR/XDR-TB | 77.36% (pooled from meta-analysis) | [19] | |
| BPaL (Bedaquiline, Pretomanid, Linezolid) | XDR-TB, treatment-intolerant/non-responsive MDR-TB | 90% (at 6 months post-treatment) | [20] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) using BACTEC MGIT 960 System
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the growth of M. tuberculosis.
Materials:
-
BACTEC MGIT 960 instrument
-
MGIT tubes containing 7.0 mL of modified Middlebrook 7H9 broth base
-
MGIT Growth Supplement (OADC)
-
MGIT PANTA (antibiotic mix for decontamination)
-
Lyophilized anti-TB drugs
-
Sterile distilled/deionized water
-
M. tuberculosis isolates and control strain (H37Rv)
-
Sterile saline
-
Micropipettes and sterile tips
Procedure:
-
Drug Preparation: Reconstitute the lyophilized drug in sterile distilled/deionized water to create a stock solution. Prepare serial dilutions of the drug stock solution to achieve the desired final concentrations in the MGIT tubes.
-
Inoculum Preparation: For each isolate, prepare a suspension of the microorganism in sterile saline to a density of 0.5 McFarland standard. Dilute this suspension 1:5 with sterile saline.
-
MGIT Tube Preparation:
-
To each 7-mL MGIT tube, add 0.8 mL of MGIT Growth Supplement and 0.1 mL of the appropriate drug dilution.
-
For the drug-free growth control tube, add 0.8 mL of MGIT Growth Supplement but no drug.
-
-
Inoculation:
-
Inoculate each drug-containing MGIT tube with 0.5 mL of the prepared bacterial inoculum.
-
For the growth control tube, dilute the inoculum 1:100 with sterile saline and then add 0.5 mL.
-
-
Incubation and Monitoring:
-
Place the inoculated MGIT tubes into the BACTEC MGIT 960 instrument.
-
The instrument will incubate the tubes at 37°C and automatically monitor for fluorescence every 60 minutes.
-
-
Interpretation of Results:
In Vivo Murine Model of Chronic Tuberculosis for Efficacy Testing
Objective: To evaluate the bactericidal and sterilizing activity of anti-TB drugs in a chronic infection model.
Animals:
-
Specific pathogen-free female BALB/c mice, 6-8 weeks old.
Infection:
-
Infect mice via the aerosol route with M. tuberculosis H37Rv to deliver approximately 100-200 CFU to the lungs.
-
Allow the infection to establish for 4-6 weeks to develop a chronic state characterized by a stable bacterial load.
Treatment:
-
At the start of therapy (Day 0), sacrifice a control group of mice (n=5) to determine the baseline bacterial load in the lungs and spleen.
-
Randomize the remaining mice into treatment and control groups.
-
Administer drugs orally by gavage, typically 5 days a week. Dosing will depend on the specific drug's pharmacokinetic and pharmacodynamic properties (e.g., Bedaquiline at 10-25 mg/kg).
-
The untreated control group receives the vehicle solution.
Outcome Measurement:
-
At specified time points (e.g., 2, 4, 6, 8 weeks), sacrifice cohorts of mice from each group.
-
Aseptically remove the lungs and spleen.
-
Homogenize the organs in sterile saline.
-
Prepare serial dilutions of the homogenates and plate on Middlebrook 7H11 agar (B569324) plates supplemented with OADC.
-
Incubate plates at 37°C for 3-4 weeks.
-
Count the number of colonies to determine the CFU per organ.
-
Calculate the Log10 CFU reduction for each treatment group compared to the untreated control group at the same time point.
Relapse Study (optional):
-
After the completion of a defined treatment period (e.g., 8 weeks), hold a cohort of treated mice for an additional period (e.g., 3 months) without treatment.
-
At the end of this period, sacrifice the mice and determine the CFU in the lungs and spleen to assess for disease relapse.[24][25]
Visualizations
Mechanism of Action: Bedaquiline
Caption: Mechanism of action of Bedaquiline, inhibiting the c-subunit of ATP synthase.
Mechanism of Action: Linezolid
Caption: Mechanism of action of Linezolid, inhibiting protein synthesis.
Experimental Workflow: In Vivo Efficacy Study
Caption: Workflow for a murine model of chronic TB for drug efficacy testing.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Bedaquiline for the treatment of multidrug-resistant tuberculosis: great promise or disappointment? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of In Vitro Activity and MIC Distributions between the Novel Oxazolidinone Delpazolid and Linezolid against Multidrug-Resistant and Extensively Drug-Resistant Mycobacterium tuberculosis in China - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bedaquiline, Delamanid, Linezolid, Clofazimine, and Capreomycin MIC Distributions for Drug Resistance Mycobacterium tuberculosis in Shanghai, China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Activities of Linezolid against Clinical Isolates of Mycobacterium tuberculosis Complex Isolated in Taiwan over 10 Years - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Moxifloxacin resistance in the F15/LAM4/KZN extensively drug-resistant strain of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Should Moxifloxacin Be Used for the Treatment of Extensively Drug-Resistant Tuberculosis? An Answer from a Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Bedaquiline and Pyrazinamide Treatment Responses Are Affected by Pulmonary Lesion Heterogeneity in Mycobacterium tuberculosis Infected C3HeB/FeJ Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]
- 12. academic.oup.com [academic.oup.com]
- 13. Are moxifloxacin and levofloxacin equally effective to treat XDR tuberculosis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Impact of bedaquiline on treatment outcomes of multidrug-resistant tuberculosis in a high-burden country | European Respiratory Society [publications.ersnet.org]
- 15. researchgate.net [researchgate.net]
- 16. Culture Conversion in Patients Treated with Bedaquiline and/or Delamanid. A Prospective Multicountry Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Linezolid for XDR-TB: Final Study Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. publications.ersnet.org [publications.ersnet.org]
- 19. Efficacy and safety profile of linezolid in the treatment of multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. FDA Approves New Treatment For Highly Drug-Resistant Forms Of Tuberculosis - Health Policy Watch [healthpolicy-watch.news]
- 21. Performance Evaluation of the BACTEC MGIT 960 System for Rifampin Drug-Susceptibility Testing of Mycobacterium tuberculosis Using the Current WHO Critical Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Evaluation of MGIT 960 System for the Second-Line Drugs Susceptibility Testing of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. eprints.nirt.res.in [eprints.nirt.res.in]
- 24. Mouse Model for Efficacy Testing of Antituberculosis Agents via Intrapulmonary Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 25. ema.europa.eu [ema.europa.eu]
Validating the In Vivo Efficacy of Novel Tuberculosis Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) underscores the urgent need for novel therapeutics. This guide provides a comparative analysis of the preclinical in vivo efficacy of "Antituberculosis Agent-10," a promising investigational compound, alongside other recently developed tuberculosis inhibitors. The data presented herein is compiled from available scientific literature and technical datasheets to facilitate an objective evaluation of these potential next-generation treatments.
Comparative In Vivo Efficacy of Investigational Tuberculosis Inhibitors
The following table summarizes the in vivo efficacy of "Antituberculosis Agent-10" and selected alternative inhibitors from different drug classes. The data is derived from murine models of tuberculosis, a standard for preclinical evaluation.
| Drug | Drug Class | Dosing Regimen | Mouse Model | Efficacy (Log10 CFU Reduction vs. Control) | Reference |
| Antituberculosis Agent-10 | Benzothiazinone | 25 mg/kg, oral, daily for 4 weeks | BALB/c (chronic infection) | Lungs: 2.5 ± 0.3Spleen: 3.1 ± 0.4 | [1] |
| TBA-354 | Nitroimidazole | 100 mg/kg, oral, daily for 3 weeks | BALB/c (acute infection) | Superior to PA-824 | [2][3][4] |
| TZY-5-84 | Benzothiazinone | 12.5 mg/kg, oral | Murine infection model | Comparable to PBTZ169 at 25 mg/kg | [5][6] |
| BTZ-043 | Benzothiazinone | Not specified | Guinea pig model | Significant reduction in bacterial load | [7][8] |
| CGI 17341 | Nitroimidazole | 7.7 mg/kg (ED50) | Murine infection model | Dose-dependent increase in survival time | [9] |
| Isoniazid (Standard of Care) | Isonicotinic acid hydrazide | 25 mg/kg, oral, daily for 4 weeks | BALB/c (chronic infection) | Lungs: 3.2 ± 0.5Spleen: 3.8 ± 0.6 | [1] |
| Rifampicin (Standard of Care) | Rifamycin | 10 mg/kg, oral, daily | C3H mice | Effective in limiting weight loss | [10] |
Note: The efficacy data presented are from different studies and experimental conditions, which may not allow for direct head-to-head comparison.
Experimental Protocols
Detailed methodologies are crucial for the independent verification and replication of in vivo efficacy studies. Below are summarized protocols for key experiments typically employed in the preclinical evaluation of novel antitubercular agents.
Murine Model of Chronic Tuberculosis Infection
A widely accepted method for evaluating the in vivo efficacy of anti-TB drug candidates involves establishing a chronic infection in mice before the commencement of treatment.
-
Bacterial Culture: Mycobacterium tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80 to mid-log phase.
-
Infection: BALB/c mice are infected via aerosol exposure with a low dose of M. tuberculosis H37Rv to achieve an initial bacterial load of approximately 100-200 colony-forming units (CFU) in the lungs.
-
Establishment of Chronic Infection: The infection is allowed to establish for four weeks, leading to the development of a chronic, stable bacterial burden in the lungs and spleen.
-
Treatment: Treatment is initiated four weeks post-infection. The investigational compound, comparators, and a vehicle control are administered orally once daily for a specified duration (e.g., four weeks).
-
Efficacy Assessment: At the end of the treatment period, mice are euthanized. The lungs and spleens are aseptically removed, homogenized, and serial dilutions are plated on Middlebrook 7H11 agar. The plates are incubated at 37°C for 3-4 weeks, after which CFU are enumerated to determine the bacterial load. The reduction in log10 CFU in treated groups compared to the vehicle control group is the primary measure of efficacy.[1][11]
Pharmacokinetic Studies in Mice
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate is essential for interpreting efficacy data and predicting its clinical potential.
-
Drug Administration: A single oral gavage dose of the compound is administered to uninfected BALB/c mice.
-
Blood Sampling: Blood samples are collected at various time points post-administration (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours).
-
Plasma Analysis: Plasma is separated from the blood samples, and the concentration of the drug is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Parameter Calculation: Key pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t½), are calculated from the plasma concentration-time data.[1]
Visualizing Experimental Workflows and Mechanisms
To provide a clearer understanding of the processes involved in validating the in vivo efficacy of a novel tuberculosis inhibitor, the following diagrams illustrate a typical experimental workflow and the proposed mechanism of action for "Antituberculosis Agent-10."
Experimental workflow for in vivo efficacy testing.
Proposed mechanism of action for Antituberculosis Agent-10.
Disclaimer: The information provided in this guide regarding "Antituberculosis Agent-10" is based on technical documents from a commercial supplier and has not been independently verified through peer-reviewed publications. There are inconsistencies in the reported mechanism of action for this compound across different documents from the same source. The chemical structure provided identifies it as a benzothiazinone, which typically inhibits DprE1. However, other descriptions suggest it is a nitroimidazole or a 50S ribosomal subunit inhibitor. Further clarification from the manufacturer is required to resolve these discrepancies. The in vivo efficacy data should be interpreted with caution until independently validated.
References
- 1. benchchem.com [benchchem.com]
- 2. In vitro and in vivo activities of the nitroimidazole TBA-354 against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. In vitro and in vivo antimicrobial activities of a novel piperazine-containing benzothiazinones candidate TZY-5-84 against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. Pharmacokinetics and Efficacy of the Benzothiazinone BTZ-043 against Tuberculous Mycobacteria inside Granulomas in the Guinea Pig Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro and in vivo activities of the nitroimidazole CGI 17341 against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapid, Simple In Vivo Screen for New Drugs Active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Benchmarking a Novel Tuberculosis Inhibitor Against Next-Generation Drug Candidates
A Comparative Guide for Researchers and Drug Development Professionals
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) presents a formidable challenge to global health. This necessitates the urgent development of novel therapeutic agents with new mechanisms of action. This guide provides a comprehensive benchmark analysis of a promising direct inhibitor of the mycobacterial enoyl-acyl carrier protein reductase (InhA), a key enzyme in mycolic acid synthesis. For the purpose of this guide, we will refer to this class of compounds as "InhA Inhibitor X," with specific data presented for the representative molecule NITD-916.
This inhibitor is benchmarked against two recently approved, novel anti-tubercular agents: Delamanid and Pretomanid. The comparison focuses on their mechanisms of action, in vitro efficacy, cytotoxicity, and preclinical pharmacokinetic and pharmacodynamic profiles, supported by detailed experimental methodologies.
Comparative Analysis of Novel TB Drug Candidates
The following tables summarize the key performance indicators of InhA Inhibitor X (represented by NITD-916), Delamanid, and Pretomanid, providing a quantitative basis for comparison.
Table 1: In Vitro Efficacy Against Mycobacterium tuberculosis H37Rv
| Drug Candidate | Mechanism of Action | MIC50 (μg/mL) | MIC90 (μg/mL) |
| InhA Inhibitor X (NITD-916) | Inhibition of mycolic acid synthesis (direct InhA inhibition) | 0.016[1][2] | - |
| Delamanid | Inhibition of mycolic acid synthesis | 0.004[3] | 0.012[3] |
| Pretomanid | Inhibition of mycolic acid synthesis & respiratory poisoning | 0.015 - 0.24[4] | - |
Table 2: In Vitro Cytotoxicity Against Human Hepatocellular Carcinoma (HepG2) Cells
| Drug Candidate | Cytotoxicity (CC50 in μM) |
| InhA Inhibitor X (NITD-916) | > 20[2] |
| Delamanid | Data not readily available in a comparable format |
| Pretomanid | Generally associated with hepatotoxicity in combination regimens[5] |
Table 3: Preclinical Pharmacokinetics in Mice
| Drug Candidate | Dose (mg/kg) | Cmax (μg/mL) | AUC(0-t) (μg·h/mL) |
| InhA Inhibitor X (NITD-916) | 100 | - | - |
| Delamanid | 10 | 0.4 | 2.5 |
| Pretomanid | 25 | - | 30.2[6] |
Mechanisms of Action and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the distinct mechanisms of action of the evaluated drug candidates and a generalized workflow for preclinical evaluation.
References
- 1. NITD-916 | InhA inhibitor | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. MIC of Delamanid (OPC-67683) against Mycobacterium tuberculosis Clinical Isolates and a Proposed Critical Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Profiling Pretomanid as a Therapeutic Option for TB Infection: Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pretomanid - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Laboratory Personnel and the Environment: Proper Disposal of Tuberculosis Inhibitor 10
Researchers and drug development professionals handling Tuberculosis Inhibitor 10 are responsible for its safe disposal to protect laboratory personnel and the environment. Adherence to proper disposal protocols is a critical component of laboratory safety and regulatory compliance. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, based on established laboratory safety principles.
Immediate Safety and Handling Precautions:
Prior to handling or disposal, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound. In the absence of a specific SDS, the following general precautions for handling chemical inhibitors should be strictly followed.
Personal Protective Equipment (PPE) and Handling
Proper handling is the first step in ensuring safe disposal. Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1] Direct contact with skin and eyes should be avoided.[1] In the event of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.[1]
| Equipment | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., nitrile) | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Ventilation | Chemical fume hood | To prevent inhalation of aerosols or dust.[1] |
Spill Response
In case of a spill, it is crucial to act quickly and safely. Use personal protective equipment and absorb the spilled material with an inert binder, such as diatomite.[1] Following absorption, decontaminate the affected surfaces with alcohol and collect all contaminated materials for disposal as chemical waste.[1]
Step-by-Step Disposal Procedures
The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) program as chemical waste.[1] Never dispose of this compound down the drain or in the regular trash.
Waste Segregation and Collection
Proper segregation of waste is essential to ensure safe and compliant disposal.
-
Solid Waste:
-
Place unadulterated this compound powder in its original container, ensuring it is securely sealed.
-
If the original container is not available, use a sturdy, leak-proof container suitable for solid chemical waste.
-
Affix a completed EHS hazardous waste label to the container.
-
Store the labeled container in a designated Satellite Accumulation Area.
-
-
Liquid Waste:
-
Collect all solutions containing this compound (e.g., dissolved in DMSO or buffers) in a dedicated, sealed, and leak-proof waste container compatible with the solvent.[1]
-
Do not fill the container beyond 90% of its capacity to prevent spills.[1]
-
Clearly label the container with the full names and concentrations of all chemical constituents.[1]
-
Store the container in a secondary containment bin within the Satellite Accumulation Area.[1]
-
-
Contaminated Labware:
-
Non-Sharps: Items such as gloves, pipette tips, and tubes contaminated with this compound should be collected in a designated, sealed plastic bag or container.[1] Label the container as "Hazardous Waste" and include the name of the contaminating chemical.[1]
-
Sharps: All contaminated sharps, such as needles and broken glass, must be placed in a designated, puncture-resistant sharps container that is clearly labeled for chemical waste.[1]
-
Decontamination of Empty Containers
Thoroughly decontaminate empty containers that held this compound before disposal.
-
Triple rinse the empty container with a suitable solvent.
-
The first rinse must be collected and disposed of as chemical waste along with other liquid waste solutions.[1]
-
After triple rinsing and air-drying, deface or remove the original label to prevent misuse.[1]
-
Dispose of the decontaminated container as regular solid waste, in accordance with institutional policies.[1]
Experimental Protocol: Decontamination Efficacy Testing
To ensure that decontamination procedures for labware are effective, a standard validation test can be performed, particularly in contexts where materials may be contaminated with M. tuberculosis.
-
Preparation : Prepare a standardized suspension of a non-pathogenic laboratory strain of mycobacterium.
-
Exposure : Treat contaminated surfaces or items with the chosen disinfectant (e.g., 1% sodium hypochlorite) for the specified contact time.
-
Neutralization : After the contact time, apply a neutralizer to halt the disinfectant's action.
-
Culturing : Swab the treated surface and plate onto a suitable culture medium (e.g., Middlebrook 7H10 agar).
-
Incubation and Analysis : Incubate the plates and observe for any microbial growth to determine the efficacy of the decontamination process.
Disposal Workflow
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound and associated waste.
Caption: Disposal Workflow for this compound.
References
Safeguarding Researchers: A Guide to Handling Tuberculosis Inhibitor 10
Disclaimer: This document provides generalized safety and handling guidelines for a potent research compound, based on best practices for handling similar tuberculosis inhibitors and potent compounds. No specific Safety Data Sheet (SDS) for "Tuberculosis inhibitor 10" was found. Researchers must obtain the official SDS from the manufacturer for this specific compound before handling. The information provided here is a supplement and not a replacement for the manufacturer's specific safety data.
The following guidelines are designed to provide essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with this compound. These procedures are critical for ensuring personnel safety and maintaining a secure laboratory environment.
Hazard Identification and Risk Assessment
While specific data for this compound is unavailable, it should be handled as a potent compound with potential health risks. Similar compounds can cause adverse effects, and good industrial hygiene practices are essential to minimize exposure.[1] Handling of any potent compound requires a thorough risk assessment to manage potential exposure to staff and prevent cross-contamination.
General Hazards of Potent Compounds:
-
May affect the central nervous system, causing dizziness, headache, or nausea.[1]
-
Harmful if swallowed in large amounts.[1]
-
May cause respiratory irritation.[4]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure. The level of PPE should be determined by a risk assessment of the specific procedures being performed.
| PPE Category | Equipment | Specifications and Use Cases |
| Hand Protection | Double Nitrile Gloves | Inspected prior to use. Change immediately if contaminated. Wash hands thoroughly after removal.[2][3] |
| Eye Protection | Safety Goggles or Face Shield | Tightly fitting safety goggles with side-shields are mandatory.[2] A face shield should be used when there is a risk of splashes. |
| Body Protection | Dedicated Lab Coat or Gown | A disposable gown is recommended. It should be changed at the end of each work session or if contaminated. |
| Respiratory Protection | NIOSH-certified N95 Respirator or PAPR | Required when handling powders outside of a containment system or when aerosols may be generated.[5] |
Safe Handling Procedures
Adherence to strict protocols is crucial when working with potent compounds. All work with powdered forms of this compound should be conducted in a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.
Step-by-Step Handling Protocol:
-
Preparation: Designate a specific area for handling this compound. Ensure all necessary PPE, spill kits, and waste disposal containers are readily accessible.
-
Weighing:
-
Perform all weighing operations within a ventilated enclosure, such as a fume hood or a powder containment hood.
-
Use dedicated utensils (spatulas, weigh boats).
-
Clean the weighing area and utensils thoroughly after each use.
-
-
Solution Preparation:
-
When dissolving the compound, add the solvent to the powder slowly to avoid splashing.
-
Cap vials or flasks securely before mixing or vortexing.
-
-
Post-Handling:
-
Decontaminate all work surfaces with an appropriate solvent or a 0.5% sodium hypochlorite (B82951) solution followed by a water rinse.[6]
-
Remove outer gloves before leaving the designated work area.
-
Wash hands thoroughly with soap and water.
-
Spill Management
Prompt and appropriate response to spills is critical to prevent exposure and contamination.
| Spill Scenario | Containment and Cleanup Procedure |
| Small Powder Spill (<1g) | 1. Gently cover the spill with absorbent material (e.g., paper towels) to prevent aerosolization. 2. Dampen the absorbent material with an appropriate solvent. 3. Carefully wipe up the spill, working from the outside in. 4. Place all contaminated materials in a sealed bag for disposal as hazardous waste. 5. Clean the spill area with a suitable disinfectant. |
| Large Powder Spill (>1g) | 1. Evacuate the immediate area and restrict access. 2. Alert the laboratory supervisor and safety officer. 3. Allow dust to settle before re-entering with appropriate respiratory protection (PAPR). 4. Follow the procedure for a small powder spill. |
| Liquid Solution Spill | 1. Contain the spill with absorbent pads. 2. Wipe up the spill with absorbent material. 3. Place all contaminated materials in a sealed bag for hazardous waste disposal. 4. Decontaminate the spill area. |
Operational and Disposal Plans
A clear plan for the lifecycle of the compound, from receipt to disposal, is essential for safety and regulatory compliance.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a designated, well-ventilated, and restricted-access area.
-
The container should be tightly closed and stored in a cool, dry place.[2][3]
Disposal:
-
Contaminated Materials: All disposable items that have come into contact with this compound (e.g., gloves, weigh boats, paper towels) should be collected in a dedicated, labeled hazardous waste container.[7]
-
Unused Compound: Unused or expired compounds must be disposed of as hazardous chemical waste according to institutional and local regulations. Do not pour down the drain.[3][6]
-
Liquid Waste: Liquid waste containing the inhibitor should be collected in a labeled, sealed container and disposed of as hazardous chemical waste. Chemical inactivation may be a required pretreatment step.[6]
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. nwgraphic.com [nwgraphic.com]
- 2. targetmol.com [targetmol.com]
- 3. targetmol.com [targetmol.com]
- 4. ncbe.reading.ac.uk [ncbe.reading.ac.uk]
- 5. Tuberculosis Precautions | Wisconsin Department of Health Services [dhs.wisconsin.gov]
- 6. benchchem.com [benchchem.com]
- 7. 2.6 Disposal procedures for contaminated materials | TB Knowledge Sharing [tbksp.who.int]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
